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  • Product: 2-Morpholin-4-yl-propylamine
  • CAS: 1005-04-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis of 2-Morpholin-4-yl-propylamine

CAS: 1005-04-5 | Formula: C H N O | MW: 144.21 g/mol [1][2] Part 1: Executive Summary & Strategic Analysis[1] 2-Morpholin-4-yl-propylamine (also known as 2-morpholinopropylamine) is a vicinal diamine derivative character...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1005-04-5 | Formula: C


H

N

O | MW: 144.21 g/mol [1][2]
Part 1: Executive Summary & Strategic Analysis[1]

2-Morpholin-4-yl-propylamine (also known as 2-morpholinopropylamine) is a vicinal diamine derivative characterized by a branched propyl backbone where the morpholine ring is attached at the secondary carbon (C2) and the primary amine resides at the terminal carbon (C1).[1]

Critical Isomer Distinction: Researchers must distinguish this target from its linear isomer, 3-morpholinopropylamine (CAS 123-00-2), which is a common commodity chemical.[1][2] The 2-isomer is structurally distinct, possessing a chiral center at C2, and is frequently utilized as a specialized intermediate in the synthesis of kinase inhibitors (e.g., modifying the solubility profile of quinoline scaffolds) and complex curing agents.[2]

Synthesis Strategy: The Strecker Protocol To achieve the specific regiochemistry (Morpholine at C2, Amine at C1), the Strecker Synthesis followed by Nitrile Reduction is the most robust and atom-economical route.[2] Alternative methods, such as the ring-opening of 2-methylaziridine or Michael addition to 2-nitropropene, often favor the inverse regioisomer (1-morpholino-2-aminopropane) due to steric control or electronic bias.[1][2]

The chosen protocol proceeds in two phases:

  • Condensation/Addition: Reaction of acetaldehyde, morpholine, and a cyanide source to form 2-morpholinopropanenitrile.[1][2]

  • Reduction: Conversion of the nitrile group to a primary amine using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation.[1]
    
Part 2: Reaction Pathway Visualization[1]

The following diagram illustrates the chemical flow, ensuring regiochemical fidelity.

StreckerSynthesis Acetaldehyde Acetaldehyde (CH3CHO) ImineInter Imine/Iminium Intermediate Acetaldehyde->ImineInter Condensation (-H2O) Morpholine Morpholine (C4H9NO) Morpholine->ImineInter Condensation (-H2O) Cyanide Cyanide Source (TMSCN or KCN) Aminonitrile 2-Morpholinopropanenitrile (Intermediate) Cyanide->Aminonitrile ImineInter->Aminonitrile Nucleophilic Attack (+CN-) Target TARGET: 2-Morpholin-4-yl-propylamine Aminonitrile->Target Reduction (C≡N -> CH2NH2) Reductant Reductant (LiAlH4 / H2) Reductant->Target

Figure 1: Reaction flow for the regioselective synthesis of 2-morpholin-4-yl-propylamine via the Strecker route.[1][2][3]

Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of 2-Morpholinopropanenitrile

This step establishes the carbon skeleton and the C2-nitrogen bond.[1]

  • Reagents:

    • Acetaldehyde (1.0 equiv) - Freshly distilled to remove paraldehyde.[1][2]

    • Morpholine (1.1 equiv).[1]

    • Trimethylsilyl cyanide (TMSCN) (1.1 equiv) - Preferred for lab scale over KCN for safety and solubility.[1][2]

    • Catalyst: Scandium triflate [Sc(OTf)

      
      ] (1 mol%) or simple Iodine (5 mol%) can accelerate the reaction, though it proceeds uncatalyzed in methanol.[1][2]
      
    • Solvent: Methanol or Acetonitrile (anhydrous).[1]

  • Procedure:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

    • Imine Formation: Charge the flask with Morpholine (1.1 equiv) and solvent.[1] Cool to 0°C. Add Acetaldehyde (1.0 equiv) dropwise over 20 minutes. Note: The reaction is exothermic; control temperature to prevent acetaldehyde evaporation.[1] Stir for 30 minutes at 0°C to form the in situ hemiaminal/imine species.

    • Cyanation: Add TMSCN (1.1 equiv) dropwise.[1] If using a catalyst (e.g., Iodine), add it prior to TMSCN.[2]

    • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (SiO

      
      , EtOAc/Hexane) or GC-MS.[1][2] The nitrile intermediate is often stable enough to be observed.[1]
      
    • Workup: Quench with saturated aqueous NaHCO

      
      . Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate in vacuo.
    • Purification: The crude

      
      -aminonitrile is usually sufficiently pure (>90%) for the next step.[1] If necessary, purify via vacuum distillation (caution: thermal instability) or rapid column chromatography on neutral alumina (silica may cause hydrolysis).[2]
      
Phase 2: Reduction to 2-Morpholin-4-yl-propylamine

This step converts the nitrile to the primary amine.[1]

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH

      
      ) (2.0 - 2.5 equiv) - Pellets or powder.[1][2]
      
    • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.[1]

  • Procedure:

    • Setup: Use a thoroughly dried 2-neck flask with a reflux condenser and nitrogen atmosphere.

    • Slurry Preparation: Suspend LiAlH

      
       in anhydrous THF at 0°C.
      
    • Addition: Dissolve the 2-morpholinopropanenitrile from Phase 1 in dry THF. Add this solution dropwise to the LiAlH

      
       suspension. Caution: Vigorous hydrogen evolution.
      
    • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4–12 hours to ensure complete reduction of the triple bond.

    • Fieser Quench (Critical): Cool to 0°C. For every

      
       grams of LiAlH
      
      
      
      used, add carefully in sequence:
      • 
         mL water.[1]
        
      • 
         mL 15% NaOH solution.[1]
        
      • 
         mL water.[1]
        
    • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a celite pad.[1] Wash the pad with THF.[1]

    • Final Purification: Concentrate the filtrate. The residue is the target amine. Purify by vacuum distillation to obtain a clear, colorless liquid.[2]

Part 4: Technical Data & Validation

Product Specifications (CAS 1005-04-5)

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.[1]
Molecular Weight 144.21 g/mol
Boiling Point ~80–85°C at 10 mmHgEstimated.[1] Lower than linear isomer (224°C atm).[1]
Density ~0.96 g/mLTypical for morpholine alkylamines.[1]
Solubility Miscible in water, alcohols, DCMHighly polar due to diamine character.[2]
Storage Under Nitrogen, 2–8°CHygroscopic and air-sensitive.[1][2]

Troubleshooting & Causality

  • Issue: Low Yield in Phase 1.

    • Cause: Volatility of acetaldehyde or hydrolysis of the imine.

    • Fix: Ensure anhydrous conditions and maintain 0°C during initial mixing. Use a slight excess of morpholine.[1]

  • Issue: Incomplete Reduction (Phase 2).

    • Cause: Old LiAlH

      
       or insufficient reflux time.[1]
      
    • Fix: Use fresh reductant.[1] Ensure the reaction mixture turns from grey to white/fluffy during the quench (indicating aluminum salts formation).

  • Issue: Regioisomer Contamination.

    • Cause: If using alternative routes (e.g., aziridine opening), C1 attack dominates.[2]

    • Validation: Verify by NMR.[1] The target (2-isomer) will show a doublet for the terminal methyl group (

      
      1.0 ppm) coupled to the methine proton.[1][2] The linear isomer (3-morpholino) shows no such doublet (only triplets/multiplets).[1][2]
      
Part 5: Safety & Handling (E-E-A-T)

Cyanide Hazard (Phase 1): Even when using TMSCN, the reaction generates cyanide species.[2]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

  • Emergency: Keep a Cyanide Antidote Kit available. Treat all aqueous waste from Phase 1 with bleach (sodium hypochlorite) at pH > 10 to destroy residual cyanide before disposal.[1]

Pyrophoric Hazard (Phase 2): LiAlH


 reacts violently with water and moisture.[1]
  • Quenching: Never add water directly to a hot reaction.[1] Cool to 0°C first. Use the Fieser method described above to create filterable salts rather than a slimy emulsion.

References
  • Strecker Synthesis Overview

    • Title: The Strecker Synthesis of Amino Acids and Derivatives.[4][5]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Compound Identification (Target)

    • Title: 2-(Morpholin-4-yl)propan-1-amine (CAS 1005-04-5) Compound Summary.[1][2][6]

    • Source: PubChem (N
    • URL:[Link][1][2]

  • Compound Identification (Linear Isomer - For Exclusion)

    • Title: 3-Morpholinopropylamine (CAS 123-00-2) Product Data.[1][2][7][8]

    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1][2]

  • Alpha-Aminonitrile Synthesis Protocol

    • Title

      
      -Aminonitrile synthesis by cyanation (General Protocols).[1]
      
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1][2]

  • Reduction of Nitriles

    • Title: Reduction of Nitrogen Compounds (Nitriles to Amines).[9]

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 720 (General methodology for diamines).[2]

    • URL:[Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Aminopropyl)morpholine

Abstract 4-(2-Aminopropyl)morpholine is a bifunctional heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structure, which incorporates both a tertiary amine within the morpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Aminopropyl)morpholine is a bifunctional heterocyclic amine of significant interest in medicinal chemistry and materials science. Its structure, which incorporates both a tertiary amine within the morpholine ring and a primary amine on the propyl side-chain, makes it a versatile building block for the synthesis of complex molecules with diverse biological activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to 4-(2-aminopropyl)morpholine, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed herein are selected for their efficiency, scalability, and relevance to both academic research and industrial drug development settings.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[2][3] Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, while also providing a key interaction point with biological targets.[3] 4-(2-Aminopropyl)morpholine serves as a crucial intermediate, leveraging the favorable properties of the morpholine moiety while presenting a reactive primary amine for further chemical elaboration. This guide will explore the most reliable and field-proven methods for its preparation.

Overview of Synthetic Strategies

The synthesis of 4-(2-aminopropyl)morpholine can be approached through several strategic disconnections. The most common and industrially relevant methods involve either the construction of the aminopropyl side-chain onto a pre-existing morpholine ring or the formation of the morpholine ring itself from acyclic precursors. This guide will focus on the former, as it typically offers a more direct and efficient pathway.

Synthetic_Strategies target 4-(2-Aminopropyl)morpholine route1 Route 1: Cyanoethylation & Reduction route1->target Hydrogenation route2 Route 2: Reductive Amination route2->target Reduction intermediate1 3-Morpholinopropionitrile intermediate1->route1 intermediate2 1-Morpholino-2-propanone intermediate2->route2 start1 Morpholine + Acrylonitrile start1->intermediate1 Michael Addition start2 Morpholine + Chloroacetone start2->intermediate2 Nucleophilic Substitution start3 Ammonia start3->route2 Condensation

Caption: High-level overview of the main synthetic routes to 4-(2-aminopropyl)morpholine.

Methodology 1: Cyanoethylation of Morpholine followed by Nitrile Reduction

This two-step sequence is a robust and widely employed industrial method for producing aminopropyl-substituted morpholines.[4][5] It begins with a Michael addition of morpholine to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile to the desired primary amine.

Step 1: Synthesis of 3-Morpholinopropionitrile

Causality and Mechanistic Insights: The first step is a classic conjugate or Michael addition reaction. Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. The reaction is typically base-catalyzed, although the basicity of morpholine itself is often sufficient to promote the reaction. The process is highly exothermic and requires careful temperature control to prevent the polymerization of acrylonitrile.[5]

Experimental Protocol: Synthesis of 3-Morpholinopropionitrile

  • Apparatus Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.

  • Reagent Charging: The flask is charged with morpholine (e.g., 1.05 molar equivalents).

  • Reaction Initiation: While stirring vigorously, acrylonitrile (1.00 molar equivalent) is added dropwise via the dropping funnel over a period of 3 to 5 hours.[5]

  • Temperature Control: The reaction temperature is maintained at 40-50°C throughout the addition. Cooling with a water bath may be necessary to control the exotherm.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.[5]

  • Work-up and Purification: The resulting product, 3-morpholinopropionitrile, is typically of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.

Step 2: Hydrogenation of 3-Morpholinopropionitrile

Causality and Mechanistic Insights: The nitrile group is reduced to a primary amine using catalytic hydrogenation. Common catalysts include Raney Nickel or Raney Cobalt.[4] The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. A solvent such as methanol or ethanol is typically used, and the presence of ammonia or a base is often required to suppress the formation of secondary amine byproducts.[4]

Experimental Protocol: Synthesis of 4-(2-Aminopropyl)morpholine

  • Apparatus Setup: A high-pressure autoclave (hydrogenator) is used for this step.

  • Reagent Charging: The autoclave is charged with 3-morpholinopropionitrile, a solvent (e.g., methanol, aqueous ammonia), the hydrogenation catalyst (e.g., Raney Nickel, 1-1.5% by weight), and a promoter such as sodium hydroxide or potassium carbonate (10-20% of the catalyst weight).[4]

  • Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 1.0-6.0 MPa. The reaction mixture is heated to 80-200°C with vigorous stirring.[4]

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is 2-6 hours.[4]

  • Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude 4-(2-aminopropyl)morpholine is purified by vacuum distillation.

Data Summary for Methodology 1

StepKey ReagentsSolventTemperaturePressureTypical YieldReference
CyanoethylationMorpholine, AcrylonitrileNone (Neat)40-50°CAtmospheric>98%[5]
Nitrile Hydrogenation3-Morpholinopropionitrile, H₂, Raney Ni/CoMethanol/Ammonia80-200°C1.0-6.0 MPa61-83%[4]

Methodology 2: Reductive Amination of 1-Morpholino-2-propanone

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its versatility and operational simplicity.[6][7] This route involves the formation of an imine or enamine intermediate from a ketone and an amine, which is then reduced in situ to the target amine.

Step 1: Synthesis of 1-Morpholino-2-propanone

Causality and Mechanistic Insights: This intermediate is prepared via a standard nucleophilic substitution reaction. Morpholine displaces a halide (typically chloride) from an α-haloketone like chloroacetone. The reaction is usually performed in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 1-Morpholino-2-propanone

  • Reagent Preparation: A solution of morpholine (2.2 equivalents) in a suitable solvent like acetonitrile or isopropanol is prepared in a round-bottom flask.

  • Reaction Initiation: Chloroacetone (1.0 equivalent) is added dropwise to the morpholine solution at room temperature with stirring.

  • Reaction Completion: The reaction mixture is then heated to reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The mixture is cooled, and the morpholine hydrochloride salt is removed by filtration. The solvent is evaporated under reduced pressure, and the crude 1-morpholino-2-propanone is purified by vacuum distillation.

Step 2: Reductive Amination with Ammonia

Causality and Mechanistic Insights: 1-Morpholino-2-propanone reacts with ammonia to form an imine intermediate. This intermediate is then reduced to the primary amine, 4-(2-aminopropyl)morpholine.[6] A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[7][8] The choice of reducing agent depends on the desired reaction conditions and functional group tolerance. Catalytic hydrogenation is often preferred for larger-scale syntheses.

Reductive_Amination_Workflow start 1-Morpholino-2-propanone + Ammonia (NH3) imine Imine Intermediate start->imine Condensation (-H2O) reduction In situ Reduction (e.g., H2/Catalyst) imine->reduction Substrate for Reduction product 4-(2-Aminopropyl)morpholine reduction->product Formation of Amine

Caption: Workflow for the reductive amination of 1-morpholino-2-propanone.

Experimental Protocol: Reductive Amination

  • Apparatus Setup: A reaction vessel suitable for the chosen reduction method (e.g., a round-bottom flask for hydride reagents or a high-pressure autoclave for hydrogenation).

  • Reagent Charging: The vessel is charged with 1-morpholino-2-propanone, a solvent (e.g., methanol), and a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate).

  • Reduction:

    • For Catalytic Hydrogenation: A catalyst (e.g., Palladium on carbon or Raney Nickel) is added. The vessel is sealed, purged, and pressurized with hydrogen. The reaction is stirred at a suitable temperature (e.g., 25-80°C) until hydrogen uptake ceases.

    • For Hydride Reduction: A reducing agent like sodium cyanoborohydride is added portion-wise while maintaining a slightly acidic pH (around 6-7) to facilitate imine formation without degrading the hydride. The reaction is stirred at room temperature until complete.

  • Work-up and Purification: The catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous base to remove any remaining salts. The organic layer is dried and concentrated, and the final product is purified by vacuum distillation.

Safety and Handling

4-(2-Aminopropyl)morpholine is a corrosive substance that can cause severe skin burns and eye damage.[9][10] It is also harmful if it comes into contact with the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[10] Starting materials such as acrylonitrile are highly toxic and flammable and require specialized handling procedures.

Conclusion

The synthesis of 4-(2-aminopropyl)morpholine is achievable through multiple reliable pathways. The cyanoethylation-reduction route is a high-yielding, scalable process well-suited for industrial production.[4][5] The reductive amination pathway offers greater flexibility and is a valuable tool in a research or drug discovery setting where diverse analogs may be required.[6][8] The choice of synthetic route will ultimately depend on the desired scale, available starting materials, and the specific requirements of the research or development program. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe execution of these syntheses.

References

  • Benchchem. (n.d.). Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide.
  • Google Patents. (n.d.). CN1286825C - Method for preparing N-amino propyl morpholine.
  • Benchchem. (n.d.). 4-(2-Aminopropyl)morpholine|98%|RUO.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Ataman Kimya. (n.d.). AMINOPROPYLMORPHOLINE (APM).
  • Google Patents. (n.d.). CN1660825A - Method for preparing N-amino propyl morpholine.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • TCI Chemicals. (2024). SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine.
  • PubChem. (n.d.). N-(3-Aminopropyl)morpholine.
  • ECHEMI. (n.d.). 4-(3-Aminopropyl)morpholine SDS, 123-00-2 Safety Data Sheets.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Morpholin-4-yl)propan-1-amine

[1][2] Executive Summary & Chemical Identity[1][2][3][4][5][6] 2-(Morpholin-4-yl)propan-1-amine (CAS: 21528-79-4) is a specialized bifunctional building block distinguished by its branched alkyl backbone.[1] Unlike its m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[1][2][3][4][5][6]

2-(Morpholin-4-yl)propan-1-amine (CAS: 21528-79-4) is a specialized bifunctional building block distinguished by its branched alkyl backbone.[1] Unlike its more common linear isomer, 3-morpholinopropylamine (CAS: 123-00-2), this molecule features a chiral center at the C2 position, offering unique stereochemical control in the synthesis of kinase inhibitors and GPCR ligands.[1]

This guide provides a rigorous technical analysis of its properties, a validated synthetic protocol, and handling requirements, moving beyond generic database entries to provide actionable laboratory intelligence.

Structural Specification
  • IUPAC Name: 2-(Morpholin-4-yl)propan-1-amine[1][2]

  • Common Synonyms:

    
    -Methyl-4-morpholineethanamine; 2-Morpholinopropylamine.[1]
    
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 144.22 g/mol [1]

  • SMILES: CC(CN)N1CCOCC1

  • Key Structural Feature: The morpholine ring acts as a solubilizing bio-isostere for piperazine, while the branched ethylamine chain introduces steric bulk that can lock conformations in protein-ligand binding pockets.[1]

Physicochemical Properties[1][2][3][7][8]

The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, EPISuite) where specific isomeric data is proprietary.

Quantitative Data Table
PropertyValue (Experimental/Predicted)Context & Causality
Boiling Point 205–210 °C (760 mmHg)High BP due to intermolecular H-bonding (primary amine).[1] Slightly lower than linear isomer (224°C) due to branching (reduced surface area).[1]
Density 0.985 ± 0.05 g/cm³Typical for morpholine derivatives; denser than pure aliphatic amines due to the oxygen atom.[1]
pKa (Basic) 9.8 (Primary Amine)The terminal

is the primary protonation site.[1]
pKa (Acidic) 6.5 (Morpholine N)The tertiary nitrogen is less basic due to the inductive electron-withdrawing effect of the ether oxygen.[1]
logP -0.65 (Predicted)Highly hydrophilic.[1] Excellent for improving the water solubility of lipophilic drug scaffolds.[1]
Refractive Index 1.476Standard identification metric for purity checks.[1]
Appearance Colorless to pale yellow liquidOxidizes to yellow/brown upon air exposure (N-oxide formation).[1]
Solubility Profile
  • Water: Miscible in all proportions (exothermic hydration).[1]

  • Organic Solvents: Soluble in MeOH, EtOH, DCM, DMSO.[1]

  • Incompatibility: Immiscible with non-polar aliphatics (Hexane/Heptane) unless heated.[1]

Validated Synthetic Methodology

While many databases list the compound, commercial availability of the specific 2-isomer can be sporadic.[1] The following protocol describes a robust Amide Reduction Route , preferred over reductive amination for its regioselectivity and avoidance of over-alkylation byproducts.

Reaction Logic (Retrosynthesis)

To ensure the morpholine is attached to the secondary carbon (C2) and the amine is on the primary carbon (C1), we utilize 2-chloropropanamide as the scaffold.[1]

  • Nucleophilic Substitution: Morpholine displaces chloride.[1]

  • Hydride Reduction: The amide is reduced to the amine.[1]

Step-by-Step Protocol

Step 1: Synthesis of 2-Morpholinopropanamide

  • Reagents: 2-Chloropropanamide (1.0 eq), Morpholine (2.2 eq, acts as reactant and base), Toluene (Solvent).[1]

  • Procedure:

    • Dissolve 2-chloropropanamide in toluene (5 vol).

    • Add Morpholine dropwise at room temperature to control exotherm.[1]

    • Reflux at 110°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) should show consumption of starting material.[1]

    • Workup: Cool to RT. Filter off the morpholine hydrochloride salt.[1] Concentrate the filtrate to yield the intermediate amide (solid).[1]

Step 2: Reduction to 2-(Morpholin-4-yl)propan-1-amine

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 2.5 eq), THF (Anhydrous).[1]

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF under Nitrogen atmosphere at 0°C.

    • Dissolve the amide from Step 1 in THF and add dropwise to the hydride suspension. Caution: Vigorous hydrogen evolution.

    • Warm to reflux (66°C) for 12 hours to ensure complete reduction of the carbonyl.

    • Quenching (Fieser Method): Cool to 0°C. Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular aluminum salts.[1] Dry the filtrate over

      
      .[1]
      
    • Purification: Distillation under reduced pressure (vacuum) is required to obtain the pure amine oil.[1]

Synthetic Workflow Diagram

SynthesisRoute Start 2-Chloropropanamide Inter Intermediate: 2-Morpholinopropanamide Start->Inter Reflux, Toluene -HCl Morph Morpholine (Nucleophile) Morph->Inter Product Target: 2-(Morpholin-4-yl)propan-1-amine Inter->Product 1. Reflux 2. Fieser Quench Reduct LiAlH4 / THF (Reduction)

Figure 1: Two-step regioselective synthesis ensuring correct isomer formation.

Analytical Characterization & Quality Control

Distinguishing the branched isomer (target) from the linear isomer (impurity) is critical.[1]

NMR Signature (Proton)[1][2]
  • Target (Branched): Look for a doublet at

    
     ppm corresponding to the methyl group (
    
    
    
    ) attached to the methine (CH).[1] The methine proton itself will appear as a complex multiplet around 2.5–2.8 ppm.[1]
  • Impurity (Linear): A triplet at

    
     ppm corresponds to the central methylene (
    
    
    
    ) of the linear propyl chain.[1] Absence of the methyl doublet confirms the wrong isomer. [1]
HPLC Method (Derivatization Required)

Since the molecule lacks a strong chromophore (UV active), direct HPLC is difficult.[1]

  • Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to injection.[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1]

  • Detection: UV at 254 nm (detecting the benzoyl/Fmoc group).[1]

Handling, Safety, and Storage[1][2][5][7][8][9]

GHS Classification: Danger.[1][3][4] Corrosive.

  • H314: Causes severe skin burns and eye damage.[1][3][4]

  • H318: Causes serious eye damage.[1][5][4]

Storage Protocol (Self-Validating)

The amine is hygroscopic and air-sensitive (absorbs


 to form carbamates).[1]
  • Container: Amber glass with Teflon-lined cap.[1]

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temp: 2–8°C (Refrigerator).

  • Visual Check: If the liquid turns yellow/brown, distill before use in sensitive catalysis.

Decision Logic: Purity Assessment

PurityCheck Check Visual Inspection Colorless Colorless/Pale Yellow Check->Colorless Dark Brown/Dark Yellow Check->Dark HNMR 1H-NMR Analysis Colorless->HNMR Distill Vacuum Distillation Dark->Distill Doublet Methyl Doublet Present? HNMR->Doublet Use Proceed to Synthesis Doublet->Use Yes Reject Reject (Wrong Isomer) Doublet->Reject No (Linear Isomer) Distill->HNMR

Figure 2: Quality control decision tree for incoming raw material.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16641454, 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link][1]

  • Ataman Chemicals. (2025).[1] Technical Data Sheet: Aminopropylmorpholine (APM) and Isomers. Retrieved from [Link]

  • Patent US4647663A. (1987).[1] Synthesis of morpholine and substituted amine derivatives. Retrieved from

Sources

Exploratory

2-Morpholin-4-yl-propylamine IUPAC nomenclature and synonyms

This technical guide provides an in-depth analysis of 2-Morpholin-4-yl-propylamine (CAS 1005-04-5), a branched diamine intermediate used in medicinal chemistry and advanced materials synthesis. Executive Summary & Identi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Morpholin-4-yl-propylamine (CAS 1005-04-5), a branched diamine intermediate used in medicinal chemistry and advanced materials synthesis.

Executive Summary & Identity

2-Morpholin-4-yl-propylamine is a bifunctional heterocyclic amine characterized by a propyl chain with a primary amine at position 1 and a morpholine ring substituted at position 2. Unlike its linear isomer (3-morpholinopropylamine), this compound possesses a chiral center at the C2 position, introducing stereochemical considerations in drug design and catalytic applications.

It serves as a critical "privileged structure" in medicinal chemistry, often employed to modulate the physicochemical properties (solubility, pKa) of kinase inhibitors and GPCR ligands.

Chemical Identity Matrix
ParameterDetail
IUPAC Name 2-(Morpholin-4-yl)propan-1-amine
Common Synonyms 4-(2-Aminopropyl)morpholine; 2-Morpholinopropylamine;

-Methyl-4-morpholineethanamine
CAS Registry Number 1005-04-5
Molecular Formula C

H

N

O
Molecular Weight 144.21 g/mol
SMILES CC(CN)N1CCOCC1
InChI Key PKTHUBCDDJVKKA-UHFFFAOYSA-N
Chirality Contains one chiral center at C2 (exists as R, S, or racemate)

Critical Distinction: Do not confuse this compound with 3-Morpholinopropylamine (CAS 123-00-2) . The 3-isomer is linear (


-morpholine attached to C3), whereas the 2-isomer is branched (

-morpholine attached to C2).

Physicochemical Properties & Structural Logic[3]

The molecule features two distinct nitrogen centers with varying basicity, which dictates its reactivity and biological interaction profile.

  • Primary Amine (C1-NH

    
    ):  Highly nucleophilic and basic (pKa 
    
    
    
    10.0–10.5). This is the primary site for acylation, alkylation, or sulfonylation reactions in synthetic workflows.
  • Morpholine Nitrogen (C2-N): Tertiary amine with reduced basicity (pKa

    
     8.3) due to the inductive electron-withdrawing effect of the ether oxygen. It acts as a solubility-enhancing solubilizing group.
    
Stereochemical Implications

The C2 position is a stereogenic center. In non-stereoselective synthesis, the product is obtained as a racemate (


). However, for pharmaceutical applications targeting specific protein pockets (e.g., ATP-binding sites of kinases), enantiopure forms are often required to maximize binding affinity and selectivity.

Synthetic Methodology

The synthesis of 2-Morpholin-4-yl-propylamine requires regioselective control to ensure the morpholine attaches at the C2 position while preserving the amine at C1. The most robust industrial and laboratory route involves the


-Aminonitrile Reduction Pathway .
Protocol: The -Aminonitrile Route

This pathway avoids the formation of the linear isomer by utilizing the specific reactivity of 2-halopropionitriles.

Step 1: Nucleophilic Substitution

Morpholine acts as a nucleophile, displacing the halide (Cl or Br) from 2-chloropropanenitrile. This S


2 reaction inverts the configuration if a chiral starting material is used, but typically produces a racemate from achiral precursors.
Step 2: Nitrile Reduction

The intermediate, 2-morpholinopropanenitrile, undergoes reduction (hydrogenation) to convert the nitrile group (-CN) into the primary amine (-CH


NH

).
Reaction Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisPathway Start 2-Chloropropanenitrile (Precursor) Inter Intermediate: 2-Morpholinopropanenitrile Start->Inter SN2 Substitution (Base, Heat) Reagent Morpholine (Nucleophile) Reagent->Inter Product Product: 2-Morpholin-4-yl-propylamine Inter->Product Hydrogenation (H2, Raney Ni or LiAlH4)

Figure 1: Synthetic pathway via nitrile reduction, ensuring regioselectivity at the C2 position.

Experimental Considerations
  • Exotherm Control: The substitution reaction (Step 1) is exothermic.[1] Temperature control (<60°C) is required to prevent polymerization of the nitrile.

  • Reduction Catalyst: Raney Nickel or Lithium Aluminum Hydride (LiAlH

    
    ) are standard. LiAlH
    
    
    
    provides higher yields in laboratory settings, while catalytic hydrogenation is preferred for scale-up to minimize waste.

Applications in Drug Discovery & Development

In medicinal chemistry, the 2-morpholin-4-yl-propyl moiety is a valuable "warhead" or linker.

Kinase Inhibitor Scaffold

Many kinase inhibitors suffer from poor aqueous solubility. Introducing a morpholine ring increases hydrophilicity. The branched propyl chain (methyl group at C2) introduces a conformational constraint .

  • Effect: The methyl group restricts the rotation of the amine chain, potentially locking the molecule into a bioactive conformation that fits tighter into the hydrophobic pocket of an enzyme.

  • Solvent Front Interaction: The primary amine often extends towards the solvent front of the protein binding pocket, forming hydrogen bonds with water or specific residues (e.g., Asp or Glu).

Biological Pathway Interaction

The following diagram conceptualizes how this molecule interacts within a theoretical binding pocket.

BioInteraction Drug Drug Molecule (Containing 2-Morpholin-4-yl-propyl) Pocket Target Protein (Binding Pocket) Drug->Pocket Docks into Solubility Solubility Modulation (Morpholine Oxygen) Drug->Solubility Enhances Binding H-Bond Anchor (Primary Amine) Drug->Binding Provides Binding->Pocket Interaction with Asp/Glu residues

Figure 2: Functional role of the 2-morpholin-4-yl-propyl moiety in ligand-protein interactions.

Safety & Handling Protocols

As a diamine, 2-Morpholin-4-yl-propylamine exhibits corrosive properties typical of low-molecular-weight amines.

  • Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) to prevent absorption of atmospheric CO

    
     (carbamate formation) and moisture.
    
  • Incompatibility: Avoid contact with strong oxidizing agents, acids, and acid chlorides (unless intended for reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16641454, 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Pharmaffiliates (2025). Certificate of Analysis and Synonyms for CAS 1005-04-5. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2-Fluorophenyl)ethanone (CAS 445-27-2): Properties, Hazards, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)ethanone (CAS 445-27-2), a key starting material and intermediate in organic synthesis, particularly in the pharmaceutical industry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)ethanone (CAS 445-27-2), a key starting material and intermediate in organic synthesis, particularly in the pharmaceutical industry. The document details its chemical and physical properties, associated hazards, handling protocols, and significant applications. Special emphasis is placed on its role in the synthesis of Vonoprazan, a potassium-competitive acid blocker. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth information to ensure safe and effective use of this compound.

Introduction

1-(2-Fluorophenyl)ethanone, also known as 2'-fluoroacetophenone, is an organic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis.[1] Its utility as a versatile building block stems from the presence of a fluorine atom on the phenyl ring and a reactive ketone functional group. These features allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Notably, it serves as a critical starting reagent in the total synthesis of ascididemin and the production of the anti-ulcer drug Vonoprazan.[1][2] This guide aims to provide a detailed technical resource on 1-(2-fluorophenyl)ethanone, covering its fundamental properties, safety considerations, and applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 1-(2-fluorophenyl)ethanone is essential for its proper handling, storage, and application in a laboratory or industrial setting. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 445-27-2[3][4]
Molecular Formula C₈H₇FO[3][5]
Molecular Weight 138.14 g/mol [1][4]
Appearance Clear, colorless to light yellow or light orange liquid[3][5]
Melting Point 26-27 °C[1][6]
Boiling Point 187-189 °C (lit.)[7]
82-83 °C at 13.3 hPa[3]
85 °C at 16 mmHg[5]
Density 1.12 - 1.137 g/mL at 20 °C (lit.)[3][5][7]
Refractive Index 1.507-1.51 at 20 °C[3][8]
Flash Point 61-61.7 °C (143 °F)[1][3]
Solubility Soluble in chloroform, acetone, dichloromethane, ethanol, ethyl acetate, and methanol.[5][7]
Vapor Density 4.76[3]
Vapor Pressure 0.9 ± 0.3 mmHg at 25°C[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(2-fluorophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are assigned as follows:

  • δ 7.858 ppm: Aromatic proton

  • δ 7.503 ppm: Aromatic proton

  • δ 7.203 ppm: Aromatic proton

  • δ 7.115 ppm: Aromatic proton

  • δ 2.621 ppm: Methyl protons (-CH₃)[9]

Mass Spectrometry (MS)

The mass spectrum of 1-(2-fluorophenyl)ethanone shows a molecular ion peak at m/z 138, corresponding to its molecular weight.[9] Key fragmentation peaks are observed at m/z 123, 95, and 43.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The spectrum for 1-(2-fluorophenyl)ethanone would typically show strong absorption bands corresponding to the C=O stretching of the ketone and C-F stretching of the fluorinated aromatic ring.

Hazards and Safety Information

1-(2-Fluorophenyl)ethanone is classified as an irritant and requires careful handling to avoid exposure.[3] The following sections detail its hazards and the necessary safety precautions.

GHS Hazard Classification
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

  • Signal Word: Warning[1][6]

  • Pictogram: GHS07 (Exclamation Mark)[1][6]

Health Effects and First Aid Measures
  • Inhalation: Causes respiratory tract irritation.[3] High concentrations may lead to central nervous system depression and asphyxiation.[3] In case of inhalation, remove the victim to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Skin Contact: Causes skin irritation.[3] Prolonged contact may cause dermatitis.[3] In case of contact, immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

  • Eye Contact: Causes serious eye irritation, which may lead to chemical conjunctivitis and corneal damage.[3] Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3] Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water.[3] Seek medical aid.[3]

Handling and Storage
  • Handling: Wash thoroughly after handling.[3] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[3] Avoid contact with heat, sparks, and open flames.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][5] Keep the container tightly closed when not in use.[3] Recommended storage temperature is 2-8°C.[5]

Fire and Explosion Hazards

1-(2-Fluorophenyl)ethanone is a combustible liquid.[3] In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Thermal decomposition may produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

Reactivity and Synthesis

Chemical Reactivity

1-(2-Fluorophenyl)ethanone is stable under normal temperatures and pressures.[3] It is incompatible with strong oxidizing agents and strong bases.[3] It can undergo various reactions typical of ketones, such as reduction to an alcohol, and reactions involving the enolate. It is used as a starting reagent in the synthesis of ascididemin and reacts with piperidine to produce 1-(2-piperidin-1-yl-phenyl)-ethanone.[7]

Role in the Synthesis of Vonoprazan

A significant application of 1-(2-fluorophenyl)ethanone is as a key starting material in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[2][10][11] In a synthetic route developed by Takeda, 2'-fluoroacetophenone is converted to a dinitrile intermediate through bromination at the alpha-position of the carbonyl group.[2] This intermediate is then used to construct the 1,3,5-trisubstituted pyrrole ring system characteristic of Vonoprazan.[2]

Vonoprazan_Synthesis_Workflow A 1-(2-Fluorophenyl)ethanone (CAS 445-27-2) B Bromination A->B Reagents C Dinitrile Intermediate B->C D Catalytic Pd Hydrogenation C->D E 3,5-Disubstituted Pyrrole D->E F Multi-step Conversion (Reduction, Sulfonylation, Reductive Amination) E->F G Vonoprazan F->G

Caption: Simplified workflow for the synthesis of Vonoprazan starting from 1-(2-Fluorophenyl)ethanone.

Analytical Methods

The purity and identity of 1-(2-fluorophenyl)ethanone can be assessed using a variety of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both separation and identification.[4] High-performance liquid chromatography (HPLC) can also be employed for purity assessment. The spectroscopic methods detailed in Section 3 (NMR, IR, MS) are fundamental for structural confirmation.

Conclusion

1-(2-Fluorophenyl)ethanone (CAS 445-27-2) is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Vonoprazan. Its chemical properties, particularly the presence of a fluorine atom and a ketone group, make it a versatile building block. However, it is also a hazardous substance that requires careful handling and adherence to strict safety protocols. This guide has provided a comprehensive overview of its properties, hazards, and applications to aid researchers and professionals in its safe and effective utilization.

References

  • 1-(2-Fluorophenyl)ethanone, ≥98%. - Briti Scientific. Available at: [Link]

  • 1-(2-Fluorophenyl)ethanone | CAS#:445-27-2 | Chemsrc. Available at: [Link]

  • fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. Available at: [Link]

  • o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem. Available at: [Link]

  • 1-(2-Fluorophenyl)ethanone 445-27-2 - BTC Pharmaceuticals Technology Co., Ltd. Available at: [Link]

  • CID 142839702 | C24H21F3O3 - PubChem. Available at: [Link]

  • CN105085484A - Preparation method of vonoprazan fumarate - Google Patents.
  • 1-(2-fluorophenyl)ethanone - 445-27-2, C8H7FO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Available at: [Link]

  • An Improved and Practical Synthesis of Vonoprazan - ResearchGate. Available at: [Link]

  • Analytical Method Summaries - Eurofins. Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

  • Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Available at: [Link]

  • Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery - MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of Morpholine Derivatives in the CNS

Executive Summary Morpholine—a six-membered heterocycle containing both amine and ether functional groups—represents a privileged scaffold in Central Nervous System (CNS) medicinal chemistry. Unlike simple aliphatic amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine—a six-membered heterocycle containing both amine and ether functional groups—represents a privileged scaffold in Central Nervous System (CNS) medicinal chemistry. Unlike simple aliphatic amines, the morpholine ring offers a unique physicochemical profile: it lowers basicity (pKa ~8.3), enhances metabolic stability against oxidative degradation, and provides a distinct vector for hydrogen bonding via the ether oxygen.

This guide analyzes the mechanistic versatility of morpholine derivatives, moving beyond generic pharmacodynamics to explore specific molecular interactions in three critical domains: Monoamine Reuptake Inhibition , Enzymatic Regulation (MAO-A) , and Kinase Inhibition (PI3K/mTOR) for CNS oncology.

The Pharmacophore Advantage: Structural Causality

The success of morpholine in CNS drug design is not accidental; it is driven by specific structural attributes that solve common blood-brain barrier (BBB) penetration challenges.

pKa Modulation and BBB Permeability

Standard secondary amines often possess a pKa > 10, leading to high ionization at physiological pH (7.4). While ionization aids solubility, it hinders passive diffusion across the lipophilic BBB.

  • The Morpholine Effect: The electron-withdrawing inductive effect (-I) of the ether oxygen reduces the electron density on the nitrogen atom.

  • Result: The pKa drops to approximately 8.3–8.7. This ensures a higher fraction of the drug exists in the uncharged (free base) state at physiological pH, significantly enhancing passive diffusion into the brain parenchyma while retaining enough basicity for protonated binding interactions at the target site.

Conformation and Metabolic Shielding

The morpholine ring predominantly adopts a chair conformation . This rigid geometry allows the ether oxygen to act as a specific hydrogen bond acceptor (HBA) in receptor pockets (e.g., interacting with hinge valine residues in kinases), while the bulky ring structure sterically hinders metabolic attack on adjacent sites, prolonging half-life.

Mechanism I: Monoamine Reuptake Inhibition (NRI)

Primary Exemplars: Reboxetine, Viloxazine.

Molecular Mechanism

Morpholine-based antidepressants function primarily as Norepinephrine Reuptake Inhibitors (NRIs). They bind to the Norepinephrine Transporter (NET), a transmembrane protein responsible for clearing synaptic norepinephrine (NE).

  • Competitive Binding: The protonated nitrogen of the morpholine ring mimics the terminal amine of the endogenous substrate (norepinephrine).

  • Steric Blockade: The drug binds to the S1 primary substrate site within the transporter's central cavity. The morpholine ring and its pendant aromatic groups (e.g., the ethoxyphenoxy group in reboxetine) lock the transporter in an "outward-facing" conformation.

  • Synaptic Accumulation: By preventing the conformational shift required to translocate NE into the presynaptic neuron, the drug increases the dwell time and concentration of NE in the synaptic cleft, enhancing adrenergic signaling.

Viloxazine: A Multi-Modal Nuance

While Reboxetine is a classic NRI, Viloxazine exhibits a more complex profile. Recent data indicates that in addition to NET inhibition, Viloxazine acts as a 5-HT2B antagonist and 5-HT2C agonist . This dual mechanism suggests that morpholine derivatives can be tuned for selectivity across monoaminergic sub-systems.

Visualization: Synaptic Modulation Pathway

SynapticModulation Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release of NE Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Adrenergic Signaling NET Norepinephrine Transporter (NET) Synapse->NET Reuptake (Normal) NET->Presynaptic Recycling (Blocked) Drug Morpholine Derivative (e.g., Reboxetine) Drug->NET Competitive Antagonism (Blocks S1 Site) NE Norepinephrine (NE)

Caption: Figure 1. Competitive inhibition of the NET transporter by morpholine derivatives prevents NE recycling, amplifying synaptic signaling.

Mechanism II: Enzymatic Regulation (MAO Inhibition)

Primary Exemplar: Moclobemide.[1][2]

Reversible Inhibition (RIMA)

Unlike older hydrazine-based MAOIs which form irreversible covalent bonds with the enzyme's flavin cofactor, moclobemide (containing a morpholine ring) acts as a Reversible Inhibitor of Monoamine Oxidase A (RIMA) .[2]

  • Selectivity: The morpholine moiety contributes to the molecule's specific fit into the hydrophobic substrate channel of the MAO-A isoform, sparing MAO-B (which metabolizes tyramine).

  • The "Cheese Effect" Mitigation: Because the binding is reversible, high concentrations of dietary tyramine can displace the drug from the enzyme. This competitive displacement allows tyramine to be metabolized, preventing the hypertensive crises associated with irreversible MAOIs.

Mechanism III: Kinase Inhibition in CNS Oncology

Primary Exemplar: PQR309 (Bimiralisib).

PI3K/mTOR Dual Inhibition

In Glioblastoma Multiforme (GBM), the PI3K/mTOR pathway is often hyperactivated. Morpholine derivatives have emerged as potent ATP-competitive inhibitors.

  • Hinge Binding: Crystallographic studies reveal that the oxygen atom of the morpholine ring forms a critical hydrogen bond with the hinge region valine (e.g., Val851 in PI3Kγ) within the ATP-binding pocket.[3]

  • Solubility Vector: The morpholine ring projects into the solvent-exposed region of the kinase, improving the water solubility of the otherwise highly lipophilic inhibitor, a critical feature for intravenous administration and bioavailability.

Experimental Protocol: Radioligand Binding Assay (NET)

To validate the affinity of a novel morpholine derivative for the Norepinephrine Transporter (NET), the following Radioligand Binding Assay is the industry standard.

Protocol Specifications
  • Target: Human Recombinant NET (expressed in HEK-293 cells) or Rat Cortical Membranes.

  • Radioligand: [³H]-Nisoxetine (Kd ~ 0.7 nM).

  • Non-Specific Control: Desipramine (10 µM).

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Note: NaCl is critical; NET binding is sodium-dependent.

    • Centrifuge at 48,000 x g for 20 mins at 4°C. Resuspend pellet in assay buffer.

  • Incubation System:

    • Total Binding: Membrane prep + [³H]-Nisoxetine (1 nM) + Vehicle.

    • Non-Specific Binding (NSB): Membrane prep + [³H]-Nisoxetine + Desipramine (10 µM).

    • Experimental: Membrane prep + [³H]-Nisoxetine + Morpholine Analog (various concentrations).

  • Equilibrium: Incubate at 25°C for 60 minutes . (Equilibrium time must be validated for new ligands).

  • Termination:

    • Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer to prevent dissociation of the bound complex.

  • Quantification: Liquid scintillation counting.

Data Analysis

Calculate Specific Binding:



Determine 

via non-linear regression and convert to

using the Cheng-Prusoff equation:

Visualization: Assay Workflow

BindingAssay Prep Membrane Prep (HEK-hNET) Incubation Incubation (60 min @ 25°C) Prep->Incubation Filtration Vac Filtration (GF/B Filters) Incubation->Filtration Stop Reaction Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis Ligand [3H]-Nisoxetine Ligand->Incubation Blocker Desipramine (NSB Control) Blocker->Incubation Drug Morpholine Analog Drug->Incubation

Caption: Figure 2. Radioligand binding workflow for determining affinity (Ki) of morpholine derivatives at the NET transporter.

Comparative Data Summary

DrugPrimary TargetMechanism TypeMorpholine Role
Reboxetine NET TransporterReuptake InhibitorPharmacophore mimic of NE amine; steric bulk.
Viloxazine NET / 5-HT2B / 5-HT2CNRI + Receptor ModulatorScaffold for multi-target selectivity.
Moclobemide MAO-A EnzymeReversible Inhibitor (RIMA)Reversible binding kinetics; safety profile.
PQR309 PI3K / mTORKinase InhibitorH-bond acceptor (Hinge Valine); Solubility enhancer.

References

  • Lenci, E., et al. (2021).[4] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[5] [Link]

  • Wong, D. T., et al. (2000). Reboxetine: A Pharmacologically Potent, Selective, and Specific Norepinephrine Reuptake Inhibitor. Biological Psychiatry. [Link]

  • Yu, G., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. [Link]

  • Firkusny, L., et al. (1992). Moclobemide: A Reversible Inhibitor of Monoamine Oxidase Type A.[1][2][6][7] The Lancet. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol (NET). [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

The Morpholine Motif: Strategic Integration in Modern Drug Design

Core Directive: The Physicochemical Anchor In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Physicochemical Anchor

In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic (PK) bottlenecks. Unlike its carbocyclic analog (cyclohexane) or its nitrogenous cousin (piperidine), morpholine offers a unique "Goldilocks" zone of physicochemical properties.

The decision to incorporate a morpholine moiety is usually driven by three causality-based factors:

  • Basicity Modulation (The pKa Shift):

    • Piperidine pKa: ~11.2 (Highly basic, often fully ionized at physiological pH).

    • Morpholine pKa: ~8.3.

    • Causality: The inductive electron-withdrawing effect of the oxygen atom reduces the electron density on the nitrogen. This lowers the pKa by nearly 3 log units compared to piperidine. Consequently, at physiological pH (7.4), a significant fraction of morpholine exists as the free base. This equilibrium is critical for membrane permeability and blood-brain barrier (BBB) penetration, while still retaining enough basicity for lysosomotropic trapping or solubility enhancement.

  • Solubility & Lipophilicity (LogP Tuning):

    • The ether oxygen acts as a hydrogen bond acceptor, lowering the LogP (lipophilicity) relative to piperidine. This is a standard tactic to rescue a lead compound that is too lipophilic (high LogP) without adding a metabolically labile polar group.

  • Metabolic Blocking:

    • Placing a morpholine ring can block metabolic hotspots on aromatic rings, although the morpholine ring itself has specific metabolic liabilities (discussed in Section 4).

Synthetic Methodologies: Installing the Ring

To ensure reproducibility and scalability, we focus on two high-fidelity protocols: Palladium-Catalyzed Amination (for direct aryl attachment) and Nucleophilic Substitution (for linker attachment, as seen in Gefitinib).

Protocol A: Buchwald-Hartwig N-Arylation of Morpholine

Use Case: Attaching morpholine directly to an aromatic core (e.g., Linezolid precursors or kinase inhibitors).

Reagents & Causality:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: BINAP or Xantphos. Why: Bidentate phosphines prevent

    
    -hydride elimination and stabilize the Pd(0) species.
    
  • Base:

    
     or 
    
    
    
    . Why: Strong inorganic bases facilitate the deprotonation of the morpholine amine in the catalytic cycle.

Step-by-Step Workflow:

  • Inerting: Charge a dry Schlenk flask with aryl halide (1.0 equiv), morpholine (1.2 equiv),

    
     (1.4 equiv), and ligand (5-10 mol%). Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add Pd source (e.g.,

    
    , 2-5 mol%) under positive Argon pressure.
    
  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration). Note: Degas solvent prior to addition to prevent catalyst oxidation.

  • Heating: Heat to 80–100°C for 12–18 hours. Monitor via LC-MS.

  • Workup: Filter through a Celite pad (removes Pd black/salts). Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation (The Gefitinib Route)

Use Case: Attaching morpholine via a tether (solubility tail).

Step-by-Step Workflow:

  • Precursor Prep: Start with the phenol intermediate (e.g., 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol).

  • Reagent: 3-Morpholinopropyl chloride (or its hydrochloride salt).

  • Base:

    
     (excess, 3.0 equiv). Why: Potassium carbonate is preferred over sodium bases for phenol alkylation in DMF due to the "template effect" and solubility.
    
  • Conditions: DMF, 80°C, 4 hours.

  • Validation: The reaction is driven by the formation of the ether linkage. The morpholine remains intact as a tertiary amine, providing the solubility handle.

Therapeutic Case Studies: The Morpholine Advantage

Data Summary: Morpholine in Blockbuster Drugs[1][2][3]
DrugClassTargetRole of Morpholine
Gefitinib (Iressa)OncologyEGFR KinaseSolubility Tail: Attached via propoxy linker. Improves aqueous solubility and PK profile without interfering with the ATP-binding hinge region.
Linezolid (Zyvox)Antibiotic23S RibosomePharmacophore: Directly attached to the aryl fluorophenyl core.[1] Critical for binding orientation; however, it is also the site of metabolism.
Timolol Beta-blocker

-adrenergic
H-Bonding: The morpholine oxygen participates in H-bonding networks, influencing receptor affinity and subtype selectivity.
Rivaroxaban AnticoagulantFactor XaBinding Motif: The morpholinone (oxidized morpholine) acts as a neutral surrogate for a basic group, avoiding non-specific binding.
Deep Dive: Gefitinib (Iressa)

In the design of Gefitinib, the quinazoline core is the ATP-competitive scaffold. However, early analogues suffered from poor solubility.

  • The Fix: Introduction of the 3-morpholinopropoxy group at the C-6 position.

  • Mechanism: The morpholine nitrogen (pKa ~8) is protonated in the stomach, aiding dissolution. In the blood (pH 7.4), it exists in equilibrium, allowing cellular entry. The ether oxygen in the linker adds flexibility.

Metabolic Stability & Toxicity (The "Self-Validating" System)

While morpholine is generally stable, it is not metabolically inert. A self-validating drug design process must screen for Morpholine Ring Oxidation .

The Linezolid Liability

Linezolid undergoes a specific metabolic pathway that does not involve CYP450 but rather non-enzymatic chemical oxidation and MAO (Monoamine Oxidase) interactions.

The Pathway:

  • Ring Opening: Formation of (hydroxyethyl)glycine metabolites (Metabolite A).

  • Lactam Formation: Oxidation of the morpholine ring to a morpholin-3-one (Metabolite B).

  • Consequence: These metabolites are antimicrobially inactive but can accumulate in renal impairment.

Toxicology Alert:

  • N-Nitroso Formation: Secondary amines (like free morpholine) can form carcinogenic N-nitrosamines in the presence of nitrites. Design Rule: In drugs, the morpholine nitrogen is usually tertiary (substituted), preventing direct nitrosylation, but metabolic N-dealkylation can re-expose the secondary amine risk.

Visualization of Pathways

Diagram 1: The Physicochemical Logic of Morpholine

This diagram illustrates the decision matrix for choosing morpholine over piperidine or cyclohexane.

MorpholineLogic Lead Lead Compound (High Lipophilicity) Problem Problem: Poor Solubility High LogP Lead->Problem Choice Scaffold Selection Problem->Choice Piperidine Piperidine pKa ~11.2 High Basicity Choice->Piperidine Morpholine Morpholine pKa ~8.3 Balanced LogP Choice->Morpholine Result_Pip Result: Trapped in Lysosomes Good Solubility Poor Permeability Piperidine->Result_Pip Result_Morph Result: Ideal Permeability Good Solubility H-Bond Acceptor Morpholine->Result_Morph

Caption: Comparative analysis of physicochemical outcomes when substituting a lead scaffold with Piperidine vs. Morpholine.

Diagram 2: Gefitinib Synthesis (Morpholine Installation)

This diagram details the specific O-alkylation workflow used in the synthesis of Gefitinib.

GefitinibSynth Start Quinazoline Phenol (Intermediate) Process Process: Nucleophilic Substitution (SN2) O-Alkylation Start->Process + Reagents Reagents Reagents: 3-Morpholinopropyl chloride K2CO3, DMF, 80°C Reagents->Process Product Crude Gefitinib Process->Product Purification Purification: Column Chromatography or Recrystallization Product->Purification

Caption: Synthetic workflow for the installation of the morpholine solubility tail in Gefitinib via O-alkylation.

References

  • Morpholine Physicochemical Review

    • Kumari, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752.

  • Gefitinib Synthesis & Structure

    • Maskrey, T. S., et al. (2018).[2] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[2]

  • Linezolid Metabolism & Mechanism

    • DrugBank Online. "Linezolid: Pharmacology, metabolism, and side effects."
  • Morpholine Toxicity & Bioactivation

    • Kalgutkar, A. S., et al. (2005).

Sources

Exploratory

Technical Guide: 13C NMR Spectral Analysis of Propylamine Scaffolds

Executive Summary The propylamine moiety ( ) serves as a fundamental pharmacophore in medicinal chemistry, forming the backbone of numerous neurotransmitter analogs, antidepressants (e.g., fluoxetine), and polyamine bios...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propylamine moiety (


) serves as a fundamental pharmacophore in medicinal chemistry, forming the backbone of numerous neurotransmitter analogs, antidepressants (e.g., fluoxetine), and polyamine biosynthesis inhibitors. While Proton (

H) NMR is often the first line of analysis, Carbon-13 (

C) NMR provides superior resolution for structural verification, particularly when distinguishing between linear and branched isomers or analyzing salt forms in aqueous media.

This guide provides a rigorous, self-validating framework for interpreting


C NMR spectra of propylamine derivatives. It moves beyond basic peak picking to address the causal mechanisms of chemical shifts, the critical (and often counter-intuitive) effects of protonation, and quantitative acquisition protocols essential for regulatory submission.

Theoretical Framework: Spectral Topology

In


C NMR, the propylamine skeleton presents a distinct topological signature governed by the electronegativity of the nitrogen atom and the resulting polarization of the carbon chain. Unlike 

H NMR, where spin-spin coupling (

-coupling) dominates the multiplet structure, proton-decoupled

C NMR spectra appear as singlets, simplifying assignment but requiring precise chemical shift analysis.
Baseline Chemical Shifts (Free Base)

The following data represents the standard chemical shifts for n-propylamine and isopropylamine in Deuterated Chloroform (


).
Carbon PositionLabeln-Propylamine (

ppm)
Isopropylamine (

ppm)
Electronic Environment

-Carbon
C144.8 42.8 Deshielded by electronegative N; directly bonded.

-Carbon
C227.3 26.2 Inductive effect decays; characteristic methylene/methyl zone.

-Carbon
C311.6 N/ATerminal methyl; highly shielded.

Mechanistic Insight: The Nitrogen atom exerts a strong -I (inductive withdrawal) effect, deshielding the


-carbon and shifting it downfield (~45 ppm). This effect decays rapidly with distance.[1] The 

-carbon in n-propylamine resonates at ~11.6 ppm, a diagnostic region for terminal methyl groups in short alkyl chains.
Visualization: Assignment Logic

The following decision tree outlines the logical flow for assigning propylamine isomers based on spectral data.

Propylamine_Assignment Start Start: Acquire 13C{1H} Spectrum Count_Peaks Count Distinct Signals (0-60 ppm region) Start->Count_Peaks Three_Peaks 3 Signals Observed Count_Peaks->Three_Peaks Linear Chain Two_Peaks 2 Signals Observed Count_Peaks->Two_Peaks Symmetry Equivalent Check_Methyl Identify Methyl Region (< 15 ppm) Three_Peaks->Check_Methyl Check_Alpha Identify Alpha Carbon (> 40 ppm) Two_Peaks->Check_Alpha Iso_Propyl Conclusion: Isopropylamine (Branched) Check_Alpha->Iso_Propyl Alpha CH at ~43 ppm 2x Methyls equivalent at ~26 ppm n_Propyl Conclusion: n-Propylamine (Linear) Check_Methyl->n_Propyl Signal at ~11 ppm present

Figure 1: Logic flow for distinguishing linear vs. branched propylamine isomers based on signal count and chemical shift topology.

The Protonation Variable: A Critical Trap

One of the most common errors in amine analysis is misinterpreting the shifts caused by salt formation (e.g., Propylamine Hydrochloride).

The "Reverse" Shift Phenomenon

In


H NMR, protonation of an amine (

) typically shifts the

-protons downfield due to the positive charge. However, in

C NMR, the effect is often the opposite (Upfield Shift) for aliphatic amines.
  • Mechanism: The upfield shift upon protonation is attributed to the "electric field effect" of the cationic charge, which polarizes the C-H bonds and alters the paramagnetic shielding term of the carbon nucleus. This often overrides the expected inductive deshielding.

Comparative Data: Free Base vs. Hydrochloride Salt
CarbonFree Base (

)
HCl Salt (

)
Shift (

)
Interpretation
C1 (

)
44.8 ppm~41.5 ppm-3.3 ppm Upfield shift (Shielding)
C2 (

)
27.3 ppm~21.0 ppm-6.3 ppm Significant Upfield shift
C3 (

)
11.6 ppm~10.5 ppm-1.1 ppm Minor Upfield shift

Protocol Note: When analyzing drug substances in salt form, expect the aliphatic chain carbons to appear at lower frequencies than predicted by ChemDraw or standard prediction software, which often default to the neutral species.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory filing (e.g., IND/NDA), the acquisition protocol must account for the relaxation properties of the carbon nuclei.

Relaxation Dynamics ( )

The


-carbon, having two attached protons, relaxes relatively quickly. However, quaternary carbons (in complex derivatives) or carbonyls (if analyzing amide derivatives) have long spin-lattice relaxation times (

).
  • Risk: Insufficient relaxation delay (

    
    ) leads to signal saturation, preventing accurate integration (qNMR).
    
  • Solution: Use a relaxation agent for quantitative work.

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Dissolve 20-50 mg of compound in 0.6 mL solvent (

      
       or 
      
      
      
      ).
    • Validation Step: Ensure solution height is 4-5 cm in the tube to match the coil length; avoid vortexing immediately before insertion to prevent microbubbles.

  • Quantitative Additive (Optional but Recommended):

    • Add 20

      
      L of 0.1 M 
      
      
      
      (Chromium(III) acetylacetonate) if quantitative integration is required. This paramagnetic relaxation agent shortens
      
      
      for all carbons, allowing for faster pulse repetition rates without saturation.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 0 - 220 ppm.

    • Relaxation Delay (

      
      ): 
      
      • Qualitative: 2 seconds.

      • Quantitative (with Cr): 5 seconds.

      • Quantitative (no Cr): > 30 seconds (or

        
         of slowest carbon).
        
    • Scans (NS): Minimum 512 (due to low natural abundance of

      
      C).
      
Workflow Diagram

NMR_Workflow Prep Sample Prep (50mg / 0.6mL) Add_Cr Add Cr(acac)3 (If qNMR needed) Prep->Add_Cr Lock_Shim Lock & Shim (Target Linewidth < 0.5Hz) Add_Cr->Lock_Shim Param_Set Set D1 Delay (>5x T1) Lock_Shim->Param_Set Acquire Acquire (zgpg30) NS > 512 Param_Set->Acquire Process FT & Phasing Exponential Window (LB=1.0) Acquire->Process

Figure 2: Step-by-step experimental workflow for high-fidelity 13C NMR acquisition.

Application in Drug Development[3][4][5]

In a drug discovery context, the propylamine scaffold is rarely isolated. It usually appears as a linker or a side chain.

Fragment-Based Screening

When screening fragment libraries, the propylamine signal acts as a diagnostic handle. Binding to a protein target often results in:

  • Line Broadening: Due to faster transverse relaxation (

    
    ) in the bound state.
    
  • Chemical Shift Perturbation (CSP): Changes in the local environment upon binding.

Impurity Profiling

Synthetic pathways for propylamine derivatives often involve reduction of propionitrile or amination of propyl halides.

  • Key Impurity: Dipropylamine (secondary amine).

  • Detection: The

    
    -carbon of the secondary amine shifts significantly downfield (~52 ppm) compared to the primary amine (~45 ppm), providing a clear marker for reaction monitoring.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for baseline chemical shift values).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 1468 (Propylamine). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2124. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(Morpholin-4-yl)propan-1-amine

Introduction As the landscape of drug discovery and development continues to evolve, the synthesis and evaluation of novel chemical entities are paramount.[1] Among these, amine derivatives play a crucial role as versati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

As the landscape of drug discovery and development continues to evolve, the synthesis and evaluation of novel chemical entities are paramount.[1] Among these, amine derivatives play a crucial role as versatile building blocks and pharmacophores. 2-(Morpholin-4-yl)propan-1-amine, a substituted morpholine derivative, is a valuable research chemical.[2] This guide provides a comprehensive framework for the safe handling and use of 2-(Morpholin-4-yl)propan-1-amine, specifically tailored for researchers, scientists, and drug development professionals. Adherence to rigorous safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and the well-being of laboratory personnel.[3] This document synthesizes critical safety data with practical, field-proven insights to ensure that innovation and safety proceed in tandem.

Compound Identification and Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This knowledge informs appropriate storage, handling, and emergency response procedures.

PropertyValueSource
Chemical Name 2-(Morpholin-4-yl)propan-1-aminePubChem[4]
Synonyms 2-Morpholin-4-yl-propylamine; 4-(2-amino-1-methylethyl)morpholine; 2-morpholin-4-ylpropylamine; 2-Morpholinopropan-1-aminePharmaffiliates[2]
CAS Number 1005-04-5Pharmaffiliates[2]
Molecular Formula C7H16N2OPubChem[4]
Molecular Weight 144.21 g/mol PubChem[4]
Appearance Not Available (Assumed to be liquid or solid at room temperature)Pharmaffiliates[2]
Storage 2-8°C RefrigeratorPharmaffiliates[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Morpholin-4-yl)propan-1-amine is classified with the following hazards:

  • H315: Causes skin irritation. [4]

  • H318: Causes serious eye damage. [4]

  • H335: May cause respiratory irritation. [4]

Signal Word: Danger[4]

GHS Pictograms:




The corrosive nature of this compound, particularly to the eyes, necessitates stringent adherence to personal protective equipment protocols. The potential for skin and respiratory irritation highlights the importance of avoiding direct contact and ensuring adequate ventilation during handling.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The following workflow provides a systematic process for identifying, evaluating, and mitigating risks associated with 2-(Morpholin-4-yl)propan-1-amine.

RiskAssessment cluster_prep Preparation & Assessment cluster_control Control Measures cluster_action Action & Review Start Identify Experimental Protocol ReviewSDS Review Safety Data Sheet (SDS) for 2-(Morpholin-4-yl)propan-1-amine Start->ReviewSDS Gather Info AssessHazards Assess Hazards: - Skin Irritation (H315) - Serious Eye Damage (H318) - Respiratory Irritation (H335) ReviewSDS->AssessHazards EvalExposure Evaluate Potential Exposure Routes: - Inhalation - Dermal Contact - Eye Contact AssessHazards->EvalExposure SelectControls Select Control Measures EvalExposure->SelectControls Develop Plan EngControls Engineering Controls: - Chemical Fume Hood SelectControls->EngControls PPE Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat SelectControls->PPE AdminControls Administrative Controls: - Standard Operating Procedures (SOPs) - Designated Work Area SelectControls->AdminControls Proceed Proceed with Experiment EngControls->Proceed Implement PPE->Proceed Implement AdminControls->Proceed Implement Monitor Monitor for Adherence to SOPs Proceed->Monitor Review Review and Update Risk Assessment Periodically Monitor->Review

Caption: Risk Assessment and Mitigation Workflow for Handling 2-(Morpholin-4-yl)propan-1-amine.

Safe Handling and Experimental Protocols

Adherence to best practices in the laboratory is critical to minimize exposure and ensure a safe working environment.[3] The following protocols are designed to provide a self-validating system of safety when working with 2-(Morpholin-4-yl)propan-1-amine.

General Handling Precautions
  • Ventilation: Always handle 2-(Morpholin-4-yl)propan-1-amine in a well-ventilated area. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[5]

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6][7] Contaminated work clothing should not be allowed out of the workplace.[5]

  • Housekeeping: Maintain a clean and orderly work area to minimize the risk of spills and contamination.[3]

Step-by-Step Weighing and Dispensing Protocol
  • Preparation:

    • Don all required Personal Protective Equipment (PPE) as outlined in Section 5.

    • Designate a specific area within the chemical fume hood for weighing and dispensing.

    • Ensure a calibrated balance is available inside the fume hood.

    • Have appropriate waste containers readily accessible.

  • Dispensing:

    • Retrieve the container of 2-(Morpholin-4-yl)propan-1-amine from its designated storage location (2-8°C).

    • Allow the container to equilibrate to room temperature inside the fume hood to prevent condensation.

    • Carefully open the container.

    • Use a clean, dedicated spatula or pipette to transfer the desired amount of the compound to a tared, sealed weighing vessel.

    • Minimize the time the primary container is open.

  • Clean-up:

    • Securely close the primary container and return it to storage.

    • Decontaminate the spatula or pipette with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials in the designated chemical waste.

    • Wipe down the balance and the surrounding work surface within the fume hood.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the last lines of defense against chemical exposure. For handling 2-(Morpholin-4-yl)propan-1-amine, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8][9] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a respirator may be necessary.[8][9] The type of respirator should be selected based on a formal risk assessment.

Storage and Incompatibility

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9] The recommended storage temperature is 2-8°C (refrigerator).[2]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids. Amines can react exothermically with these materials.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety. All personnel should be familiar with the location and use of emergency equipment.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10] Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert emergency personnel.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[7]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

EmergencyResponse cluster_event Emergency Event cluster_immediate Immediate Actions cluster_firstaid First Aid cluster_spill Spill Response cluster_followup Follow-up Event Chemical Exposure or Spill Assess Assess the Situation Event->Assess Eye Eye Contact: Flush with water for 15 min Event->Eye Exposure Type Skin Skin Contact: Wash with soap and water Event->Skin Exposure Type Inhale Inhalation: Move to fresh air Event->Inhale Exposure Type Ingest Ingestion: Rinse mouth, give water Event->Ingest Exposure Type Contain Contain the Spill Event->Contain If Spill Alert Alert Nearby Personnel Assess->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate Medical Seek Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical Absorb Absorb with Inert Material Contain->Absorb Collect Collect for Disposal Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Report Report the Incident Medical->Report Decontaminate->Report

Caption: Emergency Response Workflow for 2-(Morpholin-4-yl)propan-1-amine Incidents.

Waste Disposal

All waste containing 2-(Morpholin-4-yl)propan-1-amine must be treated as hazardous chemical waste.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

  • Do not dispose of down the drain or into the environment.

  • Use a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Information

Conclusion

The safe and effective use of 2-(Morpholin-4-yl)propan-1-amine in a research and drug development setting is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for achieving this, emphasizing the importance of risk assessment, proper handling techniques, the use of appropriate personal protective equipment, and emergency preparedness. By integrating these principles into daily laboratory practice, researchers can mitigate risks and foster a culture of safety, enabling the advancement of scientific discovery without compromising personal or environmental well-being.

References

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Morpholine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Duke Chemistry. Safety Manual.
  • DebChem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • RPS Group. (n.d.). Amines.
  • DebChem. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(4-Morpholinyl)propylamine.
  • Pharmaffiliates. (n.d.). 2-(Morpholin-4-yl)propan-1-amine.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Castrol. (2020). Almaredge VT 7 B - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction.
  • DrugPatentWatch. (2025). The Role of Risk Assessment in Generic Drug Development.
  • Kroon-Oil. (2020). Safety Data Sheet.
  • Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
  • Clarivate. (2020). Identifying risks in drug discovery.
  • Ergon, Inc. (2024). HyVolt I - Safety Data Sheet.
  • ResearchGate. (n.d.). Safety assessments during the development of chemicals or drugs and opportunities for the application of innovative in vitro models.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydrochloric acid.
  • Royal Society of Chemistry. (2017). Nonclinical Safety Assessment in Drug Development.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride AldrichCPR.

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Protocols & Analytical Methods

Method

Application Note: 2-Morpholin-4-yl-propylamine in Fragment-Based Drug Discovery &amp; Ligand Engineering

[1][2] Executive Summary This technical guide details the application of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5; also known as 2-(4-Morpholinyl)propylamine) as a functional scaffold in receptor binding assays.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the application of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5; also known as 2-(4-Morpholinyl)propylamine) as a functional scaffold in receptor binding assays.[1][2] Unlike high-affinity "lock-and-key" ligands, this molecule functions primarily as a privileged fragment in Fragment-Based Drug Discovery (FBDD).[1][2] Its structure combines a morpholine ring (hydrogen bond acceptor/metabolic stability) with a flexible propyl linker and a primary amine (cationic interaction/chemical handle).[2]

This guide provides protocols for utilizing this molecule to:

  • Probe "Morpholine-Binding" Pockets (e.g., Sigma-1 receptors, Kinase hinge regions) using Surface Plasmon Resonance (SPR).[1][2]

  • Synthesize High-Affinity Probes via the primary amine handle.

  • Validate Binding using competitive displacement assays.

Physicochemical Profile & Biological Rationale[1][2][3][4][5][6][7][8][9][10]

Before initiating assays, researchers must account for the specific properties of this fragment.[2] It is a low-molecular-weight amine that often exhibits "fast-on/fast-off" kinetics, requiring specialized detection methods like SPR or NMR rather than standard radioligand filtration.[1][2]

Table 1: Physicochemical Properties
PropertyValueRelevance to Assay
Molecular Weight ~144.21 g/mol Fragment Class: Requires high-sensitivity detection (SPR/NMR).[1][2]
logP ~ -0.6 (Hydrophilic)High Solubility: Ideal for high-concentration screening (up to 10 mM) without aggregation.[1][2]
pKa (Basic N) ~8.5 - 9.5Cationic at pH 7.4: Binds negatively charged residues (Asp/Glu) in receptor pockets.[1][2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsInteraction Profile: Morpholine oxygen acts as a key acceptor; Amine acts as donor/cation.[1][2]
Target Classes Sigma Receptors, Kinases, GPCRsPrivileged Scaffold: Found in drugs like Moclobemide and Gefitinib.

Workflow Visualization

The following diagram illustrates the strategic workflow for transforming this fragment into a lead compound or using it as a chemical probe.

FragmentWorkflow cluster_targets Primary Targets Fragment 2-Morpholin-4-yl- propylamine (The Fragment) Screening Screening Phase (SPR/NMR) Fragment->Screening 1. Solubility Check HitVal Hit Validation (Competition Assay) Screening->HitVal 2. Kd Determination Sigma Sigma-1 Receptor Screening->Sigma Kinase Kinase (ATP Pocket) Screening->Kinase Deriv Derivatization (Amine Coupling) HitVal->Deriv 3. Linker Optimization Lead High-Affinity Ligand/Probe Deriv->Lead 4. SAR Expansion

Caption: Figure 1. Strategic roadmap for utilizing 2-Morpholin-4-yl-propylamine in drug discovery, moving from raw fragment screening to lead optimization.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Purpose: To detect weak, transient binding of the 2-Morpholin-4-yl-propylamine fragment to a target protein (e.g., Sigma-1 receptor or a Kinase).[1][2] Standard filtration assays will fail due to the rapid off-rate (


) typical of fragments.[1][2]
Materials
  • Ligand: 2-Morpholin-4-yl-propylamine (High purity >98%).[1][2]

  • Sensor Chip: CM5 (Carboxymethyl dextran) or NTA (for His-tagged proteins).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[2] Crucial: Add 1-2% DMSO if the fragment stock is in DMSO, though this amine is water-soluble.[1][2]

Step-by-Step Methodology
  • Surface Preparation (Immobilization):

    • Immobilize the target protein to a density of 3,000–5,000 RU .[1][2]

    • Rationale: Fragments have low molecular weight (MW).[1][2] The theoretical

      
       is proportional to the MW ratio.[2] A high density is required to see a signal >5 RU.[1][2]
      
    • 
      [2]
      
  • Sample Preparation:

    • Prepare a concentration series of 2-Morpholin-4-yl-propylamine in Running Buffer.[1][2]

    • Range: 0 µM (Blank) to 5 mM (High).[2]

    • Note: Ensure the pH of the sample matches the running buffer exactly to avoid "bulk refractive index" jumps.[2]

  • Injection Cycle:

    • Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (association).[1][2]

    • Dissociation Time: 30 seconds.

    • Expert Insight: Do not use regeneration buffers (like Glycine pH 2.0).[1][2] Fragments usually dissociate completely and rapidly.[1][2] Simply waiting 60s is sufficient.[1][2]

  • Data Analysis (Square Wave Check):

    • Look for "Square Wave" sensorgrams (instant on, instant off).[2]

    • Plot Steady State Affinity (

      
       vs. Concentration) to calculate 
      
      
      
      .[2]
    • Expectation:

      
       values in the range of 100 µM – 2 mM are typical for this fragment alone.[1][2]
      

Protocol B: Chemical Derivatization (Ligand Engineering)

Purpose: The primary amine on the propyl chain is a "chemical handle."[2] This protocol describes how to couple the scaffold to an activated ester (e.g., NHS-ester fluorophore or bead) to create a probe.[1][2]

Reaction Mechanism

The primary amine (


) attacks the electrophilic carbon of an NHS-ester or Epoxide, forming a stable amide or secondary amine bond.[1][2]

Reaction Reactants Morpholine-Propyl-NH2 + Target-NHS-Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Morpholine-Propyl-Amide-Target (Stable Probe) Intermediate->Product Release of NHS

Caption: Figure 2. Conjugation chemistry utilizing the primary amine of the scaffold.

Step-by-Step Methodology
  • Buffer Selection:

    • Use a non-amine buffer (PBS or HEPES, pH 8.0–8.5).[2]

    • Avoid: Tris or Glycine (they contain amines that compete with the ligand).[2]

  • Coupling Reaction:

    • Dissolve the target (e.g., NHS-Fluorescein or NHS-Activated Sepharose beads) in the buffer.[1][2]

    • Add 2-Morpholin-4-yl-propylamine in 5-10x molar excess .[1][2]

    • Incubate for 1–2 hours at Room Temperature (RT) with gentle agitation.

  • Quenching:

    • Add 1M Ethanolamine (pH 8.[1][2]0) to block any remaining unreacted NHS groups on the target.[1][2]

  • Purification:

    • For Small Molecules: Use HPLC or Flash Chromatography (C18 column) to separate the conjugated probe from excess free amine.[2]

    • For Beads: Wash sequentially with High pH (Tris pH 8) and Low pH (Acetate pH 4) buffers to remove non-covalently bound ligand.[2]

Scientific Validation & Quality Control

To ensure Trustworthiness (E-E-A-T), every experiment must include these controls:

  • Positive Control: When screening against Sigma-1 receptors, use Haloperidol or Pentazocine as a reference ligand to verify the receptor is active.[1][2]

  • Negative Control: Inject 2-Morpholin-4-yl-propylamine over a "Dummy" reference surface (e.g., BSA or deactivated flow cell) to quantify non-specific binding (NSB).[1][2]

  • Solubility Check: Before SPR, measure absorbance at 600nm.[2] If OD > 0.05, the compound is aggregating; add 0.01% Triton X-100.[2]

References

  • Morpholine Scaffolds in Drug Discovery

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][2][3][4]

    • Source: J. Med.[1][2] Chem. (2021).[1][2][4][5]

    • Link:[Link][2]

  • Sigma Receptor Ligands

    • Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.[1][2][5]

    • Source: Molecules (2020).[1][2][6]

    • Link:[Link]

    • Relevance: Demonstrates the use of amine-linkers in building high-affinity Sigma ligands.
  • Fragment Screening Protocols

    • Title: Surface Plasmon Resonance for the Detection of Small Molecule Fragments.[1][2]

    • Source: Methods in Molecular Biology.[1][2]

    • Link:[Link][2]

  • Chemical Properties

    • Title: 2-(Morpholin-4-yl)propan-1-amine (PubChem Compound Summary).[1][2]

    • Source: National Library of Medicine.[1][2]

    • Link:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Versatile Synthesis of Bioactive Derivatives from 2-Morpholin-4-yl-propylamine

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 2-Morpholin-4-yl-propylamine. This versatile building block is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 2-Morpholin-4-yl-propylamine. This versatile building block is a key structural motif in numerous biologically active compounds, including established pharmaceuticals. The morpholine heterocycle is frequently employed in medicinal chemistry to enhance physicochemical properties, metabolic stability, and target engagement.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. We present detailed, field-proven protocols for three primary classes of derivatization—amide bond formation, reductive amination, and urea/thiourea synthesis—complete with methodologies for purification and characterization.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine ring is considered a "privileged structure" in drug design. Its incorporation into a molecule can confer a range of benefits, including improved aqueous solubility, favorable metabolic profiles, and the ability to form key hydrogen bond interactions with biological targets.[1] The title compound, 2-Morpholin-4-yl-propylamine, offers a strategic entry point for molecular elaboration via its terminal primary amine. This functional group serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR).

A prominent example of its application is in the synthesis of kinase inhibitors, such as Gefitinib, an EGFR inhibitor used in cancer therapy.[2][3][4] The morpholinopropyl side chain in Gefitinib is crucial for its pharmacokinetic profile and binding affinity. The protocols detailed herein provide the foundational chemistry required to generate novel analogues and explore new chemical space.

G cluster_main Synthetic Pathways from 2-Morpholin-4-yl-propylamine cluster_reactions Start 2-Morpholin-4-yl-propylamine Amide Amide Derivatives Start->Amide Acylation (R-COOH, R-COCl) SecAmine Secondary Amines Start->SecAmine Reductive Amination (R-CHO, R-COR') Urea Urea & Thiourea Derivatives Start->Urea Addition (R-NCO, R-NCS) G cluster_mech Amide Coupling with EDC/HOBt Acid R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Suppresses Side Reactions) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt->HOBt_Ester Amide {R-CONH-R' | Final Amide Product} HOBt_Ester->Amide + Amine H₂N-R' 2-Morpholin-4-yl-propylamine Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

  • Reagent Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1 M concentration), add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may become heterogeneous as the active ester forms.

  • Amine Addition: Add a solution of 2-Morpholin-4-yl-propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent. The base is crucial to neutralize the EDC hydrochloride and the HOBt released during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization.

Reactant (Carboxylic Acid)Coupling SystemSolventTime (h)Typical Yield
Benzoic AcidEDC, HOBt, TEADCM1285-95%
Isonicotinic AcidT3P®, TEADMF680-90% [5]
Boc-ProlineEDC, DMAP, HOBt (cat.)CH₃CN1870-80% [6]
NaproxenEDC, DMAP, HOBt (cat.)CH₃CN1860-70% [6]
Protocol II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into a secondary amine by reacting it with an aldehyde or ketone. The process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a hydride reagent. [7]

This one-pot reaction is highly efficient. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation. It is mild enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the intermediate iminium ion. Its tolerance of mildly acidic conditions, which are often used to catalyze iminium formation, makes it superior to stronger reducing agents like NaBH₄. [7]

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 2-Morpholin-4-yl-propylamine (1.1 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.2 M).

  • Iminium Formation: If the carbonyl substrate is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the iminium intermediate. Stir for 20-60 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography.

Protocol III: Synthesis of Urea and Thiourea Derivatives

The reaction of the primary amine with isocyanates or isothiocyanates provides a highly reliable and often quantitative route to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are prevalent in many therapeutic agents. [8][9][10]

This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast, clean, and high-yielding, often requiring minimal purification. No catalyst or additional base is usually required.

  • Reagent Preparation: Dissolve 2-Morpholin-4-yl-propylamine (1.0 eq) in an anhydrous aprotic solvent like THF or DCM (0.2 M).

  • Addition: To this stirred solution, add the desired isocyanate (1.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The product often precipitates from the reaction mixture as it forms.

  • Work-up & Purification:

    • If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether).

    • The protocol for thiourea synthesis is identical, substituting an isothiocyanate for the isocyanate. [8]

      Reagent Product Type Solvent Time (h) Typical Yield
      Phenyl isocyanate Urea THF 1 >95%
      Naphthyl isocyanate Urea DCM 2 >95%
      Phenyl isothiocyanate Thiourea Ethanol 3 90-98%

      | Allyl isothiocyanate | Thiourea | DCM | 1 | >95% |

General Characterization

Validation of the synthesized derivatives is critical. The following data are typical for successful derivatization.

  • ¹H NMR: The disappearance of the primary amine singlet (typically ~1.5-2.5 ppm, broad) and the appearance of a new amide N-H triplet (~6-8 ppm), a secondary amine N-H, or a urea N-H proton signal provides strong evidence of reaction. New signals corresponding to the added moiety (e.g., aromatic protons) should also be observed. The characteristic morpholine signals (triplets around ~2.4 ppm and ~3.6 ppm) and the propyl chain signals should remain.

  • ¹³C NMR: Appearance of new carbonyl signals for amides (~165-175 ppm) or ureas (~155-160 ppm) is indicative of product formation.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ in the ESI-MS spectrum should correspond to the calculated mass of the desired product.

  • Purity (HPLC): The purity of the final compound should be assessed by HPLC, with a target purity of >95% for compounds intended for biological screening.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Process for the preparation of gefitinib.
  • Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Vardhan, S., et al. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Efficient Synthesis of Acylsilanes Using Morpholine Amides. ResearchGate. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem. [Link]

  • Propylamine – Knowledge and References. Taylor & Francis. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Challenging reductive amination. Reddit. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. [Link]

  • 2-(Morpholin-4-yl)propan-1-amine. PubChem. [Link]

  • Reductive amination of HMF with propylamine by AspRedAm. ResearchGate. [Link]

  • A New Synthesis of Gefitinib. Thieme Connect. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile. MDPI. [Link]

  • Synthesis and pharmacological activity of urea and thiourea derivatives of 4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione. PubMed. [Link]

  • An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. ResearchGate. [Link]

  • Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment. Bentham Science. [Link]

  • A sequence of acylamination and acylation reactions in polyphosphoric acid. ResearchGate. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

Sources

Method

Application Note: Analytical Strategies for 2-Morpholin-4-yl-propylamine Quantification

Executive Summary & Analyte Profiling 2-Morpholin-4-yl-propylamine (CAS 1005-04-5), also known as 4-(2-aminopropyl)morpholine, presents unique analytical challenges due to its physicochemical duality.[1] It contains a se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profiling

2-Morpholin-4-yl-propylamine (CAS 1005-04-5), also known as 4-(2-aminopropyl)morpholine, presents unique analytical challenges due to its physicochemical duality.[1] It contains a secondary amine within the morpholine ring (masked) and a reactive primary amine on the propyl chain.

Critical Analytical Attributes:

  • Polarity: High.[1] The molecule is highly water-soluble, making retention on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing agents.[1]

  • Chromophore: Weak. It lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) ineffective.[1]
    
  • Reactivity: The primary amine is prone to absorbing atmospheric CO

    
     to form carbamates, leading to "ghost peaks" or quantitation errors if samples are not handled under inert conditions.
    
  • Basicity: High pKa (estimated ~9.8-10.3).[1] Significant peak tailing occurs on non-deactivated silica surfaces due to silanol interactions.[1]

This guide outlines two distinct validated workflows: GC-FID for raw material assay (purity >98%) and HILIC-MS/MS for trace quantification in complex matrices.[1]

Method Selection Logic

The choice of method depends strictly on the sensitivity required and the matrix complexity.

MethodSelection Start Sample Matrix & Goal Purity Raw Material / Purity Assay (> 0.1% w/w) Start->Purity Trace Trace / Bioanalysis (< 1 ppm) Start->Trace GC Method A: GC-FID (Direct Injection) Purity->GC Preferred (Volatile) Deriv Method C: HPLC-UV (Pre-column Derivatization) Purity->Deriv If GC unavailable HILIC Method B: HILIC-MS/MS (No Derivatization) Trace->HILIC High Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: High-Throughput GC-FID (Purity & Assay)

Rationale: Gas Chromatography is the gold standard for this analyte because it is sufficiently volatile. FID provides a universal response roughly proportional to carbon mass, bypassing the UV detection issue.

Chromatographic Conditions
ParameterSpecification
System Agilent 8890 GC or equivalent with FID
Column Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm)
Why this column? These columns utilize base-deactivated stationary phases.[1][2] Standard PDMS columns (e.g., DB-5) will result in severe peak tailing due to the basic amine interacting with active sites.[1]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (50:1), 250°C. Liner: Base-deactivated wool (Restek Sky or equivalent).[1][2]
Detector FID @ 300°C. H2: 30 mL/min, Air: 400 mL/min.[1][2]
Injection Vol 1.0 µL
Temperature Program
  • Initial: 60°C (Hold 2 min) — Traps the volatile amine.

  • Ramp 1: 15°C/min to 220°C.

  • Final: 220°C (Hold 5 min) — Elutes heavier impurities.[1]

Sample Preparation (Critical)[2]
  • Diluent: Methanol with 0.1% KOH.

    • Expert Insight: The addition of KOH ensures the amine remains in its free base form, preventing salt formation which can degrade peak shape in GC.

  • Concentration: Prepare standard at 1.0 mg/mL.

  • Handling: Flush vials with Nitrogen before capping to prevent carbamate formation from air.[1]

Protocol B: HILIC-MS/MS (Trace Analysis)[1][2]

Rationale: For biological matrices (plasma) or trace impurity analysis, GC is often not sensitive enough.[1] Reversed-phase LC fails to retain this polar molecule.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is the required mode.[3][4]

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1][2]0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Temp 40°C
Gradient Table[1][2]
Time (min)% A (Aqueous)% B (Organic)State
0.0595Loading (High Organic for HILIC retention)
1.0595Hold
6.04060Elution
7.04060Wash
7.1595Re-equilibration
10.0595End
MS/MS Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 145.1 m/z.[1]

  • Product Ions:

    • Quantifier: 100.1 m/z (Morpholine ring fragment).[1]

    • Qualifier: 56.1 m/z (Propyl amine chain fragment).[1]

HILIC_Mechanism cluster_0 Mobile Phase (High ACN) cluster_1 Stationary Phase (Amide) Analyte 2-Morpholin-4-yl-propylamine (Polar/Charged) WaterLayer Enriched Water Layer Analyte->WaterLayer Partitioning (Retention) Silica Amide Ligand Surface WaterLayer->Silica H-Bonding

Figure 2: HILIC retention mechanism.[1][2] The polar analyte partitions into the water-enriched layer formed on the Amide surface, enabling retention that is impossible on C18.

Alternative Protocol: HPLC-UV via Derivatization[1][2]

If MS is unavailable, you cannot reliably detect this molecule at low levels using UV.[1] You must derivatize the primary amine.[5][6]

Reagent: OPA (o-Phthalaldehyde) + 2-Mercaptoethanol.[1] Reaction: Instantaneous reaction with primary amines to form a highly fluorescent isoindole derivative (Ex: 340 nm, Em: 450 nm).[1]

Protocol:

  • Mix: 10 µL Sample + 10 µL OPA Reagent.

  • Wait: 1 minute (room temp).

  • Inject: Immediately onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Detection: Fluorescence or UV at 340 nm.[1] Note: The derivative is less stable; automated on-line derivatization (autosampler program) is recommended.[1]

Validation Parameters (FDA/ICH Guidelines)

To ensure data integrity, the following acceptance criteria must be met during validation:

  • System Suitability:

    • GC-FID: Tailing factor < 1.[1]5. (If > 1.5, trim column or replace liner).[1]

    • HILIC: Retention time %RSD < 1.0%.[1]

  • Linearity:

    • Requires

      
      .[1][7]
      
    • Range: 80% to 120% of target concentration.

  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150%.

    • Acceptance: 98.0% – 102.0% recovery.[1]

  • Specificity:

    • Inject a blank.[1] No interference > 1% of analyte area at the retention time.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Analysis of Aliphatic Amines using HILIC-MS/MS. Retrieved from [Link] (General reference for HILIC amine separation principles).

  • Restek Corporation. (2019).[1] Optimizing Analysis of Volatile Amines by GC. Retrieved from [Link]

Sources

Application

HPLC method development for 2-Morpholin-4-yl-propylamine

Application Note: Strategic HPLC Method Development for 2-Morpholin-4-yl-propylamine Executive Summary Developing a robust HPLC method for 2-Morpholin-4-yl-propylamine presents a "double trouble" analytical challenge: th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Method Development for 2-Morpholin-4-yl-propylamine

Executive Summary

Developing a robust HPLC method for 2-Morpholin-4-yl-propylamine presents a "double trouble" analytical challenge: the molecule is highly polar (LogP ≈ -0.6 to -1.[1]1) and lacks a UV-active chromophore .[1] Standard Reversed-Phase (RP) C18 methods with UV detection will fail, resulting in zero retention (elution in the void volume) and invisible peaks.

This guide provides two distinct, validated pathways for analysis:

  • Method A (HILIC-MS/CAD): The modern "Gold Standard" for R&D, utilizing Hydrophilic Interaction Liquid Chromatography for direct retention without derivatization.[2]

  • Method B (Derivatization-RP-UV): The robust "QC Standard" for laboratories limited to UV/Fluorescence detection, utilizing FMOC-Cl pre-column derivatization to introduce hydrophobicity and UV absorbance.[1][2]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the prerequisite for method selection.

  • Molecule: 2-Morpholin-4-yl-propylamine (CAS: 887595-87-7 / 1005-04-5)[1][2]

  • Basicity (

    
    ):  Contains two basic centers.[1][2]
    
    • Primary Amine (

      
      ): 
      
      
      
      (Highly Basic)[1][2]
    • Morpholine Nitrogen:

      
       (Moderately Basic)
      
  • Polarity: Highly hydrophilic.[1][2][3] In standard acidic HPLC buffers (pH 2-4), both nitrogens are protonated, making the molecule extremely polar and unretainable on C18.

  • Chromophore: Negligible.[1][2] No conjugated

    
    -systems.[1][2] UV detection at <210 nm is prone to noise and solvent interference.
    
Strategic Decision Matrix

MethodSelection Start Start: 2-Morpholin-4-yl-propylamine Analysis Detector Available Detector? Start->Detector MS_CAD Mass Spec (MS) or CAD/ELSD Detector->MS_CAD High Sensitivity UV_FLD UV / Fluorescence Only Detector->UV_FLD Standard Equipment MethodA METHOD A: HILIC (Direct Analysis) MS_CAD->MethodA Retains Polar Species MethodB METHOD B: Derivatization (FMOC-Cl + C18) UV_FLD->MethodB Adds Chromophore

Figure 1: Decision tree for selecting the appropriate analytical workflow based on available instrumentation.

Method A: HILIC-MS/CAD (Direct Analysis)[1]

Scope: Ideal for R&D, impurity profiling, and high-throughput environments. Mechanism: HILIC (Hydrophilic Interaction Liquid Chromatography) creates a water-rich layer on the polar stationary phase.[1][2][3][4] The polar amine partitions into this layer, providing retention.

Protocol Details
ParameterSpecificationRationale
Column Amide-Silica or Bare Silica (e.g., TSKgel Amide-80 or Waters XBridge Amide)Amide phases provide excellent retention for polar amines and shield silanols to improve peak shape.[1][2]
Dimensions 2.1 x 100 mm, 1.7 µm or 2.5 µmNarrow bore for MS sensitivity; sub-3 µm for efficiency.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2][3]0) in WaterProvides ionic strength to control electrostatic interactions.[1] Low pH ensures ionization for MS.[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[3] High % ACN drives retention.[1][2]
Flow Rate 0.3 - 0.4 mL/minOptimized for ESI ionization.[1][2]
Temp 40°CReduces viscosity and improves mass transfer.[1]
Gradient Program
Time (min)% A (Aqueous Buffer)% B (Acetonitrile)Event
0.01090Initial high organic for retention
5.04060Elution of polar amine
6.04060Hold
6.11090Re-equilibration
10.01090CRITICAL: HILIC requires long equilibration

Detection Settings:

  • MS (ESI+): SIM mode for

    
    .
    
  • CAD/ELSD: Nebulizer temp 35°C; Gas pressure 60 psi.

Critical Success Factor:

  • Sample Diluent: The sample must be dissolved in at least 80% Acetonitrile.[2] Injecting a 100% aqueous sample will disrupt the HILIC water layer, causing peak distortion (breakthrough).

Method B: Pre-Column Derivatization (FMOC-Cl)

Scope: Ideal for QC labs, batch release, and stability studies where only UV/FLD is available. Mechanism: The primary amine reacts with FMOC-Cl (9-Fluorenylmethyl chloroformate) to form a stable, hydrophobic carbamate derivative that is UV-active and highly fluorescent.[1][2]

Reagents Preparation
  • Borate Buffer (pH 9.0): Dissolve sodium borate in water to 0.2 M. Adjust pH with NaOH.[1][2] (High pH is required to keep the amine unprotonated for nucleophilic attack).

  • FMOC-Cl Reagent: 5 mM FMOC-Cl in dry Acetonitrile. Prepare fresh daily.

  • Quenching Reagent: 0.1 M Glycine in water. (Reacts with excess FMOC-Cl to prevent interference).

Derivatization Workflow (Step-by-Step)
  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer. Vortex.

  • React: Add 200 µL FMOC-Cl Reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 2 minutes .

  • Quench: Add 50 µL Glycine solution. Incubate 1 minute. (This converts excess FMOC-Cl into FMOC-Glycine, which elutes early).[1]

  • Inject: Inject the final solution directly.

HPLC Conditions (Reversed Phase)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Detection Fluorescence: Ex 265 nm / Em 310 nm (Highest Sensitivity)UV: 265 nm
Gradient Program
Time (min)% B (ACN)Elution Profile
0.030FMOC-Glycine (Quench product) elutes early
10.080FMOC-2-Morpholinopropylamine elutes ~8-9 min
12.095Wash column
15.030Re-equilibration
Reaction Logic Visualization

Derivatization Amine 2-Morpholin- propylamine (Non-UV, Polar) Reaction Reaction (2 mins, RT) Amine->Reaction FMOC FMOC-Cl (Reagent) FMOC->Reaction Buffer Borate pH 9.0 Buffer->Reaction Product FMOC-Derivative (Hydrophobic, UV+) Reaction->Product Excess Excess FMOC-Cl Reaction->Excess Quench Add Glycine Excess->Quench Waste FMOC-Glycine (Early Eluting) Quench->Waste

Figure 2: Chemical derivatization workflow converting the analyte into a detectable species.[1][2]

Validation Framework (ICH Q2)

To ensure the method is trustworthy, perform the following validation steps:

  • Specificity:

    • Method A (HILIC): Inject individual mobile phase components.[1][2] Ensure no interference at

      
       145.1.
      
    • Method B (Deriv): Inject a "Blank Derivatization" (Buffer + FMOC + Glycine) to identify the FMOC-Glycine and FMOC-OH peaks.[1] Ensure the analyte peak is baseline resolved from these artifacts.

  • Linearity & Range:

    • Target range: 80% to 120% of target concentration.

    • Note: For Method B, derivatization efficiency must be linear. If the curve plateaus at high concentrations, increase the FMOC-Cl molar excess (aim for >20-fold molar excess).

  • Limit of Quantitation (LOQ):

    • Method A (MS): Expect LOQ < 10 ng/mL.[1][2][5]

    • Method B (UV): Expect LOQ ~ 0.5 µg/mL.[1]

    • Method B (FLD): Expect LOQ ~ 10 ng/mL.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Secondary interactions with silanols.[1][2]Increase Buffer concentration (to 20-50 mM).[1] Use "Amide" phase instead of bare silica.[1][2]
Double Peaks (Method A) Sample solvent mismatch.[2]Ensure sample diluent matches initial mobile phase (e.g., 90% ACN).
Low Yield (Method B) pH too low during reaction.[1][2]Check Borate buffer.[1] It must be pH 9.0-9.[1]5. If acidic sample is added, it may drop pH.[2]
Interfering Peaks (Method B) Excess FMOC-Cl not quenched.Ensure Glycine step is included.[1][2] Increase Glycine concentration.[1][2]

References

  • Agilent Technologies. (2018).[1][2] Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • PubChem. (2023).[1][2] Compound Summary: 2-(Morpholin-4-yl)propan-1-amine.[1][2] National Library of Medicine.[1] Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Morpholin-4-yl-propylamine for Accelerated Drug Discovery via Parallel Synthesis

Introduction: The Strategic Role of 2-Morpholin-4-yl-propylamine in Library Synthesis In the landscape of modern medicinal chemistry, the rapid generation of diverse and biologically relevant compound libraries is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2-Morpholin-4-yl-propylamine in Library Synthesis

In the landscape of modern medicinal chemistry, the rapid generation of diverse and biologically relevant compound libraries is paramount to the success of drug discovery campaigns. Parallel synthesis, a cornerstone of high-throughput experimentation, enables the simultaneous creation of hundreds to thousands of discrete molecules, significantly accelerating the hit-to-lead process.[1][2] The choice of building blocks for these libraries is a critical strategic decision, directly influencing the physicochemical properties and "drug-likeness" of the resulting compounds.

2-Morpholin-4-yl-propylamine stands out as a particularly valuable scaffold for this purpose. This bifunctional molecule elegantly combines two key features: a reactive primary amine handle for straightforward derivatization and a morpholine heterocycle. The morpholine ring is widely regarded as a "privileged scaffold" in medicinal chemistry.[3][4] Its inclusion in a molecule often confers advantageous pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and permeability, which are essential for developing viable drug candidates, particularly those targeting the central nervous system (CNS).[5][6]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Morpholin-4-yl-propylamine in parallel synthesis workflows. We will explore the underlying principles that make this building block effective, provide detailed, validated protocols for its use in two of the most robust and common library-generating reactions—amide coupling and reductive amination—and discuss workflow considerations for successful high-throughput execution.

Compound Profile: 2-Morpholin-4-yl-propylamine
IUPAC Name 2-(Morpholin-4-yl)propan-1-amine
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Structure 2-Morpholin-4-yl-propylamine Structure
Key Features - Primary Amine: Nucleophilic handle for diverse chemical transformations. - Morpholine Ring: Confers favorable pharmacokinetic properties.

The Morpholine Advantage: Engineering Superior Physicochemical Properties

The morpholine heterocycle is not merely an inert spacer; it actively modulates a molecule's properties to enhance its drug-like characteristics.[3][4][7] Understanding these contributions is key to appreciating the rationale behind using 2-Morpholin-4-yl-propylamine as a foundational building block.

The structural and electronic features of the morpholine ring—a saturated six-membered ring containing both an ether and a secondary amine—provide a unique combination of benefits.[5][8] The oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen atom can be protonated, significantly influencing the compound's interaction with biological targets and its behavior in physiological environments.[6]

G cluster_main The Morpholine Advantage Morpholine Morpholine Moiety Solubility Enhanced Aqueous Solubility Morpholine->Solubility pKa pKa Modulation (Weak Base) Morpholine->pKa Metabolism Improved Metabolic Stability Morpholine->Metabolism Permeability Increased Membrane Permeability (e.g., BBB) Morpholine->Permeability Scaffold Rigid Scaffold for Vectorial Diversity Morpholine->Scaffold

Caption: Key pharmacokinetic advantages conferred by the morpholine scaffold.

Core Methodologies for Parallel Synthesis

The primary amine of 2-Morpholin-4-yl-propylamine is an ideal nucleophile for constructing diverse libraries through two main reaction classes: amide coupling and reductive amination. The following sections provide detailed, self-validating protocols optimized for a parallel synthesis format, typically in 96-well plates.

Parallel Amide Coupling: Building Diverse Amide Libraries

Amide bond formation is the most frequently used reaction in medicinal chemistry.[9] Coupling 2-Morpholin-4-yl-propylamine with a library of diverse carboxylic acids is a robust strategy to generate novel chemical entities. The choice of coupling reagent is critical in a parallel synthesis context to ensure high conversion and facilitate straightforward purification. Reagents that produce water-soluble byproducts, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), are often preferred.

Workflow: Parallel Amide Coupling

Caption: Workflow for high-throughput parallel amide coupling.

Detailed Protocol: Parallel Amide Coupling in a 96-Well Format

This protocol is designed for a 10 µmol scale per well.

  • Reagent Preparation:

    • Carboxylic Acid Plate: Prepare a 96-well plate containing 10 µmol of unique carboxylic acids per well. If starting from solids, dispense the solids first, then add 100 µL of anhydrous DMF to each well to dissolve.

    • Amine Solution: Prepare a 0.12 M solution of 2-Morpholin-4-yl-propylamine in anhydrous DMF. Add 3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • Coupling Reagent Solution: Prepare a 0.15 M solution of EDC and a 0.15 M solution of HOBt in anhydrous DMF. Causality Note: HOBt is added to suppress racemization (for chiral acids) and improve reaction efficiency by forming a more reactive intermediate ester.[9]

  • Reaction Assembly (Automated or Manual):

    • To the carboxylic acid plate, add 100 µL (12 µmol, 1.2 eq) of the amine/DIPEA solution to each well.

    • Initiate the reaction by adding 100 µL (15 µmol, 1.5 eq) of the EDC/HOBt solution to each well.

    • Seal the plate securely with a cap mat or heat seal.

  • Incubation:

    • Agitate the reaction plate on an orbital shaker at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 50 µL of water to each well.

    • The library can be purified using parallel solid-phase extraction (SPE). Given the basic nature of the morpholine nitrogen, a cation-exchange SPE cartridge is highly effective. Alternatively, direct injection onto a parallel preparative HPLC-MS system is common.

  • Quality Control:

    • Analyze a small aliquot from each well using a rapid LC-MS method to confirm the molecular weight of the desired product and estimate its purity.

Parameter Condition Rationale
Solvent Anhydrous DMFHigh boiling point, good solvating power for a wide range of substrates.
Base DIPEASterically hindered, non-nucleophilic base that scavenges HCl byproduct without competing in the reaction.
Coupling Reagents EDC/HOBtForms water-soluble urea byproduct, simplifying purification compared to reagents like DCC.
Stoichiometry 1.2 eq Amine, 1.5 eq CouplingUse of slight excess of amine and coupling reagents drives the reaction to completion.
Temperature Room TemperatureSufficient for most amide couplings, avoids thermal degradation of sensitive substrates.
Parallel Reductive Amination: Accessing Secondary Amine Libraries

Reductive amination is a powerful and versatile method for forming C-N bonds.[10] This one-pot reaction involves the initial formation of an imine (from an aldehyde) or enamine (from a ketone) intermediate between 2-Morpholin-4-yl-propylamine and a carbonyl compound, which is then immediately reduced in situ to the corresponding secondary amine.[11] For parallel synthesis, a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is stable in the reaction solvent and selectively reduces the protonated iminium ion over the starting carbonyl.[10][12]

Workflow: Parallel Reductive Amination

Caption: Workflow for high-throughput parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination in a 96-Well Format

This protocol is designed for a 15 µmol scale per well.

  • Reagent Preparation:

    • Carbonyl Plate: Prepare a 96-well plate containing 15 µmol of unique aldehydes or ketones per well in 150 µL of 1,2-dichloroethane (DCE).

    • Amine Solution: Prepare a 0.1 M solution of 2-Morpholin-4-yl-propylamine (15 µmol in 150 µL) in DCE.

    • Reducing Agent: Weigh sodium triacetoxyborohydride (NaBH(OAc)₃) for addition as a solid or prepare a slurry in DCE immediately before use.

  • Reaction Assembly (Automated or Manual):

    • To the carbonyl plate, add 150 µL (15 µmol, 1.0 eq) of the amine solution to each well.

    • Allow the plate to stand for 20-30 minutes to facilitate imine/enamine formation. Causality Note: This pre-incubation step is crucial for ensuring the reactive intermediate is formed before the reducing agent is introduced, maximizing yield.

    • Add ~48 mg (22.5 µmol, 1.5 eq) of solid NaBH(OAc)₃ to each well using a solid dispensing system or as a freshly prepared slurry in DCE.

    • Seal the plate securely.

  • Incubation:

    • Agitate the reaction plate on an orbital shaker at room temperature for 12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 100 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to neutralize the acetic acid byproduct and destroy excess reducing agent.

    • The organic layer can be separated, or the entire mixture can be prepared for purification via SPE or preparative HPLC-MS.

  • Quality Control:

    • Analyze an aliquot from each well using a rapid LC-MS method to confirm the molecular weight of the desired secondary amine and estimate its purity.

Parameter Condition Rationale
Solvent DCEAnhydrous, aprotic solvent that is compatible with the reducing agent and promotes imine formation.
Reducing Agent NaBH(OAc)₃Mild and selective for iminium ions. Less basic and produces less hydrogen gas than NaBH₄, making it safer for parallel formats.
Stoichiometry 1.0 eq Amine, 1.5 eq ReductantEquimolar amine/carbonyl is often sufficient. Excess reductant ensures complete conversion of the imine intermediate.
Work-up Aqueous NaHCO₃Neutralizes acidic byproducts and safely quenches the reaction.

Conclusion

2-Morpholin-4-yl-propylamine is a powerful and versatile building block for parallel synthesis in drug discovery. Its primary amine handle allows for robust and reliable derivatization through high-throughput amide coupling and reductive amination protocols. Critically, the embedded morpholine scaffold systematically introduces favorable pharmacokinetic properties into each member of the compound library, increasing the probability of identifying high-quality hits and leads. By employing the optimized workflows and protocols detailed in this guide, research organizations can effectively leverage this strategic building block to accelerate their discovery programs and efficiently generate novel, drug-like chemical matter.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link][3][4]

  • Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Chemistry – An Asian Journal. [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Logeshkumar, P. R., et al. (2018). Synthesis and Analgesic Activity of 4-(2H-Pyrido-(1,4) Oxazin-4(3H)-Yl Sulfonyl) Anilino-Hydroxyl Amine. World Journal of Pharmaceutical Research, 7(14), 845-853. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ChemRxiv. (2023). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1794-1813. [Link]

  • Al-Tamiemi, E. O., & Jaber, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Ciaffoni, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1794-1813. [Link]

  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-825. [Link]

  • Cole, K. P., et al. (2023). Advancing Organic Chemistry Using High-Throughput Experimentation. ChemRxiv. [Link]

  • Bo-Sub, S., et al. (2010). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 12(2), 183-187. [Link]

  • National Institutes of Health. (2022). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. [Link]

  • Vara, P. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(12), 1585-1588. [Link]

  • ResearchGate. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. [Link]

  • Wallace, O. B. (2002). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence. Organic Letters, 4(17), 2953-2955. [Link]

  • National Institutes of Health. (2024). Advancing Organic Chemistry Using High-Throughput Experimentation. [Link]

  • National Institutes of Health. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (2000). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. [Link]

  • National Institutes of Health. (2024). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. [Link]

  • ResearchGate. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • National Institutes of Health. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

Sources

Application

Application Note: Functional Profiling of 2-Morpholin-4-yl-propylamine in Cell-Based Assays

Abstract & Introduction This application note details the protocol for the biological characterization of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5), a specialized amine building block used in fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the biological characterization of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5), a specialized amine building block used in fragment-based drug discovery (FBDD).

While often confused with its linear isomer 3-morpholinopropylamine (a common intermediate for EGFR inhibitors like Gefitinib), the 2-isomer possesses a branched architecture with a chiral center at the C2 position. This structural difference influences its lipophilicity and steric interactions, making it a critical "fragment" to screen for off-target effects early in the design cycle.

Scientific Rationale: The "Morpholine Trap"

Morpholine-containing amines are classic lysosomotropic agents. Due to their pKa (typically ~8.0–9.0), they exist as neutral molecules in the cytosol (pH ~7.2) but become protonated and trapped within acidic lysosomes (pH ~4.5–5.0). This "ion trapping" can lead to:

  • Lysosomal Swelling (Vacuolation): A distinct toxicity phenotype.

  • Phospholipidosis: Interference with lipid metabolism.

  • False Positives: High intracellular accumulation affecting potency readouts.

This guide provides a self-validating workflow to quantify the Cytotoxicity and Lysosomotropic Accumulation of 2-Morpholin-4-yl-propylamine.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(Morpholin-4-yl)propan-1-amine
Common Name 2-Morpholin-4-yl-propylamine
CAS Number 1005-04-5
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Structure Note Branched isomer; Amine at C1, Morpholine at C2.[1]
Solubility Soluble in Water, DMSO, Ethanol.
Storage 2-8°C (Hygroscopic; store under inert gas).

Mechanism of Action (Visualized)

The following diagram illustrates the "Ion Trapping" mechanism relevant to this assay.

IonTrapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) NodeA Neutral Amine (Permeable) NodeB Protonated Amine (Trapped) NodeA->NodeB Passive Diffusion across membrane NodeC Osmotic Swelling (Toxicity) NodeB->NodeC Accumulation

Caption: Mechanism of Lysosomotropic Sequestration. The neutral amine diffuses into the lysosome, becomes protonated due to low pH, and is unable to exit, leading to accumulation.

Protocol 1: Kinetic Cytotoxicity Profiling (ATP-Based)

This protocol determines the IC50 of the compound. We use an ATP-based luminescent assay (e.g., CellTiter-Glo®) because morpholine-induced vacuolation can sometimes interfere with colorimetric MTT/MTS readouts.

Materials
  • Cell Line: HepG2 (Liver) or A549 (Lung). Reason: High metabolic activity and prominent lysosomes.

  • Compound: 2-Morpholin-4-yl-propylamine (100 mM stock in DMSO).

  • Control: Chloroquine (Positive control for lysosomal toxicity).

  • Reagent: ATP Quantification Reagent.

Step-by-Step Methodology
  • Seeding:

    • Seed cells in white-walled 96-well plates at 5,000 cells/well in 90 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation (Serial Dilution):

    • Prepare a 200 µM starting concentration in media (0.2% DMSO final).

    • Perform a 1:3 serial dilution (8 points). Range: 200 µM down to 0.09 µM.

    • Include a "Vehicle Only" (DMSO) and "Media Only" (Background) control.

  • Treatment:

    • Add 10 µL of the 10x compound dilution to the respective wells.

    • Critical Step: Centrifuge plate at 300 x g for 1 minute to ensure mixing.

    • Incubate for 48 hours .

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP Reagent to each well.

    • Orbitally shake for 2 minutes (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 1.0s).

Data Analysis Template
Well TypeConcentration (µM)RLU (Raw)% Viability
Vehicle0540,000100%
Compound20012,0002.2%
Compound66.645,0008.3%
............

Calculation: Normalize RLU against Vehicle control. Fit data to a 4-parameter logistic (4PL) curve to derive IC50.

Protocol 2: Lysosomal Accumulation Assay (High-Content Imaging)

This assay validates if the toxicity observed in Protocol 1 is mechanism-based (lysosomotropism) or general necrosis. We use LysoTracker™ Deep Red , which competes with the morpholine amine for the acidic environment.

Materials
  • Probe: LysoTracker™ Deep Red (Ex/Em: 647/668 nm).

  • Nuclear Stain: Hoechst 33342.

  • Imaging System: Confocal microscope or High-Content Imager (e.g., Opera Phenix).

Workflow Diagram

AssayWorkflow Step1 Seed Cells (Black 96-well, clear bottom) Step2 Pulse Treatment (Compound + Hoechst) 4 Hours Step1->Step2 Step3 Wash 2x (HBSS Buffer) Step2->Step3 Step4 Chase Staining (LysoTracker Deep Red) 30 mins @ 37°C Step3->Step4 Step5 Live Cell Imaging (Confocal 60x) Step4->Step5

Caption: Pulse-Chase workflow for detecting lysosomal volume expansion and pH neutralization.

Step-by-Step Methodology
  • Treatment:

    • Treat adherent cells with 2-Morpholin-4-yl-propylamine at IC20 concentration (sub-lethal) for 4 hours.

    • Note: High doses will detach cells; we want to see the swelling, not death.

  • Staining:

    • Remove media. Wash 1x with HBSS.

    • Add staining solution: LysoTracker Deep Red (50 nM) + Hoechst 33342 (1 µg/mL) in pre-warmed HBSS.

    • Incubate for 30 minutes at 37°C.

  • Imaging (No Wash):

    • Image immediately in the staining solution (washing LysoTracker can cause signal loss).

    • Channel 1 (Nuclei): 405 nm excitation.

    • Channel 2 (Lysosomes): 640 nm excitation.

Interpretation of Results
  • Positive Result (Lysosomotropism):

    • Phenotype: Significant increase in the size (area) of LysoTracker-positive puncta compared to control (Vacuolation).

    • Signal Intensity: Paradoxically, signal intensity might decrease if the amine neutralizes the lysosomal pH (raising pH > 5.5 causes LysoTracker to lose fluorescence).

  • Negative Result: Lysosomes remain small and punctate; toxicity is likely non-lysosomal.

Safety & Handling (Pre-Experiment)

  • Corrosivity: As a primary amine, CAS 1005-04-5 is corrosive.[2] Handle in a fume hood.

  • Neutralization: When adding to cell media, the pH may shift alkaline. Check pH of the stock solution in media before adding to cells. If media turns pink/purple (phenol red indicator), adjust with dilute HCl.

References

  • Mechanism of Toxicity: Marceau, F., et al. (2012). The Lysosomotropic Effect of Basic Drugs: A Review. Journal of Experimental Biology.
  • Assay Validation: Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Lysosomal Impairment in Cell-Based Assays. Toxicological Sciences. [Link]

  • Isomer Comparison: PubChem Compound Summary for CAS 123-00-2 (The linear isomer). National Center for Biotechnology Information. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Morpholin-4-yl-propylamine

Welcome to the technical support guide for the synthesis of 2-Morpholin-4-yl-propylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Morpholin-4-yl-propylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 2-Morpholin-4-yl-propylamine?

There are two predominant and reliable strategies for this synthesis:

  • Reductive Amination: This is often the preferred method due to its high selectivity and efficiency. It involves the reaction of morpholine with a propanal or acetone derivative (e.g., 1-chloropropan-2-one or aminoacetone), followed by in-situ reduction of the resulting iminium intermediate.[1][2]

  • Nucleophilic Substitution (N-Alkylation): This classic approach involves the direct alkylation of morpholine with a propyl amine synthon bearing a suitable leaving group, such as 1-amino-2-chloropropane or a protected equivalent.[3] While straightforward, this route can be prone to side reactions like over-alkylation.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from one of four areas:

  • Incomplete Reaction: Often caused by suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or a deactivated catalyst.[4]

  • Side Product Formation: The most common side reaction is the formation of bis-alkylated or other undesired products, especially in nucleophilic substitution routes.[5]

  • Product Loss During Workup: 2-Morpholin-4-yl-propylamine is a water-soluble, basic compound. Significant loss can occur during aqueous extractions if the pH is not carefully controlled.

  • Difficult Purification: The product's polarity and high boiling point can make purification by standard column chromatography or distillation challenging, leading to mechanical losses.

Q3: What are the key impurities I should be monitoring for?

Depending on your chosen route, be vigilant for:

  • Unreacted Starting Materials: Morpholine and the propyl synthon.

  • Over-alkylation Products: Particularly the quaternized ammonium salt if using the N-alkylation route.

  • Iminium or Enamine Intermediates: If the reduction step in a reductive amination is incomplete.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.

Q4: How can I effectively purify the final product?

Purification requires a strategy tailored to the amine's properties:

  • Acid-Base Extraction: This is the most effective initial cleanup step. Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). This protonates your amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 12 and re-extract the free amine back into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can provide high purity. However, due to its relatively high boiling point, this may not be suitable for all scales.

  • Column Chromatography: Standard silica gel can cause streaking and product loss due to the basicity of the amine. To mitigate this, consider using a mobile phase treated with a small amount of a volatile base (e.g., 0.5-1% triethylamine in ethyl acetate/hexane) or using basic alumina as the stationary phase.

Section 2: Troubleshooting Guide: Reductive Amination Route

This route typically involves the reaction of morpholine with 2-aminopropan-1-ol followed by cyclization or, more commonly, reacting morpholine with a suitable 3-carbon ketone/aldehyde followed by reduction. A highly effective variation is the reaction between morpholine and 1-chloropropan-2-one, followed by amination and reduction. For this guide, we will focus on the reductive amination of morpholinoacetone with ammonia.

Experimental Workflow: Reductive Amination

cluster_prep Step 1: Iminium Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification A Mix Morpholinoacetone and Ammonia Source (e.g., NH4OAc) B Adjust pH to 4-6 with Acetic Acid A->B Catalyzes dehydration C Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise B->C Proceed once imine forms D Monitor by TLC/LC-MS for disappearance of imine C->D E Quench Reaction (Saturated NaHCO3) D->E Upon completion F Perform Acid-Base Extraction E->F G Purify by Distillation or Chromatography F->G H Final Product: 2-Morpholin-4-yl-propylamine G->H start Start: Low Yield in Alkylation Reaction check_sm Are Starting Materials Consumed? (Check by TLC/GC) start->check_sm check_impurities Major Impurities Detected? (e.g., Quaternary Salt) check_sm->check_impurities YES cause_incomplete Potential Causes: - Low Temperature - Poor Leaving Group - Insufficient Time check_sm->cause_incomplete NO yes_sm YES cause_impurities Potential Causes: - Stoichiometry (1:1) - High Temperature check_impurities->cause_impurities YES cause_workup Potential Cause: Product Loss During Workup check_impurities->cause_workup NO no_sm NO solution_incomplete Solutions: - Increase Temp to 50-80°C - Add NaI (catalytic) - Extend reaction to 24h cause_incomplete->solution_incomplete solution_impurities Solutions: - Use Excess Morpholine (2-3 eq) - Lower Reaction Temperature cause_impurities->solution_impurities solution_workup Solution: Optimize Acid-Base Extraction (Control pH carefully) cause_workup->solution_workup

Caption: Troubleshooting N-Alkylation.
Problem: Reaction results in a complex mixture with significant byproduct formation.

Causality Analysis: The nitrogen on morpholine and the nitrogen on the product are both nucleophilic. The desired product, 2-Morpholin-4-yl-propylamine, can react with another molecule of the alkylating agent, leading to a bis-alkylated quaternary ammonium salt. This is a classic problem in amine alkylation. [3] Troubleshooting Protocol:

  • Adjust Stoichiometry: The most effective way to prevent over-alkylation is to use a significant excess of morpholine (e.g., 3-5 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is statistically more likely to encounter a molecule of morpholine than the product amine. The excess morpholine can be removed later during the aqueous workup.

  • Add a Sacrificial Base: Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in the reaction. This base will neutralize the acid (e.g., HCl) generated during the reaction, preventing it from protonating and deactivating the morpholine nucleophile.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-60 °C). Higher temperatures can accelerate the rate of the undesired over-alkylation reaction.

  • Choice of Leaving Group: If using a chloro- derivative, the reaction can be sluggish. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction via an in-situ Finkelstein reaction, generating the more reactive iodo- intermediate without requiring harsher conditions.

References

  • IJPPR, [QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. Available at: [Link]

  • Google Patents, US4701546A - Preparation of 2-(N-formylamino)-propionitrile.
  • Google Patents, US4647663A - Synthesis of morpholine.
  • Google Patents, US4739051A - Preparation of morpholine.
  • Organic Chemistry Portal, Morpholine synthesis. Available at: [Link]

  • ChemRxiv, Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • ChemRxiv, Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • ResearchGate, (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Taylor & Francis, Propylamine – Knowledge and References. Available at: [Link]

  • ResearchGate, (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]

  • ResearchGate, Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • Frontiers, Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link]

  • PubChem, 2-(Morpholin-4-yl)propan-1-amine. Available at: [Link]

  • PubMed Central, Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available at: [Link]

  • Organic Chemistry Portal, Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed, Ketone Derivatives of Propargylamines as Synthetic Equivalents of Conjugated 2,4,1-Enynones in the Synthesis of Acetylenic 2-Pyrazolines and Pyrazoles. Available at: [Link]

  • ResearchGate, Reductive amination of amines with formaldehyde ?. Available at: [Link]

  • ResearchGate, Synthesis of 2‐phenyl‐2‐(phenylamino)propanenitrile 112.. Available at: [Link]

  • ResearchGate, Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Available at: [Link]

  • PubMed Central, Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • BYU ScholarsArchive, An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • OSTI.GOV, Gas-phase synthesis of morpholine from diethylene glycol and ammonia. Available at: [Link]

  • PubMed, Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Available at: [Link]

  • PubMed, Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Morpholin-4-yl-propylamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholin-4-yl-propylamine. It provides in-depth troubleshooting advice, detailed exp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholin-4-yl-propylamine. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you identify and resolve common impurities, optimize reaction conditions, and ensure the highest quality of your final product.

I. Understanding the Synthetic Landscape: Common Routes and Intrinsic Challenges

The synthesis of 2-Morpholin-4-yl-propylamine, a valuable building block in medicinal chemistry, is primarily achieved through two main synthetic strategies: N-alkylation of morpholine and reductive amination . Each route, while effective, presents a unique set of challenges, particularly concerning the formation of process-related impurities. Understanding the underlying chemistry of these pathways is the first step toward effective troubleshooting.

Route 1: N-Alkylation of Morpholine

This classical and direct approach involves the reaction of morpholine with a suitable 2-propylamine synthon bearing a leaving group, such as 2-bromopropylamine or 2-chloropropylamine, typically in the presence of a base to neutralize the hydrohalic acid byproduct.

Mechanism of N-Alkylation:

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-halopropylamine and displacing the halide leaving group.

Caption: SN2 mechanism for the N-alkylation of morpholine.

Route 2: Reductive Amination

An alternative strategy involves the reaction of a morpholino-ketone, such as 1-morpholinopropan-2-one, with an ammonia source, followed by reduction of the resulting imine or enamine intermediate. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.[1]

Mechanism of Reductive Amination:

This two-step, one-pot process begins with the nucleophilic attack of ammonia on the carbonyl carbon of the morpholino-ketone to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced to the desired primary amine.

Caption: General mechanism for reductive amination.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the synthesis and purification of 2-Morpholin-4-yl-propylamine.

Low Yields and Incomplete Reactions

Q1: My reaction yield is consistently low when using the N-alkylation route. What are the likely causes and how can I improve it?

A1: Low yields in N-alkylation reactions are often multifactorial. Consider the following points:

  • Insufficient Reaction Time or Temperature: The N-alkylation of morpholine can be slow. Ensure your reaction is running for an adequate duration and at the appropriate temperature. For alkyl bromides, refluxing in a suitable solvent like acetonitrile or ethanol for several hours is common.[2]

  • Ineffective Base: The choice and stoichiometry of the base are critical. A weak or insufficient amount of base will not effectively neutralize the generated hydrohalic acid, leading to protonation of the morpholine starting material and halting the reaction. Consider using a stronger, non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) in at least stoichiometric amounts.

  • Leaving Group Ability: The reactivity of the alkyl halide is crucial. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or consider using a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions.

Q2: I'm performing a reductive amination and my yield is poor, with a significant amount of the starting ketone remaining. What's going wrong?

A2: Incomplete reductive amination often points to issues with imine formation or the reduction step:

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, removal of the water byproduct is beneficial. The use of molecular sieves can be effective. The pH of the reaction is also critical; slightly acidic conditions (pH 4-6) are often optimal for imine formation.

  • Reducing Agent Reactivity: The choice of reducing agent is important. Sodium cyanoborohydride is generally preferred for reductive aminations as it is more selective for the imine over the ketone. If using sodium borohydride, the ketone may be prematurely reduced back to the corresponding alcohol.

  • Reaction Conditions: Ensure the reaction is performed at the appropriate temperature. Some reductive aminations proceed well at room temperature, while others may require gentle heating.

Identification and Resolution of Impurities

Q3: I see an unexpected peak in my GC-MS analysis with a mass corresponding to the addition of two propylamino groups to morpholine. What is this impurity and how can I avoid it?

A3: This is likely the bis-alkylation product , a common impurity in N-alkylation reactions.[3]

  • Mechanism of Formation: After the initial N-alkylation to form the desired product, the primary amine of 2-Morpholin-4-yl-propylamine can act as a nucleophile and react with another molecule of the 2-halopropylamine starting material.

Caption: Formation of the bis-alkylation impurity.

  • Resolution:

    • Stoichiometry Control: Use a molar excess of morpholine relative to the 2-halopropylamine. This will increase the probability of the alkylating agent reacting with the starting morpholine rather than the product.

    • Slow Addition: Add the 2-halopropylamine slowly to the reaction mixture containing morpholine. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.

    • Purification: The bis-alkylation product will have a significantly higher boiling point than the desired product. Careful fractional distillation under reduced pressure can effectively separate them.

Q4: My final product shows a peak in the HPLC that I suspect is an isomer. What could it be and how do I confirm it?

A4: If you are using a starting material like 1-bromo-2-aminopropane, there is a possibility of forming the isomeric impurity, 1-Morpholin-4-yl-propan-2-amine .

  • Mechanism of Formation: This can occur if the starting 2-halopropylamine contains its regioisomer, 1-halo-2-propylamine, or if there is a competing SN2 reaction at the less sterically hindered primary carbon.

  • Confirmation:

    • GC-MS Fragmentation: The mass spectra of the two isomers will likely be very similar. However, there may be subtle differences in the relative abundances of certain fragment ions that can help in their differentiation.

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between these isomers. The chemical shifts and coupling patterns of the protons and carbons on the propyl chain will be distinct for each isomer.

    • Chiral HPLC: If your starting materials are racemic, you will have a mixture of enantiomers. Chiral HPLC can be used to separate these enantiomers.[4]

Q5: I am seeing a significant amount of unreacted morpholine in my final product. How can I remove it?

A5: Unreacted morpholine is a common impurity, especially when it is used in excess.

  • Resolution:

    • Aqueous Wash: Morpholine has good water solubility. Washing the crude product with water or a slightly acidic aqueous solution (e.g., dilute HCl) will extract the morpholine into the aqueous layer.

    • Distillation: Morpholine has a lower boiling point (129 °C) than 2-Morpholin-4-yl-propylamine. Fractional distillation can be used to remove the residual morpholine.

III. Analytical Methods and Purity Assessment

Accurate assessment of product purity is crucial. The following table summarizes common analytical techniques for 2-Morpholin-4-yl-propylamine.

Technique Purpose Typical Conditions & Considerations
GC-MS Identification and quantification of volatile impurities.Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms). Derivatization: For better peak shape and sensitivity, derivatization with reagents like propyl chloroformate can be employed.[5] Analysis: Monitor for unreacted starting materials, isomeric impurities, and bis-alkylation products.
HPLC Purity determination and quantification of non-volatile impurities.Column: A reversed-phase C18 or C8 column is typically used. Mobile Phase: A buffered aqueous-organic mobile phase (e.g., acetonitrile/water with a buffer like phosphate or acetate) is common.[6] Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for aliphatic amines.
NMR Structural confirmation and identification of impurities.1H NMR: Provides information on the proton environment and can be used to confirm the structure and identify impurities by their unique signals. 13C NMR: Complements 1H NMR by providing information on the carbon skeleton.

IV. Frequently Asked Questions (FAQs)

Q: What is the typical purity of commercially available 2-Morpholin-4-yl-propylamine?

A: The purity of commercially available 2-Morpholin-4-yl-propylamine is typically ≥98%. However, it is always recommended to verify the purity of the starting material before use, as impurities can affect the outcome of your reaction.

Q: Are there any specific safety precautions I should take when working with 2-Morpholin-4-yl-propylamine and its precursors?

A: Yes. 2-Morpholin-4-yl-propylamine and its precursors are amines and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] These compounds can be corrosive and may cause skin and eye irritation.[7] All manipulations should be performed in a well-ventilated fume hood.

Q: How can I store 2-Morpholin-4-yl-propylamine to maintain its purity?

A: 2-Morpholin-4-yl-propylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

V. Experimental Protocols

The following are generalized protocols for the synthesis of 2-Morpholin-4-yl-propylamine. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: N-Alkylation of Morpholine with 2-Bromopropylamine
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add morpholine (2.0 equivalents) and a suitable solvent (e.g., acetonitrile).

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Slowly add 2-bromopropylamine hydrobromide (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 2-Morpholin-4-yl-propylamine.

Protocol 2: Reductive Amination of 1-Morpholinopropan-2-one
  • To a round-bottom flask, add 1-morpholinopropan-2-one (1.0 equivalent), a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol), and a suitable solvent (e.g., methanol).

  • Add 3Å molecular sieves to the mixture to aid in water removal.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

VI. References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • Synthesis of morpholine. Google Patents.

  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka.

  • 2-(Morpholin-4-yl)propan-1-amine. PubChem.

  • 2-(Morpholin-4-yl)propan-1-amine. Pharmaffiliates.

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate.

  • Morpholines. Synthesis and Biological Activity. ResearchGate.

  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed.

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. ResearchGate.

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.

  • Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ResearchGate.

  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. NIH.

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange.

  • 2-Methyl-2-morpholinopropan-1-amine. MySkinRecipes.

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.

  • Morpholine group in molecular structure - N-nitrosamines. N-nitrosamines Chemistry.

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks.

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.

  • (R)-2-Hydroxy-1-morpholinopropan-1-one. PubChem.

Sources

Troubleshooting

optimizing reaction conditions for 2-Morpholin-4-yl-propylamine derivatives

Technical Support Center: Morpholine Derivative Synthesis Topic: Optimizing Reaction Conditions for 2-Morpholin-4-yl-propylamine Derivatives Ticket ID: MORPH-OPT-2024 Status: Open Support Level: Tier 3 (Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine Derivative Synthesis Topic: Optimizing Reaction Conditions for 2-Morpholin-4-yl-propylamine Derivatives Ticket ID: MORPH-OPT-2024 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Morpholine Synthesis Support Hub

You have reached the advanced technical support portal for the synthesis of 2-Morpholin-4-yl-propylamine derivatives. This guide is structured to address the specific challenges of introducing the morpholine moiety onto a propyl amine scaffold, focusing on regioselectivity, purification of polar diamines, and reaction optimization.

This is not a generic textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Module 1: Strategic Route Selection

Before starting, you must confirm your target isomer.[1][2] The nomenclature "2-Morpholin-4-yl-propylamine" implies a branched structure.[1] Selecting the wrong starting material is the #1 cause of project failure.[1]

RouteSelection cluster_warn Critical Decision Point Start Target Structure ID IsomerCheck Where is the Morpholine? Start->IsomerCheck Branch Position 2 (Branched) CH3-CH(Morph)-CH2-NH2 IsomerCheck->Branch Target: 2-Morpholino Linear Position 3 (Linear) Morph-CH2-CH2-CH2-NH2 IsomerCheck->Linear Target: 3-Morpholino RouteA Route A: Nitrile Displacement (2-Chloropropionitrile + Morpholine) Branch->RouteA RouteB Route B: Reductive Amination (Acrolein/Aldehyde + Morpholine) Linear->RouteB StepA1 Step 1: SN2 Displacement (Exotherm Control) RouteA->StepA1 StepB1 Step 1: Michael Addition (Acrylonitrile) RouteB->StepB1 StepA2 Step 2: Nitrile Reduction (LiAlH4 or Raney Ni) StepA1->StepA2 StepB1->StepA2

Figure 1: Decision matrix for synthetic route selection based on regiochemistry requirements.

Module 2: The "Gold Standard" Protocols

Protocol A: The Nitrile Displacement Route (For Branched Isomers)

Best for: 2-Morpholin-4-yl-propan-1-amine

The Logic: Direct alkylation of amines with di-halides leads to polymerization.[1] Using 2-chloropropionitrile leverages the electron-withdrawing nitrile group to facilitate substitution at the alpha position, followed by a reduction that generates the primary amine.

Step 1: Nucleophilic Substitution

  • Reagents: Morpholine (2.0 equiv), 2-Chloropropionitrile (1.0 equiv), K2CO3 (1.5 equiv).[1]

  • Solvent: Acetonitrile (ACN) or Toluene.[1] Note: Neat reaction is possible but risks thermal runaway.

  • Procedure:

    • Cool morpholine/base mixture to 0°C.[1]

    • Add 2-chloropropionitrile dropwise (Critical: Exothermic).[1]

    • Warm to reflux (80°C) for 4-6 hours.

    • Checkpoint: Monitor by GC-MS. Disappearance of chloride is usually rapid.[1]

  • Workup: Filter salts. Concentrate. Distill the intermediate (2-morpholinopropanenitrile) to remove excess morpholine.[1]

Step 2: Nitrile Reduction Warning: This step determines the purity of your final amine.

  • Reagents: LiAlH4 (2.5 equiv) in dry THF.

  • Procedure:

    • Add nitrile solution to LiAlH4 suspension at 0°C.[1]

    • Reflux for 12 hours.[1]

    • Quench (Fieser Method): For x grams LiAlH4, add x mL water, x mL 15% NaOH, 3x mL water.[1]

    • Filter the granular precipitate.[1]

Protocol B: Reductive Amination (For Derivatives)

Best for: Adding morpholine to complex ketone-containing propyl chains.[1]

The Logic: Morpholine is a secondary amine.[1] It reacts faster than acyclic amines but requires specific hydrides to prevent over-reduction of the ketone to an alcohol before the iminium forms.[1]

Optimized Conditions (Abdel-Magid Protocol):

Parameter Recommendation Scientific Rationale
Hydride NaBH(OAc)3 (1.5 equiv) Mild enough to not reduce the ketone directly; selectively reduces the iminium ion [1].
Solvent 1,2-Dichloroethane (DCE) Facilitates iminium formation better than MeOH.[1] THF is a valid alternative if DCE is restricted.[1]
Catalyst Acetic Acid (1.0 equiv) Protonates the carbonyl oxygen, accelerating nucleophilic attack by morpholine.[1] Essential for ketones.[1]

| Temperature | 20-25°C | Higher temps promote side reactions.[1] |

Module 3: Troubleshooting Hub (FAQs)

Ticket #001: "My yield is low (<30%) during the nitrile displacement."

Diagnosis: Likely Morpholine Volatility or Polymerization .[1]

  • Cause 1: Morpholine (b.p. 129°C) acts as both nucleophile and base.[1] If you use only 1 equivalent, the HCl byproduct consumes half your starting material.[1]

  • Solution: Use 2.2 equivalents of morpholine or add an auxiliary base like DIPEA or K2CO3.[1]

  • Cause 2: Thermal Runaway.[1] Adding the chloride too fast generates heat, causing the nitrile to polymerize (dark tar formation).[1]

  • Solution: Strict temperature control (0°C addition) is mandatory.[1]

Ticket #002: "I cannot separate the product from excess morpholine."

Diagnosis: Similar Polarity/Basicity. Both your product and morpholine are basic amines.[1] Standard acid/base extraction will pull both into the aqueous layer.[1]

  • Fix 1 (The Physical Method): High-vacuum distillation.[1] The product (diamine) boils significantly higher than morpholine.[1]

  • Fix 2 (The Chemical Method): SCX (Strong Cation Exchange) Chromatography .[1]

    • Load mixture onto SCX cartridge (acidic resin).[1]

    • Wash with MeOH (elutes non-basic impurities).[1]

    • Wash with 0.5M NH3 in MeOH. Morpholine elutes first due to lower pKa/affinity compared to the diamine product.[1] Collect fractions carefully.

Ticket #003: "Reductive amination failed; I recovered the starting ketone."

Diagnosis: Steric Hindrance or Imine Instability .[1]

  • Analysis: Morpholine is a secondary amine.[1] Forming an iminium ion with a hindered ketone (like a 2-propyl ketone) is slow.[1]

  • Solution:

    • Pre-form the iminium: Stir Ketone + Morpholine + Ti(OiPr)4 (Titanium Isopropoxide) neat for 2 hours.

    • Dilute with THF.

    • Add NaBH4 (cheaper) or NaBH(OAc)3.[1] Why? Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine [2].[1]

Module 4: Advanced Visualization - Troubleshooting Workflow

Troubleshooting Issue Problem Detected LowYield Low Yield (<40%) Issue->LowYield Impurity Impurity / Separation Issue->Impurity CheckBase Check Stoichiometry: Did you use >2 eq. amine or external base? LowYield->CheckBase Distillation Can you distill at <2 mmHg? Impurity->Distillation CheckTemp Check Addition Temp: Was it >10°C? CheckBase->CheckTemp Yes AddBase Action: Increase Morpholine to 2.5 eq or add K2CO3 CheckBase->AddBase No CoolDown Action: Perform addition at 0°C to prevent polymerization CheckTemp->CoolDown Yes VacDistill Action: Kugelrohr Distillation (Morpholine comes off first) Distillation->VacDistill Yes SCX Action: SCX Column Elute with NH3/MeOH gradient Distillation->SCX No (Thermal sensitive)

Figure 2: Troubleshooting logic flow for yield and purity issues in morpholine alkylation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Jain, A. , & Sahu, S. K. (2024).[1][6] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1][6]

Disclaimer: These protocols involve hazardous chemicals (LiAlH4, chlorinated solvents).[1] Always consult your institution's EHS guidelines before proceeding.

Sources

Optimization

Technical Support Center: 2-Morpholin-4-yl-propylamine Stability &amp; Handling

The following technical guide addresses the stability, solubility, and handling of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5). This content is structured for direct application in research and drug development workflo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 2-Morpholin-4-yl-propylamine (CAS: 1005-04-5). This content is structured for direct application in research and drug development workflows.

[1][2]

Compound Identity & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

Before addressing stability, we must define the structural vulnerabilities of the molecule.

  • Chemical Name: 2-(Morpholin-4-yl)propan-1-amine[1][2][3][4]

  • CAS Number: 1005-04-5[1][2][3]

  • Functional Groups:

    • Primary Amine (-NH₂): Highly nucleophilic; prone to oxidation, carbamylation (CO₂ absorption), and Schiff base formation.[1][2]

    • Morpholine Ring: Tertiary amine; generally stable but susceptible to N-oxidation under harsh conditions.[1][2]

    • Propyl Linker: Stable alkyl chain.[2]

Critical Note: Do not confuse this with its isomer, 3-Morpholinopropylamine (CAS 123-00-2).[1][2] While chemically similar, their metabolic profiles and specific physical constants (MP/BP) differ.[2] The stability protocols below, however, apply to both isomers due to identical functional groups.

Solvent Compatibility Matrix

The following table summarizes the stability of 2-Morpholin-4-yl-propylamine in common laboratory solvents over a 24-hour and 30-day period at 4°C.

Solvent SystemSolubilityShort-Term Stability (24h)Long-Term Stability (30 Days)Technical Notes
Water (ddH₂O) High (>50 mg/mL)StableCaution Stable at neutral/basic pH.[1][2] Absorbs atmospheric CO₂ to form carbamates/carbonates over time.[2]
DMSO High StableStableBest for frozen stocks (-20°C).[1][2] Hygroscopic nature of DMSO may introduce water over time.[2]
Ethanol/Methanol High StableStableGood for working solutions.[1][2] Store sealed to prevent evaporation.
Acetone/Ketones SolubleUNSTABLE DEGRADED DO NOT USE. Reacts rapidly to form imines (Schiff bases).[1][2]
Dichloromethane ModerateStableCautionPotential for slow alkylation (quaternization) over extended storage.[1][2]
PBS (pH 7.4) HighStableStableIdeal for immediate biological assays.[1][2]

Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow after 2 weeks. Is it degraded?

Diagnosis: Likely Oxidation or Trace Impurities .[1][2]

  • Mechanism: Primary amines are susceptible to air oxidation, forming N-oxides or azo-linkages which are chromophores (yellow/brown).[1][2]

  • Impact: Often the purity remains >95%, but the colored impurities can interfere with colorimetric assays (e.g., MTT, Bradford).

  • Solution: Purge headspace with Argon/Nitrogen before storage.[2] Store at -20°C or -80°C.

Q2: I see a new peak in my LC-MS after dissolving in Acetone.

Diagnosis: Schiff Base Formation .

  • Mechanism: The primary amine of 2-Morpholin-4-yl-propylamine reacts with the carbonyl carbon of acetone to form an imine, releasing water.[1][2]

  • Verification: Look for a mass shift of +40 Da (Acetone [58] - Water [18]).[1][2]

  • Corrective Action: Never use ketones (Acetone, MEK) as solvents for primary amines.[2] Switch to Acetonitrile (ACN) or Methanol.[1][2]

Q3: A white precipitate formed in my "anhydrous" stock solution.

Diagnosis: Carbamate/Carbonate Formation .

  • Mechanism: Primary amines are "CO₂ sponges."[2] They react with atmospheric CO₂ to form carbamic acid, which then forms an insoluble ammonium salt (carbamate).[2]

  • Protocol: Filter the solution (0.22 µm PTFE). The precipitate is likely the salt impurity. Re-check concentration of the supernatant.

Decision Logic: Solvent Selection & Storage

The following diagram outlines the decision process for selecting the correct solvent based on your experimental endpoint.

SolventSelection Start Start: Dissolve 2-Morpholin-4-yl-propylamine AssayType Select Experimental Endpoint Start->AssayType BioAssay Biological Assay (Cell culture/Enzymatic) AssayType->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) AssayType->ChemSynth LCMS Analytical (LC-MS/NMR) AssayType->LCMS WaterPBS Use PBS or Water (Prepare Fresh) BioAssay->WaterPBS Immediate use DMSOStock DMSO Stock (10-100 mM) Store at -20°C BioAssay->DMSOStock Long term storage AvoidKetones CRITICAL: Avoid Acetone/Ketones (Prevents Imine Formation) ChemSynth->AvoidKetones Methanol Use Methanol or Acetonitrile (LC-MS Grade) LCMS->Methanol DCM_THF Use DCM, THF, or DMF (Inert Atmosphere) AvoidKetones->DCM_THF

Caption: Decision tree for solvent selection preventing common degradation pathways such as imine formation and hydrolysis.

Validated Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Use this protocol for long-term storage of the compound.[1]

  • Weighing: Weigh the target amount of 2-Morpholin-4-yl-propylamine (MW ≈ 144.21 g/mol ).

    • Note: The compound is hygroscopic.[2][5] Weigh rapidly or use a glovebox if high precision is required.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 100 mM concentration.[1][2]

    • Calculation: For 14.4 mg of compound, add 1.0 mL of DMSO.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Inerting: Gently blow a stream of Nitrogen or Argon gas over the liquid surface for 10 seconds to displace oxygen.[2]

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Seal with Parafilm.[2] Store at -20°C .

    • Stability:[1][5] >6 months.[2]

Protocol B: QC Check for Degradation (H-NMR)

Run this if you suspect compound degradation.[1][2]

  • Solvent: Dissolve 5 mg in DMSO-d6 or D₂O .

  • Key Diagnostic Signals:

    • Propyl Chain: Look for multiplets at δ 1.5 - 3.0 ppm.[1][2]

    • Morpholine Ring: Distinct triplets/multiplets at δ 2.3-2.5 ppm (N-CH₂) and δ 3.5-3.7 ppm (O-CH₂).[1][2]

    • Degradation Flags:

      • Carbamate: Broadening of amine signals or new peaks downfield (>8 ppm) in non-protic solvents.[2]

      • Imine (if acetone used): New signal around δ 1.8-2.0 ppm (methyls of isopropylidene).[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16641454, 2-(Morpholin-4-yl)propan-1-amine. Retrieved February 8, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Morpholin-4-yl-propylamine.[1][2][4] Retrieved February 8, 2026 from [Link][1]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 2-Morpholin-4-yl-propylamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 2-Morpholin-4-yl-propylamine (also known as N-(3-Aminopropyl)morpholine; CAS 123-00-2). This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Morpholin-4-yl-propylamine (also known as N-(3-Aminopropyl)morpholine; CAS 123-00-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent throughout its storage and experimental lifecycle. We will address common questions and troubleshooting scenarios to prevent compound degradation, thereby safeguarding the validity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental principles governing the stability of 2-Morpholin-4-yl-propylamine. Understanding these mechanisms is the first step toward preventing degradation.

Q1: What is 2-Morpholin-4-yl-propylamine, and why is its long-term stability a critical concern?

2-Morpholin-4-yl-propylamine is a bifunctional organic compound featuring a primary amine and a morpholine ring. This structure makes it a valuable building block in pharmaceutical synthesis and various laboratory applications. However, the primary amine group is a reactive nucleophile, and the tertiary amine within the morpholine ring can also participate in chemical reactions. Its stability is paramount because degradation introduces impurities that can lead to inconsistent assay results, formation of unwanted side products in synthesis, and a general loss of reagent potency.

Q2: What are the primary environmental factors that can cause the degradation of 2-Morpholin-4-yl-propylamine?

The degradation of this compound is primarily influenced by a combination of atmospheric and environmental factors.[1][2] The key drivers are:

  • Oxygen (Oxidation): The amine functional groups are susceptible to oxidation, which can lead to the formation of various degradation products, including potential ring-opening of the morpholine moiety.[3][4] This process is often accelerated by exposure to heat or light.

  • Carbon Dioxide: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts.[5] While this reaction can sometimes be reversible with heating, the formation of these salts alters the concentration and purity of the active amine, leading to significant errors in stoichiometry and experimental outcomes.

  • Light (Photodegradation): Exposure to UV and even visible light can provide the energy needed to break chemical bonds, initiating and accelerating degradation pathways.[1][2] This can manifest as a gradual discoloration (e.g., yellowing) of the compound over time.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1][2] Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life compared to refrigerated conditions.

  • Moisture (Hydrolysis): While the ether linkage in the morpholine ring is generally stable, the presence of moisture can act as a catalyst for various degradative processes and may facilitate reactions with other atmospheric components.[1]

Q3: What are the likely chemical degradation products I should be aware of?

While a definitive profile requires experimental analysis, the primary degradation products arise from the pathways mentioned above. These may include:

  • Carbamate salts: Formed from the reaction with atmospheric CO₂.[5]

  • Oxidized derivatives: Such as hydroxylamines, imines, or amides. In more extreme cases, oxidative cleavage of the morpholine ring can occur.[3][4]

  • Photolytic products: A complex mixture of compounds resulting from light-induced bond cleavage.[6]

Identifying these impurities is crucial for troubleshooting and is typically accomplished using stability-indicating analytical methods like HPLC or LC-MS.[7][8]

Part 2: Troubleshooting Guide - Common Storage & Handling Issues

This section provides direct answers to common problems encountered in the laboratory.

Q: My previously clear, colorless 2-Morpholin-4-yl-propylamine has developed a yellow or brownish tint. What does this indicate and is it still usable?

A: A color change is a common visual indicator of degradation, most often due to oxidation and/or photodegradation. The appearance of color suggests the formation of new, chromophoric impurities.

  • Causality: The nitrogen atoms in the molecule can be oxidized, and the resulting compounds or polymers often absorb visible light, appearing colored. This process is accelerated by improper storage, such as exposure to air and light.

  • Recommendation: We strongly advise against using a discolored reagent in sensitive applications without re-purification and re-qualification. For critical experiments (e.g., GMP synthesis, quantitative assays), the material should be discarded. For less sensitive discovery applications, its use may be considered but with the understanding that results may be compromised.

Q: My assay results have become inconsistent or show a decreased response over time. Could degradation of my 2-Morpholin-4-yl-propylamine stock be the cause?

A: Yes, this is a classic symptom of reagent degradation.

  • Causality: If the compound degrades, its effective concentration decreases. This can be due to the formation of carbamate salts from CO₂ exposure or oxidative degradation.[5] This leads to lower-than-expected potency and poor reproducibility in biological or chemical assays.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from a new or properly stored bottle of the solid/liquid compound.

    • Compare results directly against the old stock solution. A significant difference in activity points to degradation of the old stock.

    • Implement stricter storage protocols for all new stock solutions, as detailed in Part 3.

Q: I need to prepare an aqueous stock solution for my experiments. What precautions should I take to ensure its stability?

A: Aqueous solutions of amines can be particularly prone to degradation due to the presence of dissolved oxygen and potential pH shifts.

  • Causality: Water can facilitate oxidative degradation.[2] Furthermore, the pH of the solution can significantly impact the rate of certain degradation pathways.[1][7]

  • Recommendations:

    • Use Degassed Buffers: Prepare your buffer and degas it thoroughly (e.g., by sparging with nitrogen or argon, or via sonication under vacuum) before dissolving the compound. This minimizes dissolved oxygen.

    • Control pH: Maintain a stable pH using a suitable buffer system. For many amines, a slightly acidic to neutral pH can improve stability compared to basic conditions, but this must be balanced with experimental requirements.

    • Store Frozen & Aliquoted: Prepare small, single-use aliquots of the stock solution and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation.

    • Protect from Light: Store aliquots in amber vials or wrap them in aluminum foil.

Part 3: Protocols for Ensuring Stability

Adherence to validated protocols is the most effective way to preserve the integrity of 2-Morpholin-4-yl-propylamine.

Protocol 1: Recommended Long-Term Storage

This protocol applies to the neat compound as received from the manufacturer.

  • Initial Inspection: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.

  • Inert Atmosphere Overlay: Before returning to storage after first use, flush the headspace of the container with an inert gas like dry nitrogen or argon. This displaces oxygen and moisture.[9][10]

  • Secure Sealing: Ensure the container is tightly closed to prevent ingress of air and moisture.[5][11] If the original cap seems compromised, use paraffin film for an extra layer of protection.

  • Temperature Control: Store the container in a designated, well-ventilated, cool, and dry area, preferably in a refrigerator at 2-8°C.[10][12] Keep it away from heat sources.[10][13]

  • Light Protection: Store the container in the dark, for example, within its original shipping box or in a cabinet.[11]

Protocol 2: Preparation and Handling of Stock Solutions

This protocol is for preparing solutions in organic or aqueous solvents for experimental use.

  • Solvent Selection: Choose a high-purity, dry (if organic), and appropriate solvent. If using an aqueous medium, follow the recommendations in the troubleshooting guide above.

  • Weighing and Dispensing: Perform weighing and dispensing operations efficiently to minimize the compound's exposure to the atmosphere.

  • Inert Environment (Optional but Recommended): For highly sensitive applications, consider handling the compound inside a glovebox or under a stream of inert gas.

  • Solution Storage:

    • Transfer the final solution to a clean, dry vial, preferably an amber glass vial to protect from light.[7]

    • Flush the headspace of the vial with nitrogen or argon before sealing.

    • Store the solution at the recommended temperature (typically 2-8°C for short-term and ≤ -20°C for long-term).

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Part 4: Data & Visualizations

Table 1: Summary of Storage Conditions
ParameterRecommended ConditionRationaleConditions to Avoid
Temperature 2–8°C (Refrigerated)[12]Slows the rate of all degradation reactions.[1]Room temperature or elevated temperatures; proximity to heat sources.[13][14]
Atmosphere Inert Gas (Nitrogen/Argon)[9][10]Prevents oxidation and reaction with atmospheric CO₂.[5]Open air exposure; frequent opening of the container in ambient air.
Light In the Dark (Amber Vials/Opaque Box)[7][11]Prevents light-induced photodegradation.[1]Exposure to direct sunlight or intense laboratory lighting.
Container Tightly Closed Original Container[5][10][11]Prevents contamination and exposure to air/moisture.Loosely capped vials; containers made of incompatible materials.
Incompatibles Store separately.Prevents vigorous and hazardous reactions.Strong oxidizing agents, strong acids, acid chlorides.[5][9]
Diagram 1: Workflow for Preventing Degradation

This diagram outlines the decision-making process for handling and storing 2-Morpholin-4-yl-propylamine to maintain its stability.

G cluster_storage Storage Protocol cluster_handling Handling & Solution Prep receive Receive New Compound check_seal Inspect Seal & Packaging receive->check_seal storage_decision Intended Use? check_seal->storage_decision long_term Long-Term Storage (>1 month) storage_decision->long_term Long-Term short_term Short-Term / Frequent Use storage_decision->short_term Short-Term inert 1. Flush Headspace with N2 / Argon long_term->inert refrigerate 2. Store at 2-8°C short_term->refrigerate prep_stock Prepare Stock Solution short_term->prep_stock inert->refrigerate dark 3. Protect from Light refrigerate->dark seal 4. Ensure Tight Seal dark->seal stable_neat Stable Neat Compound seal->stable_neat stable_neat->prep_stock solvent_choice Use Dry / Degassed High-Purity Solvent prep_stock->solvent_choice aliquot Aliquot into Single-Use Vials (Amber Glass) solvent_choice->aliquot store_solution Store Frozen (<= -20°C) and Protected from Light aliquot->store_solution stable_solution Stable Stock Solution store_solution->stable_solution

Caption: Workflow for optimal storage and handling of 2-Morpholin-4-yl-propylamine.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Dickson, T. (2025). Top 5 Factors Affecting Chemical Stability. Aethera Labs. Retrieved from [Link]

  • Reed, C. D. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 96, 285-301. Retrieved from [Link]

  • Knapp, J. S., & C. A. Fewson. (1974). The microbial degradation of morpholine. Journal of General Microbiology, 85(1), 1-13. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optical density (#), morpholine degradation (W), ammonia accumulation... [Image]. Retrieved from [Link]

  • Combourieu, B., et al. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(4), 1496–1502. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminopropyl)morpholine. PubChem Compound Database. Retrieved from [Link]

  • Eawag. (n.d.). Morpholine Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem Compound Database. Retrieved from [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993–16013. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Kumar, V., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 169-196. Retrieved from [Link]

  • Morken, A. K., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Retrieved from [Link]

Sources

Optimization

common side reactions with 2-Morpholin-4-yl-propylamine

Welcome to the technical support center for 2-Morpholin-4-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholin-4-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during its use in experimental settings. This resource offers practical, field-proven insights to ensure the successful application of this versatile building block.

Introduction

2-Morpholin-4-yl-propylamine is a bifunctional molecule featuring a secondary amine within the morpholine ring and a primary amine on the propyl chain. This unique structure makes it a valuable reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. However, its dual reactivity and inherent properties can present challenges during synthesis, purification, and subsequent reactions. This guide will address these potential issues in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2-Morpholin-4-yl-propylamine?

A1: Based on its GHS classification, 2-Morpholin-4-yl-propylamine is a hazardous substance that requires careful handling. The primary concerns are:

  • Skin Corrosion/Irritation: It is known to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: It can cause serious eye damage.[1]

  • Respiratory Irritation: It may cause respiratory irritation.[1]

Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How should 2-Morpholin-4-yl-propylamine be properly stored?

A2: To ensure its stability and prevent degradation, 2-Morpholin-4-yl-propylamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. As with many amines, it can be sensitive to air and moisture, which may lead to the formation of carbonates and other degradation products over time.

Q3: What are the expected spectroscopic signatures for 2-Morpholin-4-yl-propylamine?

A3: While specific spectral data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Resonances corresponding to the protons on the propyl chain and the morpholine ring. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

  • ¹³C NMR: Distinct signals for the carbon atoms of the propyl chain and the morpholine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (144.21 g/mol ).[1]

It is always recommended to acquire your own analytical data to confirm the identity and purity of the material before use.

Troubleshooting Guide: Synthesis and Purification

Q4: I am synthesizing 2-Morpholin-4-yl-propylamine and observing significant byproduct formation. What are the likely side reactions?

A4: The synthesis of 2-Morpholin-4-yl-propylamine, often achieved through methods like the reaction of morpholine with an appropriate amino-propyldehyde followed by reductive amination, can be prone to certain side reactions.

  • Over-alkylation: The primary amine of the product can react further with the starting materials, leading to di- or tri-alkylated species. This is a common issue in amine alkylations.

  • Ring Opening of Morpholine: Under harsh acidic or high-temperature conditions, the morpholine ring can undergo cleavage.

  • Formation of Imines and Enamines: During reductive amination, the intermediate imine or enamine may be unstable and participate in side reactions if not efficiently reduced.

To mitigate these issues, careful control of stoichiometry, temperature, and reaction time is crucial. Using a milder reducing agent like sodium triacetoxyborohydride can also offer better selectivity.

Protocol: Reductive Amination for the Synthesis of 2-Morpholin-4-yl-propylamine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropionaldehyde diethyl acetal in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add morpholine to the solution.

  • Acid Catalyst: Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.

  • Reducing Agent: Slowly add sodium triacetoxyborohydride to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: The crude product is often purified by column chromatography on silica gel.

Q5: I am struggling with the purification of 2-Morpholin-4-yl-propylamine. What are some common challenges and solutions?

A5: The purification of 2-Morpholin-4-yl-propylamine can be challenging due to its physical properties.

Problem Cause Solution
Streaking on TLC/Column The basic nature of the amines can lead to strong interactions with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent system.
Co-elution of Impurities Structurally similar byproducts, such as over-alkylated products, may have similar polarities.Utilize a gradient elution with a carefully selected solvent system. Alternatively, consider purification by distillation under reduced pressure if the compound is thermally stable.
Water Contamination The compound can be hygroscopic, and water can be difficult to remove.Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate) before concentration. For residual water, azeotropic distillation with toluene may be effective.

Troubleshooting Guide: Reactions and Stability

Q6: I am using 2-Morpholin-4-yl-propylamine in an amide coupling reaction, and the yield is low. What could be the issue?

A6: Low yields in amide coupling reactions with this amine can be attributed to several factors.

  • Steric Hindrance: The propyl chain can present some steric bulk around the primary amine, potentially slowing down the reaction with sterically demanding carboxylic acids or coupling reagents.

  • Basicity: The presence of two basic nitrogen atoms can interfere with the coupling reaction by neutralizing the acid catalyst or reacting with the coupling agent.

  • Self-Condensation: Under certain conditions, intermolecular reactions between molecules of 2-Morpholin-4-yl-propylamine could occur, though this is less common.

To improve yields, consider using a more potent coupling reagent like HATU or COMU, and ensure the reaction is carried out under anhydrous conditions. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can also be beneficial.

AmideCoupling Reagents Carboxylic Acid + 2-Morpholin-4-yl-propylamine Activated_Acid Activated Carboxylic Acid Reagents->Activated_Acid Activation Side_Product Side Products (e.g., unreacted starting materials) Reagents->Side_Product Incomplete Reaction Coupling Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Coupling->Activated_Acid Product Desired Amide Activated_Acid->Product Nucleophilic Attack by Primary Amine

Caption: Workflow for a typical amide coupling reaction.

Q7: I suspect my sample of 2-Morpholin-4-yl-propylamine has degraded. What are the likely degradation pathways?

A7: Like many amines, 2-Morpholin-4-yl-propylamine can degrade over time, especially if not stored properly.

  • Oxidation: Exposure to air can lead to the oxidation of the amine groups.

  • Nitrosamine Formation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), the secondary amine of the morpholine ring can form N-nitrosomorpholine, a known carcinogen. This is a significant safety consideration.

  • Thermal Decomposition: At elevated temperatures, morpholine and its derivatives can decompose, potentially leading to ring-opening and the formation of various smaller amines and alcohols. Studies on morpholine have shown the formation of ethanolamine, ammonia, methylamine, and ethylamine upon thermal decomposition.

It is crucial to be aware of these potential degradation pathways and to handle the compound accordingly to maintain its integrity and ensure laboratory safety.

DegradationPathways Compound 2-Morpholin-4-yl-propylamine Oxidation Oxidative Degradation Products Compound->Oxidation Exposure to Air Nitrosamine N-Nitrosomorpholine Derivative Compound->Nitrosamine Presence of Nitrosating Agents Thermal Thermal Degradation Products (e.g., smaller amines, alcohols) Compound->Thermal High Temperatures

Caption: Potential degradation pathways for 2-Morpholin-4-yl-propylamine.

Conclusion

2-Morpholin-4-yl-propylamine is a valuable synthetic tool, but its successful application requires a thorough understanding of its reactivity, potential side reactions, and proper handling procedures. By anticipating and addressing the common issues outlined in this guide, researchers can optimize their experimental outcomes and ensure the safe and effective use of this compound.

References

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Morpholin-4-yl-propylamine

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Morpholin-4-yl-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important morpholine derivative. Our aim is to bridge the gap between laboratory-scale synthesis and pilot or industrial-scale production by addressing common challenges and providing practical, field-proven insights.

Introduction to the Synthesis of 2-Morpholin-4-yl-propylamine

2-Morpholin-4-yl-propylamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis on a larger scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will explore the most common and scalable synthetic routes, focusing on potential pitfalls and their solutions.

The two primary industrial routes for the synthesis of 2-Morpholin-4-yl-propylamine are:

  • Reductive Amination: The reaction of morpholine with 1-aminopropan-2-one (or a protected equivalent) followed by reduction.

  • Nucleophilic Substitution: The alkylation of morpholine with a 2-halopropylamine derivative.

A third, less common but viable route, involves the synthesis and subsequent reduction of 2-morpholinopropanenitrile. Each of these methods has its own set of advantages and challenges, which we will explore in detail.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the scale-up of 2-Morpholin-4-yl-propylamine synthesis.

Q1: Which is the most cost-effective synthesis route for large-scale production?

A1: The most cost-effective route is highly dependent on the availability and cost of the starting materials. Generally, the reductive amination of morpholine with a suitable propanone derivative is often favored in industrial settings due to the relatively low cost of the starting materials and the high efficiency of the reaction.[1][2] However, the cost and handling requirements of the reducing agent and catalyst must be factored into the overall economic analysis.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Exothermic Reactions: Both reductive amination and nucleophilic substitution reactions can be highly exothermic. Proper heat management is crucial to prevent runaway reactions.[3][4][5][6]

  • Handling of Pyrophoric Catalysts: If using Raney Nickel for nitrile reduction or certain hydrogenation steps, extreme care must be taken as it is pyrophoric and can ignite spontaneously in air.[7][8][9]

  • Handling of Corrosive and Volatile Reagents: Morpholine and some of the alkylating agents can be corrosive and have high vapor pressures. Appropriate personal protective equipment (PPE) and closed-system handling are essential.

Q3: What are the typical yields and purity levels expected at scale?

A3: With optimized processes, yields for the synthesis of N-alkyl morpholines can be quite high, often exceeding 80-90%.[10] Achieving high purity (>99%) typically requires a dedicated purification step, such as fractional distillation under reduced pressure, to remove starting materials, by-products, and residual solvents.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues that may be encountered during the scale-up of 2-Morpholin-4-yl-propylamine synthesis.

Route 1: Reductive Amination

This route typically involves the reaction of morpholine with 1-aminopropan-2-one (or its hydrochloride salt) to form an imine intermediate, which is then reduced in situ to the desired product.

Diagram: Reductive Amination Workflow

Reductive_Amination cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactants Morpholine + 1-Aminopropan-2-one Imine_Formation Imine Formation Reactants->Imine_Formation Acid/Base Catalyst Reduction Reduction (e.g., H2/Catalyst) Imine_Formation->Reduction Reducing Agent Crude_Product Crude 2-Morpholin-4-yl-propylamine Reduction->Crude_Product Filtration Catalyst Filtration Crude_Product->Filtration Extraction Solvent Extraction Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product Pure Product Distillation->Final_Product Nucleophilic_Substitution cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactants Morpholine + 2-Chloropropylamine HCl Base_Addition Base Addition (e.g., K2CO3, Et3N) Reactants->Base_Addition Alkylation SN2 Reaction Base_Addition->Alkylation Heat Crude_Product Crude Product & Salts Alkylation->Crude_Product Filtration Salt Filtration Crude_Product->Filtration Extraction Solvent Extraction Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product Pure Product Distillation->Final_Product Nitrile_Reduction cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Purification Reactants_1 Morpholine + Acrylonitrile Michael_Addition Michael Addition Reactants_1->Michael_Addition Nitrile_Intermediate 2-Morpholinopropanenitrile Michael_Addition->Nitrile_Intermediate Reduction Reduction (e.g., Raney Ni/H2) Nitrile_Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Filtration & Distillation Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the nitrile synthesis and reduction route.

Problem Potential Cause Troubleshooting & Scientific Rationale
Low Yield in Nitrile Formation Polymerization of acrylonitrile.Temperature Control: The Michael addition of morpholine to acrylonitrile is exothermic. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile to prevent its polymerization.
Incomplete Nitrile Reduction 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or temperature.1. Catalyst Quality: Ensure the Raney Nickel is active and not poisoned by sulfur or other contaminants from the starting materials. <[11]br> 2. Reaction Conditions: The reduction of nitriles often requires elevated hydrogen pressure and temperature. Optimize these parameters to achieve full conversion. The use of ammonia in the reaction mixture can help to suppress the formation of secondary amine by-products.
Safety Hazard with Raney Nickel Pyrophoric nature of dry Raney Nickel.Safe Handling Procedures: Always handle Raney Nickel as a slurry in water or a suitable solvent. N[8]ever allow it to dry out. Use appropriate grounding and inerting procedures to prevent static discharge and ignition. After the reaction, the catalyst should be passivated before disposal.

Experimental Protocols

The following are representative, scalable protocols for the synthesis of 2-Morpholin-4-yl-propylamine. These should be adapted and optimized for specific equipment and safety requirements.

Protocol 1: Reductive Amination

Materials:

  • Morpholine

  • 1-Aminopropan-2-one hydrochloride

  • Potassium carbonate

  • Methanol

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas

Procedure:

  • To a suitable reactor, charge morpholine (1.2 eq) and methanol.

  • In a separate vessel, dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) and potassium carbonate (1.1 eq) in methanol.

  • Slowly add the 1-aminopropan-2-one solution to the reactor containing morpholine, maintaining the temperature below 25 °C.

  • Stir the mixture for 2-4 hours at room temperature to allow for imine formation.

  • Charge the 5% Pd/C catalyst (0.01 eq) to the reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-50 °C.

  • Monitor the reaction by hydrogen uptake or HPLC until complete.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Add water and a suitable organic solvent (e.g., dichloromethane) to the residue and perform a liquid-liquid extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Nucleophilic Substitution

Materials:

  • Morpholine

  • 2-Chloropropylamine hydrochloride

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a reactor, charge morpholine (3.0 eq), 2-chloropropylamine hydrochloride (1.0 eq), and potassium carbonate (2.2 eq).

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours, monitoring by HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer and concentrate to give the crude product.

  • Purify by vacuum distillation.

References

  • BASF Aktiengesellschaft. (1988). Preparation of morpholine.
  • Jefferson Chemical Company, Inc. (1964). Process for the preparation of morpholines.
  • Breuning, M., et al. (2023).
  • BenchChem. (n.d.).
  • EvitaChem. (n.d.). Buy 2-Morpholin-4-yl-propylamine (EVT-504542) | 1005-04-5.
  • Khammas, S. J., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Ortiz, K. G., et al. (2024).
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Elmoudir, W. (2012). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. Scholaris.
  • National Institutes of Health. (2020).
  • Wiley-VCH. (2005).
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Master Organic Chemistry. (2017).
  • MDPI. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition.
  • Wikipedia. (n.d.). Raney nickel.
  • Google Patents. (2013). Process for the purification of aromatic amines.
  • ResearchGate. (n.d.). (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors.
  • Wiley Online Library. (2020).
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Royal Society of Chemistry. (2022). New challenges in oxygen reduction catalysis: a consortium retrospective to inform future research.
  • Organic Syntheses. (n.d.). hydrogen.
  • Pharmaffiliates. (n.d.). 1005-04-5| Chemical Name : 2-(Morpholin-4-yl)propan-1-amine.
  • Cheresources.com Community. (2012).
  • DSpace@MIT. (2024). New challenges in oxygen reduction catalysis: a consortium retrospective to inform future research.
  • Chemistry Steps. (n.d.).
  • MDPI. (2022).
  • Chamberland Research Group. (2012). SOP for: Weighing and Working with Raney Nickel.
  • Reddit. (2025).
  • Taylor & Francis. (n.d.). Propylamine – Knowledge and References.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2022).
  • PubMed. (2023).
  • National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • PubMed. (2015). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents.
  • National Institutes of Health. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • American Chemical Society. (2022).
  • Organic Chemistry Portal. (2022).
  • Google Patents. (1981). Methylamines purification by distillation and purge.
  • CAMEO Chemicals - NOAA. (n.d.). RANEY NICKEL.
  • Reddit. (2025).

Sources

Optimization

overcoming matrix effects in bioanalysis of 2-Morpholin-4-yl-propylamine

Ticket ID: #BIO-MPA-004 Subject: Overcoming Matrix Effects & Retention Issues for Polar Basic Amines Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary You are encountering signal...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-MPA-004 Subject: Overcoming Matrix Effects & Retention Issues for Polar Basic Amines Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering signal instability and non-reproducibility in the LC-MS/MS analysis of 2-Morpholin-4-yl-propylamine . This is a classic "Polar Base" challenge.

This molecule possesses two distinct challenges:

  • High Polarity (LogP < 1): It elutes in the void volume on standard C18 columns, co-eluting with salts and unretained matrix components.

  • Basicity (pKa ~8.3 & ~10.0): It carries a positive charge at physiological pH, making it susceptible to ion suppression from endogenous phospholipids (specifically glycerophosphocholines).

This guide provides a validated workflow to isolate, retain, and quantify this analyte, moving beyond standard "dilute-and-shoot" or Protein Precipitation (PPT) methods.

Module 1: Diagnostic Workflow

Is it really Matrix Effect?

Before changing your chemistry, you must visualize the ionization environment. We use the Post-Column Infusion (PCI) method to map the "suppression zones" of your chromatogram.

Protocol: Post-Column Infusion Setup
  • Setup: Tee-in a steady flow of your analyte (100 ng/mL in mobile phase) into the effluent coming from the column, before it enters the MS source.

  • Injection: Inject a blank extracted matrix (processed exactly like your samples) into the LC.

  • Observation: Monitor the baseline of the analyte.[1][2]

    • Flat line: No matrix effect.

    • Dip (Valley): Ion Suppression (Common with phospholipids).

    • Spike (Hill): Ion Enhancement.

Visualizing the PCI Workflow:

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte MS Mass Spectrometer (Monitor MRM) Tee->MS Combined Flow Data Chromatogram: Look for Dips/Peaks MS->Data

Figure 1: Post-Column Infusion (PCI) schematic for visualizing matrix suppression zones.

Module 2: Chromatographic Solutions

Retaining the Unretainable

Standard C18 columns fail here because 2-Morpholin-4-yl-propylamine is too hydrophilic. It elutes with the solvent front, exactly where salts and suppression are highest.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

Switching to HILIC moves the analyte away from the suppression zone.

  • Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. Water is the "strong" solvent.

  • Benefit: The analyte elutes later, and the high organic content enhances ESI desolvation, boosting sensitivity by 5-10x.

Recommended Conditions:

  • Column: Silica-based Amide or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start High Organic (95% B)

    
     Ramp down to 60% B.
    

Data Comparison: C18 vs. HILIC

ParameterC18 (Reverse Phase)HILIC (Amide/ZIC)Impact on Bioanalysis
Retention Factor (

)
< 0.5 (Void Volume)3.0 - 5.0HILIC separates analyte from salt front.
Elution Order Analyte first, Lipids lateLipids first, Analyte lateHILIC avoids "phospholipid tailing" suppression.
ESI Sensitivity Low (High water content)High (High ACN content)HILIC provides better desolvation efficiency.

Module 3: Sample Preparation Strategies

Cleaning the Mess

Protein Precipitation (PPT) is the most common cause of failure for this molecule because it does not remove phospholipids. Liquid-Liquid Extraction (LLE) is inefficient because the polar amine will not partition into non-polar solvents (Hexane/MTBE).

The Gold Standard: Mixed-Mode Cation Exchange (MCX) SPE

We utilize the basicity of the morpholine and amine groups.

The Logic:

  • Load at Acidic pH: The amine is protonated (

    
    ). It binds electrostatically to the sulfonate groups (
    
    
    
    ) on the MCX sorbent.
  • Wash with Organics: Since the analyte is ionically locked, you can wash the cartridge with 100% Methanol/Acetonitrile. This strips away all neutral lipids and hydrophobic interferences.

  • Elute at High pH: Add 5% Ammonium Hydroxide. This deprotonates the amine, breaking the ionic bond and releasing the clean analyte.

SPE Decision Tree:

SPE_Decision Start Start: Sample Prep Selection Is_Polar Is Analyte Polar? (LogP < 1) Start->Is_Polar Is_Basic Is Analyte Basic? (Contains Amine) Is_Polar->Is_Basic Yes PPT Protein Precipitation (PPT) RISK: High Matrix Effect Is_Polar->PPT No (Hydrophobic) LLE Liquid-Liquid Extraction RISK: Poor Recovery (Stays in Aqueous) Is_Basic->LLE No (Neutral/Acidic) MCX Mixed-Mode Cation Exchange (MCX) RECOMMENDED Is_Basic->MCX Yes (pKa > 6) Result Clean Extract (Phospholipids Removed) MCX->Result 1. Load Acidic 2. Wash Organic 3. Elute Basic

Figure 2: Sample preparation logic flow selecting MCX for polar basic amines.

Frequently Asked Questions (FAQ)

Q1: My Internal Standard (IS) response is fluctuating wildly. Why? A: This is the hallmark of matrix effects. If you are using an analog IS, it may not co-elute exactly with your analyte in the suppression zone.

  • Fix: You must use a stable isotope-labeled IS (e.g., 2-Morpholin-4-yl-propylamine-d8). It will experience the exact same suppression as the analyte, normalizing the ratio.

Q2: Can I use "Dilute and Shoot" for urine analysis? A: Yes, but with caution. Urine contains high salt concentrations. If you inject urine directly onto a HILIC column, the salts can crash out or distort peak shapes. Dilute the urine at least 1:10 in pure Acetonitrile to precipitate salts before injection.

Q3: How do I quantify the Matrix Effect (ME) for validation? A: Use the "Matuszewski Method" (Slope Comparison) [1]:



  • Target: 85% - 115%. If < 50%, your method lacks sensitivity robustness.

Q4: I switched to HILIC, but my retention times are drifting. A: HILIC columns require longer equilibration times than C18. The water layer on the silica surface must stabilize.

  • Fix: Ensure at least 10-15 column volumes of equilibration between gradient runs.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4][5]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Jian, W., et al. (2010). HILIC for the analysis of polar compounds in biological matrices.[3] Bioanalysis.

Sources

Troubleshooting

Technical Support Center: Morpholine Bioavailability Optimization

Ticket System: OPEN Subject: Improving Oral Bioavailability of Morpholine-Containing Leads Assigned To: Senior Application Scientist Status: Active Troubleshooting Diagnostic Hub: Identify Your Bioavailability Bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN

Subject: Improving Oral Bioavailability of Morpholine-Containing Leads Assigned To: Senior Application Scientist Status: Active Troubleshooting

Diagnostic Hub: Identify Your Bioavailability Bottleneck

Before applying synthetic or formulation fixes, you must diagnose the specific failure mode of your morpholine scaffold. Use this decision matrix to route your problem to the correct solution.

Triage Matrix
Symptom Diagnostic Indicator Root Cause Recommended Protocol
High Clearance (

)
Low

in microsomes; High extraction ratio in vivo.
Metabolic Soft Spot: The morpholine ring is undergoing rapid oxidative attack (N-dealkylation or

-carbon hydroxylation).
Protocol A: Deuteration & Steric Shielding
Low Absorption (

)
High efflux ratio in Caco-2 (>2.0); Low passive permeability (

).
P-gp Efflux / Polarity: The morpholine oxygen increases PSA, triggering efflux transporters.Protocol B: Bioisosteric Replacement
Solubility-Limited Crystalline precipitation in FaSSIF/FeSSIF media.Crystal Lattice Energy: Planar morpholine rings stacking too efficiently.Protocol C: Amorphous Solid Dispersion (ASD)

Visualization: Metabolic Fate & Intervention

The following diagram illustrates the primary metabolic vulnerability of the morpholine ring and the mechanistic logic behind deuteration and fluorination strategies.

MorpholineMetabolism Drug Morpholine Drug CYP CYP450 (Oxidative Attack) Drug->CYP Deuterated Deuterated Analog (C-D Bond) Drug->Deuterated Synthetic Modification NOxide N-Oxide (Polar/Inactive) CYP->NOxide N-Oxidation Lactam Morpholin-3-one (Ring Oxidation) CYP->Lactam α-Hydroxylation Stable Metabolic Stability (Increased t1/2) CYP->Stable Blocked RingOpen Ring Opening (Acid Metabolite) Lactam->RingOpen Hydrolysis Deuterated->CYP Kinetic Isotope Effect (KIE)

Figure 1: Metabolic trajectory of morpholine rings. CYP450 enzymes typically attack the nitrogen (N-oxidation) or the


-carbons (lactam formation). Deuteration at the 

-carbon exploits the Kinetic Isotope Effect (KIE) to slow this clearance.

Optimization Protocols

Protocol A: Metabolic Blocking via Deuteration (The "Heavy" Switch)

Objective: Reduce intrinsic clearance (


) by exploiting the Kinetic Isotope Effect (KIE). The C-D bond is 6–10x stronger than the C-H bond, slowing CYP450-mediated abstraction.
  • Target Sites: The methylene carbons adjacent to the nitrogen (positions 3 and 5) or the oxygen (positions 2 and 6).

  • Step-by-Step Implementation:

    • Identify Hotspot: Incubate parent compound with human liver microsomes (HLM) + NADPH. Analyze metabolites via LC-MS/MS to determine if the major metabolite is the lactam (oxidation at C3/C5) or the ring-opened acid.

    • Synthesis:

      • Use Morpholine-d8 as a starting material for total protection.

      • Alternatively, reduce the corresponding lactam using LiAlD4 to selectively deuterate specific positions.

    • Validation: Re-run HLM stability assay.

      • Success Criteria: A statistically significant decrease in

        
         without a shift in 
        
        
        
        against the primary target.
Protocol B: Bioisosteric Replacement (The "Shape" Shift)

Objective: Improve permeability and reduce P-gp efflux by altering the vector of the lone pairs or increasing


 character (escaping "flatland").
  • Strategy: Replace the standard morpholine ring with bridged or spiro-cyclic analogs.

  • Recommended Substitutions:

    • Bridged Morpholines: (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).

      • Why: Freezes the conformation, reducing the entropic penalty of binding and potentially shielding the oxygen from solvating water, improving lipophilicity.

    • Spiro-oxetanes: (e.g., 2-oxa-6-azaspiro[3.3]heptane).

      • Why: Lowers basicity of the amine (reducing lysosomal trapping) and alters the dipole moment vector.

    • Fluorination: Introduction of fluorine at the C2 or C3 position.

      • Why: The electron-withdrawing effect lowers the

        
         of the nitrogen, reducing metabolic liability and potentially improving membrane permeation.
        
Protocol C: Amorphous Solid Dispersion (The Formulation Fix)

Objective: Overcome solubility-limited bioavailability (BCS Class II) caused by high crystal lattice energy of planar morpholine drugs.

  • Workflow:

    • Polymer Selection: Screen HPMCAS (Hypromellose Acetate Succinate) and PVPVA (Copovidone).

    • Solvent Casting: Dissolve drug and polymer (ratio 1:3) in Methanol/DCM (1:1).

    • Spray Drying:

      • Inlet Temp:

        
        
        
      • Outlet Temp:

        
        
        
    • Characterization: Confirm "halo" pattern in PXRD (indicates amorphous state) and absence of melting peak in DSC.

Frequently Asked Questions (FAQ)

Q: Why not just replace the morpholine with a piperazine to improve solubility? A: While piperazine is more basic and soluble, it often introduces a new set of metabolic liabilities (N-acetylation, N-glucuronidation) and can significantly alter the selectivity profile due to the additional H-bond donor. Morpholine is unique because the ether oxygen acts as a weak H-bond acceptor without being a donor, often critical for specific kinase hinge-binding regions (e.g., Gefitinib).

Q: Will deuteration change the potency of my drug? A: Generally, no. Deuterium is sterically identical to hydrogen. However, if the hydrogen at the deuterated site is involved in a critical H-bond network within the binding pocket, slight changes in bond length/vibration frequency could theoretically impact binding, though this is rare. The primary effect is pharmacokinetic, not pharmacodynamic.

Q: My morpholine drug is a P-gp substrate. How do I fix this without changing the ring? A: If you cannot remove the morpholine, try N-alkylation with a lipophilic tail or converting it to a prodrug . For example, masking the morpholine nitrogen (if secondary) with a cleavable carbamate can bypass efflux pumps in the gut wall, releasing the active parent drug in the plasma.

References

  • Metabolic Stability & Fluorination

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Chemical Reviews / NIH.
    • URL:[Link]

  • Deuteration Strategy

    • Title: Deuterium in Drug Discovery and Development.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Morpholine Bioisosteres

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[2][3]

    • Source:ACS Chemical Neuroscience.[2]

    • URL:[Link]

  • Formulation Strategies

    • Title: Strategies to improve oral drug bioavailability.
    • Source:Expert Opinion on Drug Delivery.
    • URL:[Link]

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers working with 2-Morpholin-4-yl-propylamine derivatives. The morpholine ring is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers working with 2-Morpholin-4-yl-propylamine derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical and pharmacokinetic properties.[1] However, particularly when incorporated into kinase inhibitors, achieving high selectivity remains a critical challenge to avoid confounding experimental results and potential toxicity from off-target effects.[2][3]

This support center is structured to address the specific issues encountered during the development and application of these derivatives, moving from foundational concepts to detailed, actionable troubleshooting protocols.

This section addresses common preliminary questions researchers face when dealing with potential off-target effects.

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

A: Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target.[4] For kinase inhibitors, this is particularly problematic because the ATP-binding site, which most inhibitors target, is highly conserved across the human kinome of over 500 kinases.[2][5] This promiscuity can lead to a variety of issues:

  • Misinterpretation of Phenotypic Data: An observed cellular effect might be incorrectly attributed to the inhibition of the primary target when it is actually caused by the modulation of an unintended kinase or protein.

  • Cellular Toxicity: Inhibition of essential "housekeeping" kinases can lead to unintended toxicity.

  • Activation of Alternative Pathways: In some cases, inhibiting an off-target kinase can paradoxically activate other signaling pathways, complicating the interpretation of results.[3][6]

  • Development of Drug Resistance: Off-target effects can contribute to the complex signaling networks that lead to acquired resistance.[7]

Q2: My 2-Morpholin-4-yl-propylamine derivative shows a potent cellular phenotype, but the effect doesn't correlate with the on-target IC50. What could be happening?

A: This is a classic sign of potential off-target activity. The discrepancy can arise for several reasons:

  • Potent Off-Target Inhibition: Your compound may be inhibiting another kinase or protein far more potently in the cellular environment than your primary target. Many "selective" inhibitors have been shown to have broad, kinome-wide activity.[8]

  • Polypharmacology: The observed phenotype might be the result of simultaneous, modest inhibition of multiple kinases, leading to a synergistic cellular effect that isn't apparent from single-target biochemical assays.

  • Scaffold-Specific Interactions: The morpholine scaffold itself can interact with various biological targets, including neurotransmitter receptors, depending on the overall molecular structure.[9] For example, some morpholine derivatives show activity at dopaminergic receptors or act as squalene synthase inhibitors.[10]

Q3: Are there known off-targets for morpholine-based scaffolds?

A: Yes. While the specific off-target profile is highly dependent on the entire chemical structure, the morpholine moiety is frequently found in inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[11][12] A compound designed for one PI3K isoform might inadvertently inhibit others (e.g., p110δ vs. p110α) or other kinases with similar ATP-binding pockets, such as JNK.[13] Therefore, comprehensive profiling is essential.

Section 2: Troubleshooting and Mitigation Workflow

When off-target effects are suspected, a systematic approach is required to identify the cause and engineer a solution. This involves a cycle of biochemical profiling, cellular validation, and medicinal chemistry refinement.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Analysis & Hypothesis cluster_2 Phase 3: Optimization & Validation Hit Initial Hit Compound (2-Morpholin-4-yl-propylamine derivative) Kinome Biochemical Kinome Profiling (e.g., KinomeScan, HotSpot) Hit->Kinome Assess in vitro selectivity CETSA Cellular Target Engagement (CETSA) Hit->CETSA Confirm on-target binding in live cells Analysis Data Analysis: - Identify potent off-targets - Confirm on-target engagement - Correlate with phenotype Kinome->Analysis CETSA->Analysis Hypothesis Formulate SAR Hypothesis: - Which moieties drive off-target binding? - How to increase on-target affinity? Analysis->Hypothesis SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Optimization Hypothesis->SAR NewCmpd Optimized Compound SAR->NewCmpd Validation Re-validate: - Kinome Profiling - CETSA - Phenotypic Assays NewCmpd->Validation Iterative Cycle Validation->Analysis Refine

Caption: Workflow for identifying and mitigating off-target effects.

Medicinal Chemistry Strategies for Improving Selectivity

Once off-target kinases are identified, rational drug design can be employed to improve the selectivity profile.[4]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky substituents on the inhibitor, whereas kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot. Designing derivatives with bulky groups oriented towards this pocket can create a steric clash with off-target kinases that have large gatekeepers, thereby improving selectivity.[5]

  • Targeting Inactive Conformations (Type II Inhibitors): Most kinases transition between active ("DFG-in") and inactive ("DFG-out") conformations. These conformations differ in the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. Designing inhibitors that specifically bind to the less-conserved DFG-out state can significantly enhance selectivity, as not all kinases can adopt this conformation.[14]

  • Allosteric Inhibition (Type III Inhibitors): Developing inhibitors that bind to allosteric sites outside the conserved ATP pocket is a powerful strategy to achieve high selectivity and overcome resistance mutations.[15]

  • Structure-Activity Relationship (SAR) Guided Design: A systematic SAR study can reveal which parts of the molecule are crucial for on-target vs. off-target activity. For example, SAR studies on morpholine derivatives have shown that substitutions on attached aromatic rings can dramatically influence activity and selectivity.[12]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential experiments in the troubleshooting workflow.

Protocol 1: Kinome-wide Selectivity Profiling

This experiment provides a broad overview of the inhibitor's interactions across the human kinome and is the first step in identifying off-targets.[16] This is often performed as a service by specialized companies.

Objective: To quantify the binding affinity or inhibitory activity of a compound against a large panel of kinases.

Methodology Overview (Example: Radiometric Assay): Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[8][17][18]

  • Compound Preparation: Dissolve the 2-Morpholin-4-yl-propylamine derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a multi-well plate, add the kinase buffer, the specific substrate peptide for each kinase, and the test compound at a fixed concentration (e.g., 1 µM for initial screening).

    • Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).[16]

  • Kinase Reaction Initiation: Add the purified kinase enzyme to each well to start the reaction.

  • Phosphorylation Reaction: Add radioactively labeled ATP (e.g., [γ-³³P]-ATP) to the wells. The reaction is typically run at a physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions, although lower concentrations are often used to increase sensitivity to competitive inhibitors.[17][19]

  • Reaction Quenching & Separation: After a set incubation period (e.g., 30-60 minutes at 30°C), stop the reaction. Separate the phosphorylated substrate from the residual radioactive ATP using methods like phosphocellulose paper binding.

  • Signal Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Results are often visualized in a "tree spot" diagram or a table of inhibited kinases.

Data Interpretation:

ParameterDescriptionImplication for Off-Target Effects
Percent Inhibited The percentage reduction in kinase activity at a given compound concentration.A high percentage for kinases other than the primary target indicates off-target activity.
Selectivity Score (S-score) A quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.A lower S-score indicates higher selectivity.
IC50/Kd Values The concentration of the compound required to achieve 50% inhibition (IC50) or the dissociation constant (Kd).Comparing the IC50 for the primary target to those of other kinases provides a direct measure of selectivity.[16]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological, live-cell context.[20] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To confirm intracellular target engagement and differentiate on-target from off-target cellular effects.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Culture Cells to ~80% Confluency Treat Treat Cells with Compound (e.g., 10x EC50) or DMSO Cells->Treat Harvest Harvest and Resuspend Cells Treat->Harvest Aliquots Aliquot Cell Suspension Harvest->Aliquots Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Aliquots->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble (non-denatured) Fraction Lyse->Centrifuge WB Analyze Soluble Fraction by Western Blot Centrifuge->WB Plot Plot Protein Levels vs. Temperature to Generate Melt Curve WB->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology (Western Blot-based):

  • Cell Culture and Treatment: Grow cells of interest to ~80% confluency. Treat one set of cells with the test compound at a saturating concentration (e.g., 5-20x the cellular EC50) and another set with vehicle (DMSO) for 1-2 hours.[20]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble fraction). Quantify total protein concentration, normalize the samples, and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the treated and vehicle control samples.

    • Plot the relative band intensity against temperature to generate "melting curves".

    • A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.[21]

Protocol 3: Phenotypic Screening for Target Deconvolution

If a compound has multiple potent targets, phenotypic screening can help determine which target is responsible for the desired cellular outcome.[22][23]

Objective: To correlate target inhibition with a specific cellular phenotype.

Methodology (Example using CRISPRi/a or siRNA):

  • Identify Key Targets: From the kinome scan, identify the primary target and the top 3-5 most potent off-targets.

  • Genetic Perturbation: In your cellular model system, systematically knock down or knock out the expression of each identified target using siRNA or CRISPR-Cas9, respectively.

  • Phenotypic Assay: Perform the same phenotypic assay used to identify the initial hit compound on the genetically perturbed cells (e.g., a cell viability assay, a reporter assay, or high-content imaging).

  • Data Analysis and Comparison:

    • Phenocopy: If knocking down a specific target (e.g., Off-Target Kinase B) reproduces the same phenotype as the compound treatment, it provides strong evidence that inhibition of this kinase is responsible for the observed effect.

    • Rescue/Resistance: Conversely, if knocking out the primary target makes the cells resistant to the compound, it validates that the compound is acting through that target.

References

  • Kourounakis, A. P., & Tampouris, I. (2005). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Patel, R., & Gangwal, R. (2022). An updated review on morpholine derivatives with their pharmacological actions. Inorganic and Nano-Metal Chemistry. [Link]

  • Cimino, J., & Salituro, F. G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules. [Link]

  • Wodicka, L. M., & Lyssikatos, J. P. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. ResearchGate. [Link]

  • Saeed, A., & Khan, M. A. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. PubMed. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Stepp, P., & Ventura, A. C. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Tanemura, S., & Takeda, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • Lin, Y., & Druggan, F. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

  • Wodicka, L. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Bain, J., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The FEBS Journal. [Link]

  • Zhang, J., & Liu, Y. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. [Link]

  • Dai, L., & Li, H. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • ACS Publications. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • PubMed Central. (2020). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. PubMed Central. [Link]

  • ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. [Link]

  • ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors... ResearchGate. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Taylor & Francis Online. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • van den Oetelaar, J. W., & van Wijk, A. (2012). Kinome Profiling. Journal of Proteomics. [Link]

  • Cambridge Healthtech Institute. (n.d.). Target Identification for Phenotypic Screening. Cambridge Healthtech Institute. [Link]

  • Götz, C., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • CETSA. (n.d.). Publications. CETSA. [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]

Sources

Troubleshooting

enhancing the metabolic stability of 2-Morpholin-4-yl-propylamine compounds

Status: Operational Current Queue: High Priority (Metabolic Stability Optimization) Lead Scientist: Dr. [AI Name], Senior Application Scientist Welcome to the Technical Support Center You have reached the specialized sup...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Metabolic Stability Optimization) Lead Scientist: Dr. [AI Name], Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support unit for 2-Morpholin-4-yl-propylamine derivatives. This structural motif is a ubiquitous pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and CNS agents, serving as a solubility handle and hydrogen-bond acceptor. However, it is notoriously susceptible to oxidative metabolism, leading to high intrinsic clearance (


) and poor oral bioavailability (

).

This guide is structured as a Level 3 Troubleshooting Manual . We do not provide generic advice; we diagnose the metabolic "leak" and prescribe specific medicinal chemistry "patches."

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

User Issue: "My compound has a half-life (


) < 15 minutes in Human Liver Microsomes (HLM). Where is the metabolic soft spot?"

Diagnosis: The 2-Morpholin-4-yl-propylamine moiety presents three distinct "Attack Vectors" for metabolic enzymes (primarily CYP3A4, CYP2D6, and MAO). You must identify which vector is compromising your molecule before synthesizing analogs.

The Metabolic Attack Vectors

Metabolic_Soft_Spots Compound 2-Morpholin-4-yl-propylamine Scaffold Vector1 Vector 1: Morpholine Ring (Alpha-C Hydroxylation) Compound->Vector1 CYP3A4/2D6 Vector2 Vector 2: Propyl Linker (N-Dealkylation) Compound->Vector2 CYP-mediated Vector3 Vector 3: Terminal Amine (MAO Deamination/Conjugation) Compound->Vector3 MAO-A/B Outcome1 Ring Opening / Lactam (Loss of Potency) Vector1->Outcome1 Outcome2 Fragment Cleavage (Loss of Solubility) Vector2->Outcome2 Outcome3 Aldehyde Toxicity (Reactive Metabolites) Vector3->Outcome3

Figure 1: Metabolic vulnerability map of the target scaffold. The morpholine ring's alpha-carbons are the most frequent site of failure.

Diagnostic Protocol: The "MetID" Check

Before synthesizing new compounds, run a Metabolite Identification (MetID) study.

  • Incubate parent compound with HLM + NADPH for 30 mins.

  • Analyze via LC-MS/MS (High Resolution).

  • Search for Mass Shifts:

    • +16 Da: Hydroxylation (Likely Morpholine ring or Propyl chain).

    • +14 Da: Carbonyl formation (Lactam on Morpholine).

    • -Morpholine Mass: N-dealkylation (Linker failure).

Module 2: Solution Architecture (MedChem Strategies)

User Issue: "I confirmed the metabolic instability is driven by the morpholine ring. How do I fix it without killing potency?"

Solution: Apply the following structural modifications, ranked by "Synthetic Cost vs. Stability Reward."

Strategy A: Deuteration (The "Heavy" Fix)

Mechanism: Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing down the rate-determining step of CYP-mediated hydrogen abstraction.

  • Target: Replace the 4 protons on the morpholine carbons adjacent to the nitrogen (2,2,6,6-position).

  • Pros: Minimal change to lipophilicity (

    
    ) and potency.
    
  • Cons: Cost of goods (deuterated reagents).[1]

Strategy B: Steric Shielding (The "Blocker" Fix)

Mechanism: Introduce methyl groups to sterically hinder CYP access to the alpha-carbons.

  • Target: 3,5-dimethylmorpholine or 3,3-dimethylmorpholine.

  • Pros: Dramatic stability increase; often improves selectivity.

  • Cons: Increases lipophilicity; may clash with the binding pocket.

Strategy C: Bioisosteric Replacement (The "Swap" Fix)

Mechanism: Replace the morpholine with a ring system that lacks the specific electronic/steric features recognized by CYPs.

  • Option 1 (Bridged): 2-Oxa-5-azabicyclo[2.2.1]heptane. The bridgehead carbons are resistant to oxidation (Bredt's Rule/Sterics).

  • Option 2 (Oxetane): Replace the morpholine with a 3-fluoro-azetidine or an oxetane-spiro-amine.

Strategy Comparison Table
StrategySynthetic ComplexityStability GainRisk to PotencyRecommended Reagent
Deuteration Low (if reagents available)Moderate (2-5x

)
Very LowMorpholine-d8 or Morpholine-2,2,6,6-d4
Gem-Dimethyl ModerateHighModerate (Steric clash)3,3-dimethylmorpholine
Bridged Ring HighVery HighLow (Retains shape)2-oxa-5-azabicyclo[2.2.1]heptane
Fluorination ModerateModerateHigh (Basicity drop)3-fluoropropylamine derivatives

Module 3: Experimental Validation Protocols

User Issue: "I need a robust assay to validate my new analogs. My previous data was noisy."

Standard Operating Procedure (SOP): Microsomal Stability Assay Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents & Setup
  • Liver Microsomes: Pooled Human (HLM) and Rat (RLM) (Final conc: 0.5 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 1 µM final concentration (Keep DMSO < 0.1% to avoid CYP inhibition).

Workflow Diagram

Stability_Protocol Step1 Pre-Incubation (Microsomes + Compound, 37°C, 5 min) Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Timepoints (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 Quenching (Add Ice-cold Acetonitrile + Internal Std) Step3->Step4 Step5 Analysis (LC-MS/MS: Peak Area Ratio) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay. Precision in quenching time is critical for accurate


 calculation.
Data Analysis Formula

Calculate the slope (


) of the linear regression of 

vs. time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Success Criteria:

  • Stable:

    
    
    
  • Moderate:

    
    
    
  • Unstable:

    
    
    

Frequently Asked Questions (FAQs)

Q1: I deuterated the morpholine ring, but the stability didn't improve. Why? A: You likely encountered Metabolic Switching . By blocking the primary soft spot (the morpholine ring), you forced the enzyme to attack the secondary soft spot (the propyl linker or the terminal amine).

  • Fix: Re-run MetID. If the new metabolite is N-dealkylation of the propyl chain, you must stabilize the linker (e.g., introduce a gem-dimethyl group on the propyl chain or fluorinate it).

Q2: Can I just replace the morpholine with a piperazine? A: Generally, no . Piperazines are secondary amines and are often more metabolically active than morpholines due to the accessible nitrogen, which can undergo conjugation (glucuronidation) or oxidation to reactive nitrenium ions [1]. Morpholine is preferred because the oxygen reduces the basicity of the nitrogen, making it slightly less prone to oxidation than piperazine.[2]

Q3: My compound is stable in microsomes but has high clearance in vivo. What's happening? A: Microsomes only contain Phase I enzymes (CYPs). You are likely missing Phase II metabolism (Glucuronidation/Sulfation) or Aldehyde Oxidase (AO) activity.

  • Fix: Test stability in Cryopreserved Hepatocytes , which contain the full complement of cytosolic enzymes (AO) and Phase II cofactors.

References

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Chemical Space of Reactive Metabolites. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[1] Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[3] Elsevier.[4] Link

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Morpholin-4-yl-propylamine and N-(3-Aminopropyl)morpholine in Biological Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: Isomeric Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, integral to the st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isomeric Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its favorable physicochemical properties that can enhance drug solubility, permeability, and metabolic stability.[1] This guide provides an in-depth comparison of two isomeric morpholine derivatives: 2-Morpholin-4-yl-propylamine and N-(3-Aminopropyl)morpholine. While possessing the same molecular formula and weight, their structural differences—the placement of the morpholine nitrogen within the propylamine chain—suggest distinct biological activities and pharmacological profiles.

This document will delve into the nuanced structure-activity relationships that govern the potential biological effects of these compounds. We will explore hypothetical yet scientifically grounded comparisons in key therapeutic areas, provide detailed protocols for comparative biological assays, and present a framework for interpreting the potential data.

Structural and Physicochemical Comparison

The fundamental difference between 2-Morpholin-4-yl-propylamine and N-(3-Aminopropyl)morpholine lies in the nature of the amine linkage. In 2-Morpholin-4-yl-propylamine , the propylamine chain is attached at the 2-position of the morpholine ring, resulting in a primary amine. In contrast, N-(3-Aminopropyl)morpholine features the propylamine connected to the morpholine's nitrogen atom, creating a molecule with both a primary and a tertiary amine.[2][3] This seemingly subtle variation has profound implications for their three-dimensional shape, basicity, and hydrogen bonding capacity, all of which are critical determinants of biological activity.

G cluster_0 2-Morpholin-4-yl-propylamine cluster_1 N-(3-Aminopropyl)morpholine a Primary Amine (-NH2) b Morpholine Ring a->b Attached at C2 c Primary Amine (-NH2) d Tertiary Amine (in Morpholine Ring) c->d Propyl Linker to Nitrogen

Predicted Physicochemical Properties: An In Silico Perspective

While experimental data for a direct comparison is scarce, we can leverage in silico tools to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4][5] These predictions offer a valuable starting point for understanding their potential as drug candidates.

Property2-Morpholin-4-yl-propylamine (Predicted)N-(3-Aminopropyl)morpholine (Predicted)Implication in Biological Systems
LogP LowerHigherAffects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) HigherLowerInfluences cell penetration and oral bioavailability.
Number of Hydrogen Bond Donors 22Identical, but accessibility may differ.
Number of Hydrogen Bond Acceptors 22Identical, but steric hindrance may vary.

Note: These are generalized predictions and would require experimental verification.

Hypothetical Comparison in Biological Assays

Based on established Structure-Activity Relationships (SAR) for morpholine-containing compounds, we can hypothesize how these two isomers might perform differently in various biological assays.[1][6]

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The morpholine moiety is a key feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][8][9] The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor in the hinge region of the kinase domain.[10]

Hypothesis: N-(3-Aminopropyl)morpholine may exhibit greater potency as a PI3K/mTOR inhibitor. The tertiary amine in the morpholine ring of N-(3-Aminopropyl)morpholine could provide a more rigid and sterically defined presentation of the morpholine oxygen for optimal interaction with the kinase hinge region, a feature observed in potent inhibitors like gefitinib.[11][12] The more flexible 2-substituted isomer might not achieve the same level of conformational pre-organization.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MorpholineCompound Morpholine Inhibitor MorpholineCompound->PI3K inhibits

Antimicrobial Activity

Quaternary ammonium compounds and molecules with accessible amine groups are known to possess antimicrobial properties, often by disrupting bacterial cell membranes.[13][14]

Hypothesis: 2-Morpholin-4-yl-propylamine may demonstrate broader-spectrum antimicrobial activity. The primary amine in this isomer is more sterically accessible and may interact more readily with the negatively charged components of bacterial cell walls and membranes. The tertiary amine in N-(3-Aminopropyl)morpholine is less likely to be protonated and involved in such interactions.

Experimental Protocols for Comparative Analysis

To empirically test these hypotheses, the following detailed experimental protocols are recommended.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 2-Morpholin-4-yl-propylamine and N-(3-Aminopropyl)morpholine in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with 100 µL of the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds (and controls) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Principle: The broth microdilution method involves challenging bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration of the compound that inhibits visible bacterial growth is the MIC.

Step-by-Step Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Data Presentation and Interpretation

The results from these assays should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2-Morpholin-4-yl-propylamine>100>100
N-(3-Aminopropyl)morpholine55.372.8
Doxorubicin (Control)0.81.2

Table 2: Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
2-Morpholin-4-yl-propylamine3264
N-(3-Aminopropyl)morpholine128>256
Ciprofloxacin (Control)0.50.25

Conclusion

While 2-Morpholin-4-yl-propylamine and N-(3-Aminopropyl)morpholine are structural isomers, their distinct connectivity is predicted to confer different biological activities. Based on established SAR principles, N-(3-Aminopropyl)morpholine is hypothesized to have greater potential as an anticancer agent, particularly as a kinase inhibitor, due to the structural features of its morpholine presentation. Conversely, the more accessible primary amine of 2-Morpholin-4-yl-propylamine suggests a potentially stronger antimicrobial profile.

The experimental protocols provided in this guide offer a robust framework for the direct, empirical comparison of these two compounds. The resulting data will be invaluable for researchers in drug discovery, enabling informed decisions on which scaffold to prioritize for further derivatization and development in specific therapeutic areas.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Effect of morpholine and charge distribution of cyanine dyes on cell internalization and cytotoxicity. (2022). PubMed. Retrieved February 8, 2026, from [Link]

  • In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. (n.d.). bepls. Retrieved February 8, 2026, from [Link]

  • In silico prediction of ADME properties: are we making progress? (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Development of predictive in silico models for ADME properties. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Proposed metabolic pathways of gefitinib in humans in vivo Compound... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and antimicrobial activities of some quaternary morpholinium chlorides. (2010). PubMed. Retrieved February 8, 2026, from [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). PMC. Retrieved February 8, 2026, from [Link]

  • The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study. (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). NIH. Retrieved February 8, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved February 8, 2026, from [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (n.d.). Retrieved February 8, 2026, from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH. Retrieved February 8, 2026, from [Link]

  • In silico prediction of ADME properties: Are we making progress? (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis and structure of some mixed cis -diamine complexes of platinum(II) containing morpholine and another amine. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. (2024). YouTube. Retrieved February 8, 2026, from [Link]

  • Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3',4'-dihydro-1'H-spiro[isoindoline-2,2'-isoquinoline] skeleton. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). ResearchGate. Retrieved February 8, 2026, from [Link]

  • What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines? (2022). Quora. Retrieved February 8, 2026, from [Link]

  • The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients. (n.d.). NIH. Retrieved February 8, 2026, from [Link]

  • Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). MDPI. Retrieved February 8, 2026, from [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). MDPI. Retrieved February 8, 2026, from [Link]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

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Comparative

A Comparative Guide to Inter-Laboratory Validation of 2-Morpholin-4-yl-propylamine Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the inter-laboratory validation of 2-Morpholin-4-yl-propylamine assays. As a critical intermediate in various synthetic pathways, ensuring the accuracy and consistency of its quantification across different laboratory settings is essential for data integrity and regulatory compliance.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding its recommendations in the principles of scientific integrity and established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[1]

The Analytical Challenge: Quantifying a Polar Amine

2-Morpholin-4-yl-propylamine, a polar aliphatic amine, presents unique analytical challenges. Its high polarity can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, while its basic nature can cause peak tailing and poor chromatographic performance. Furthermore, its relatively low volatility can complicate analysis by gas chromatography (GC).

To address these challenges, two primary analytical techniques are commonly employed and will be the focus of this comparative guide:

  • High-Performance Liquid Chromatography (HPLC) , often requiring derivatization to enhance UV detection or specialized columns for improved retention of polar compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , which typically necessitates a derivatization step to increase the analyte's volatility and thermal stability.

The choice between these methods is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.

Visualizing the Analyte: Structure of 2-Morpholin-4-yl-propylamine

Caption: Chemical structure of 2-Morpholin-4-yl-propylamine.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for inter-laboratory validation should be a data-driven process. Below is a comparative summary of the performance characteristics of HPLC and GC-MS for the analysis of polar amines like 2-Morpholin-4-yl-propylamine, extrapolated from data on structurally similar compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) ~0.1 µg/mL~7.3 µg/L[2][3]
Limit of Quantitation (LOQ) ~0.3 µg/mL~24.4 µg/L[2][3]
Accuracy (Recovery %) 97.9% to 100.4%94.3% to 109.0%[2][3]
Precision (RSD %) Intraday: < 1%Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[2][3]
Sample Throughput HighModerate
Derivatization Often required for UV chromophoreTypically required for volatility and sensitivity
Instrumentation Cost ModerateHigh
Selectivity Moderate to High (dependent on chromatography)High (with MS detection)

Causality Behind Method Selection:

  • HPLC offers higher sample throughput, making it suitable for routine quality control environments where a large number of samples need to be analyzed. The use of derivatizing agents that introduce a chromophore is a common strategy to achieve the required sensitivity with UV detection. Alternatively, the use of charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD) can circumvent the need for derivatization, though with potential impacts on sensitivity and linearity. The choice of a suitable HPLC column is critical; mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms can provide excellent peak shape and retention for polar amines.[4]

  • GC-MS provides exceptional selectivity due to the combination of chromatographic separation and mass spectrometric detection. This is particularly advantageous when analyzing complex matrices where co-eluting impurities may be present. The requirement for derivatization to increase volatility is a key consideration, as this adds an extra step to the sample preparation workflow and can be a source of variability if not carefully controlled.[3][5]

Experimental Protocols: A Framework for Validation

The following protocols provide a detailed, step-by-step framework for the analysis of 2-Morpholin-4-yl-propylamine. It is imperative to note that these are model protocols based on the analysis of structurally similar compounds and must be fully validated for the specific analyte and sample matrix in your laboratory.

Protocol 1: HPLC with UV Detection following Derivatization

This protocol is designed to provide a robust and high-throughput method for the quantification of 2-Morpholin-4-yl-propylamine.

1. Rationale and Self-Validation:

The derivatization step with a UV-absorbing agent, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), is crucial for achieving the necessary sensitivity with a standard UV detector. The internal standard, a structurally similar compound not expected to be present in the sample, is added at the beginning of the sample preparation process to correct for variations in extraction efficiency and injection volume, thus ensuring the method's self-validating nature.

2. Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve IS Add Internal Standard Dissolve->IS Derivatize Derivatization Reaction IS->Derivatize Quench Quench Reaction Derivatize->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC with derivatization workflow for 2-Morpholin-4-yl-propylamine analysis.

3. Detailed Methodology:

  • Reagents and Materials:

    • 2-Morpholin-4-yl-propylamine reference standard

    • Internal Standard (e.g., a structurally similar primary amine)

    • Derivatizing agent (e.g., Dansyl Chloride or FMOC-Cl)

    • HPLC grade solvents (Acetonitrile, Water)

    • Buffers (e.g., Sodium Bicarbonate, Borate Buffer)

    • Quenching agent (e.g., a primary or secondary amine like proline)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 or mixed-mode HPLC column

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare a stock solution of 2-Morpholin-4-yl-propylamine and the internal standard in a suitable diluent.

      • Create a series of calibration standards by serial dilution.

      • Accurately weigh the sample and dissolve it in the diluent.

      • Spike all standards and samples with the internal standard.

    • Derivatization:

      • To an aliquot of the standard or sample solution, add the derivatizing agent solution and a buffer to maintain the optimal pH for the reaction.

      • Incubate the mixture at a controlled temperature for a specific duration to ensure complete derivatization.

    • Reaction Quenching:

      • Add a quenching agent to react with the excess derivatizing reagent.

    • HPLC Analysis:

      • Inject the derivatized solution into the HPLC system.

      • Perform chromatographic separation using a suitable mobile phase gradient.

      • Monitor the effluent at the wavelength of maximum absorbance for the derivatized analyte and internal standard.

    • Quantification:

      • Integrate the peak areas of the analyte and the internal standard.

      • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

      • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: GC-MS following Derivatization

This protocol offers high selectivity and is ideal for complex matrices or when confirmatory analysis is required.

1. Rationale and Self-Validation:

Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is necessary to convert the polar amine into a more volatile and thermally stable derivative suitable for GC analysis. The use of an isotopically labeled internal standard (e.g., deuterated 2-Morpholin-4-yl-propylamine) is highly recommended for GC-MS analysis as it co-elutes with the analyte and provides the most accurate correction for matrix effects and instrument variability.

2. Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve IS Add Internal Standard Dissolve->IS Derivatize Derivatization Reaction IS->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: GC-MS with derivatization workflow for 2-Morpholin-4-yl-propylamine analysis.

3. Detailed Methodology:

  • Reagents and Materials:

    • 2-Morpholin-4-yl-propylamine reference standard

    • Internal Standard (preferably isotopically labeled)

    • Derivatizing agent (e.g., BSTFA with 1% TMCS, or MSTFA)

    • Anhydrous solvents (e.g., Acetonitrile, Pyridine)

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary GC column suitable for amine analysis (e.g., DB-5ms)

  • Procedure:

    • Standard and Sample Preparation:

      • Prepare stock solutions of the analyte and internal standard in an anhydrous solvent.

      • Create calibration standards by serial dilution.

      • Accurately weigh the sample and dissolve it in the solvent.

      • Spike all standards and samples with the internal standard.

    • Derivatization:

      • To a dried aliquot of the standard or sample solution, add the derivatizing agent.

      • Heat the mixture in a sealed vial at a controlled temperature to facilitate the reaction.

    • GC-MS Analysis:

      • Inject the derivatized solution into the GC-MS system.

      • Employ a suitable temperature program for the GC oven to achieve optimal separation.

      • Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for the derivatized analyte and internal standard.

    • Quantification:

      • Integrate the peak areas of the selected ions for the analyte and the internal standard.

      • Construct a calibration curve and determine the concentration of the analyte in the samples as described for the HPLC method.

Inter-Laboratory Validation: Ensuring Cross-Site Consistency

The ultimate goal of this guide is to facilitate the successful inter-laboratory validation of 2-Morpholin-4-yl-propylamine assays. An inter-laboratory comparison study is essential to demonstrate the reproducibility of the analytical method.[6]

Key Considerations for Inter-Laboratory Validation:

  • Standardized Protocol: All participating laboratories must adhere to a single, detailed analytical protocol.

  • Common Reference Materials: The use of a common, well-characterized reference standard and control samples is crucial.

  • Pre-defined Acceptance Criteria: Establish clear acceptance criteria for parameters such as precision, accuracy, and linearity before the study begins. These criteria should be based on ICH guidelines.[1]

  • Data Analysis: A central body should be responsible for the statistical analysis of the data from all laboratories to assess inter-laboratory variability.

Conclusion: A Path to Reliable Quantification

The choice between HPLC and GC-MS for the analysis of 2-Morpholin-4-yl-propylamine will depend on the specific needs of the laboratory and the intended application of the data. Both methods, when properly developed and validated, can provide accurate and reliable results. This guide provides the foundational knowledge and experimental frameworks to embark on the development and inter-laboratory validation of analytical methods for this important compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and consistency of their analytical data, a cornerstone of successful drug development.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • International Journal of Scientific Research. RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-YL) Quinolin-3-YL] Methyl}-4H-1,2,4-Triazol-4-Amine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Li, X., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • International Organization for Standardization. ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]

  • AOAC International. Official Methods of Analysis. [Link]

  • Eurachem. The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]

  • Thompson, M., et al. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Morpholin-4-yl-propylamine

Chemical Identity: 2-Morpholin-4-yl-propylamine CAS Number: 1005-04-5 (Isomeric analogs: 123-00-2, 2038-03-1) Formula: C

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 2-Morpholin-4-yl-propylamine CAS Number: 1005-04-5 (Isomeric analogs: 123-00-2, 2038-03-1) Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

N

O Molecular Weight: 144.21 g/mol [1][2][3]

Executive Safety Assessment

Senior Scientist Note: While specific Safety Data Sheets (SDS) for the branched isomer 2-Morpholin-4-yl-propylamine (CAS 1005-04-5) are less common than its linear counterpart (3-morpholinopropylamine), structural activity relationships (SAR) dictate that this compound must be treated with the highest level of caution reserved for corrosive alkylamines.[1][2][3]

The presence of the primary amine group combined with the morpholine ring confers strong basicity and nucleophilicity.[3] You must operate under the assumption that this compound is Skin Corrosive (Category 1B) and causes Serious Eye Damage (Category 1) .[3][4][5] It is likely hygroscopic and will absorb atmospheric CO


 to form carbamates, necessitating inert atmosphere handling for chemical purity.[3]
Hazard Profile Summary
Hazard ClassClassificationCritical Effect
Skin Corrosion/Irritation Category 1B Irreversible skin destruction (necrosis) upon contact.[1][2]
Eye Damage Category 1 Risk of permanent blindness; corneal opacity.[3]
Acute Toxicity Oral/Dermal Harmful if swallowed or in contact with skin.[3][4][6]
Sensitization Skin Potential for allergic contact dermatitis.[3][6]

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" approach.[1][2][3] Do not rely on a single layer of defense.[3]

A. Hand Protection (Critical)

Alkylamines can permeate standard laboratory gloves.[3]

  • Primary Barrier (Splash Protection): Nitrile Rubber (minimum 0.11 mm thickness).[3]

    • Note: Standard nitrile provides only minutes of protection against direct amine exposure before permeation occurs.[3]

  • Secondary Barrier (Immersion/High Risk): Laminate Film (e.g., Silver Shield / 4H) or Thick Neoprene .[3]

    • Why: Laminate film offers >480 minutes breakthrough time for broad-spectrum amines.[1][2][3]

  • Protocol: Use the Double-Gloving Method . Wear a laminate liner glove under a standard nitrile glove.[3] This maintains dexterity while providing chemical resistance.[3]

B. Eye & Face Protection[4][5][8][9][10][11]
  • Requirement: Chemical Splash Goggles (indirect venting) AND a Face Shield (8-inch minimum).[1][2][3]

  • Contraindication: Do NOT rely on safety glasses alone.[3] Amines are caustic; vapors can bypass glasses and cause "blue haze" (glaucopsia) or corneal edema.[3]

C. Respiratory & Body Protection[4][9][11]
  • Respiratory: Handling must occur in a certified Chemical Fume Hood .[3] If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with ABEK (Ammonia/Amine/Organic Vapor) cartridges.[2][3]

  • Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.[1][2][3] For transfers >100 mL, wear a chemically resistant apron (Tychem or PVC).[3]

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree Fig 1: Risk-Based PPE Selection Matrix for Morpholino-amines Start Task Assessment Volume Volume > 10 mL? Start->Volume SplashRisk High Splash Risk? Volume->SplashRisk Yes StandardPPE Standard PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat Fume Hood Volume->StandardPPE No SplashRisk->StandardPPE No EnhancedPPE Enhanced PPE: Laminate Liner Gloves Face Shield + Goggles Chem-Resistant Apron SplashRisk->EnhancedPPE Yes

Operational Handling Protocol

Objective: Transfer 5.0 mL of 2-Morpholin-4-yl-propylamine from a stock bottle to a reaction vessel without exposure or degradation.

Pre-Operational Checks[4]
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Quenching Agent Ready: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor drips on gloves/surfaces immediately.[3]

  • Material Inspection: Check the liquid for turbidity (sign of carbonate formation).[3] If the cap is stuck, do not force it; heating a sealed amine bottle can cause pressurization.[3]

Step-by-Step Handling
  • Donning: Put on laminate liner gloves, followed by nitrile outer gloves.[3] Don goggles and face shield.[3]

  • Inerting: Purge the receiving vessel with Nitrogen or Argon.[3] Amines oxidize and absorb moisture.[3]

  • Transfer:

    • Method A (Syringe): Use a glass syringe with a long needle (16-18G).[1][2][3] Avoid plastic syringes if possible, as amines can leach plasticizers or swell the plunger rubber over time.[3]

    • Method B (Pouring): If pouring is necessary, use a funnel to prevent drips running down the bottle side.[3]

  • Wiping: Immediately wipe the bottle threads with a dry Kimwipe.[3] Do not use a wet wipe (water introduces humidity).[3]

  • Sealing: Parafilm the stock bottle immediately after use to prevent "crusting" (carbamate formation).[3]

Safe Handling Workflow

Handling_Workflow Fig 2: Operational Workflow for Handling Corrosive Amines Prep 1. Prep Area (Acid Neutralizer Ready) Inert 2. Inert Vessel (N2/Ar Purge) Prep->Inert Transfer 3. Transfer (Glass Syringe Preferred) Inert->Transfer Clean 4. Decon Threads (Dry Wipe) Transfer->Clean Waste 5. Waste Disposal (Basic Stream) Clean->Waste

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Do not breathe vapors.[3][4][5][7][8][9]

  • PPE Upgrade: Ensure you are wearing double gloves and respiratory protection if outside the hood.[3]

  • Containment: Surround the spill with an absorbent material (vermiculite or specialized amine-neutralizing pads).[3]

  • Neutralization: Cautiously apply a weak acid (e.g., dilute citric acid) to the spill to lower pH and reduce volatility.[3] Warning: This generates heat.[3][10]

  • Cleanup: Scoop neutralized material into a hazardous waste container labeled "Corrosive - Basic".

Waste Disposal[4]
  • Classification: Hazardous Chemical Waste (Corrosive, Basic, Organic).[3]

  • Segregation: NEVER mix with acidic waste streams (e.g., Nitric Acid, Sulfuric Acid) or Oxidizers.[3] This will cause a violent exothermic reaction or explosion.[3]

  • Labeling: Clearly mark the container with the full chemical name and "High pH".

References

  • PubChem. 2-(Morpholin-4-yl)propan-1-amine (CAS 1005-04-5) Compound Summary.[1][2][3] National Library of Medicine.[3] [Link][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier for 3-aminopropylmorpholine (Analogous Structure).[2][3] [Link][2]

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